(E)-3,4-Dimethoxycinnamyl alcohol
Description
3,4-Dimethoxycinnamyl alcohol has been reported in Asarum heterotropoides, Juniperus thurifera, and other organisms with data available.
Structure
2D Structure
3D Structure
Propriétés
IUPAC Name |
(E)-3-(3,4-dimethoxyphenyl)prop-2-en-1-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14O3/c1-13-10-6-5-9(4-3-7-12)8-11(10)14-2/h3-6,8,12H,7H2,1-2H3/b4-3+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OYICGYUCCHVYRR-ONEGZZNKSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C=CCO)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=C(C=C(C=C1)/C=C/CO)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301025103 | |
| Record name | 3'-Hydroxymethylisoeugeneol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301025103 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
194.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
40918-90-9, 18523-76-7 | |
| Record name | 3'-Hydroxymethylisoeugeneol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301025103 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-(3,4-dimethoxyphenyl)prop-2-en-1-ol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
(E)-3,4-Dimethoxycinnamyl alcohol chemical structure and properties
This technical guide provides a comprehensive overview of the chemical structure, properties, synthesis, and biological activities of (E)-3,4-Dimethoxycinnamyl alcohol, tailored for researchers, scientists, and professionals in drug development.
Chemical Identity and Properties
This compound is a phenylpropanoid, a class of organic compounds synthesized by plants from the amino acid phenylalanine. It is characterized by a cinnamyl alcohol skeleton with two methoxy (B1213986) groups substituted on the phenyl ring.
Chemical Structure:
Table 1: Chemical Identifiers and Molecular Properties
| Identifier | Value |
| IUPAC Name | (2E)-3-(3,4-dimethoxyphenyl)prop-2-en-1-ol[1] |
| CAS Number | 40918-90-9[1][2] |
| Molecular Formula | C₁₁H₁₄O₃[1][2] |
| Molecular Weight | 194.23 g/mol [1][2] |
| Appearance | White solid[2] |
| Solubility | Soluble in DMSO (60 mg/mL)[2] |
Table 2: Spectroscopic Data
| Nucleus | Chemical Shift (δ) ppm |
| ¹H NMR | 7.03 (d, J=1.9 Hz, 1H), 6.91 (dd, J=8.2, 1.9 Hz, 1H), 6.84 (d, J=8.2 Hz, 1H), 6.54 (dt, J=15.8, 1.5 Hz, 1H), 6.24 (dt, J=15.8, 5.5 Hz, 1H), 4.29 (dd, J=5.5, 1.5 Hz, 2H), 3.87 (s, 3H), 3.86 (s, 3H) |
| ¹³C NMR | 149.2, 148.9, 130.8, 129.8, 128.9, 119.7, 111.3, 108.9, 63.8, 55.9, 55.8 |
Note: NMR data is sourced from a publicly available database and should be confirmed by experimental analysis.
Synthesis
A common and effective method for the synthesis of this compound is the reduction of its corresponding carboxylic acid, 3,4-dimethoxycinnamic acid, or its ester derivatives. Lithium aluminum hydride (LiAlH₄) is a powerful reducing agent frequently employed for this transformation.
Experimental Protocol: Reduction of 3,4-Dimethoxycinnamic Acid with LiAlH₄
This protocol is a representative procedure based on established methods for the reduction of cinnamic acid derivatives.
Materials:
-
3,4-Dimethoxycinnamic acid
-
Lithium aluminum hydride (LiAlH₄)
-
Anhydrous tetrahydrofuran (B95107) (THF)
-
Anhydrous diethyl ether
-
10% Sulfuric acid
-
Anhydrous sodium sulfate
-
Standard laboratory glassware for air-sensitive reactions (three-necked flask, dropping funnel, condenser)
-
Magnetic stirrer and heating mantle
-
Rotary evaporator
Procedure:
-
Setup: Assemble a dry three-necked flask equipped with a magnetic stirrer, a dropping funnel, and a condenser under an inert atmosphere (e.g., nitrogen or argon).
-
Reagent Preparation: In the flask, prepare a suspension of LiAlH₄ (1.5 equivalents) in anhydrous THF.
-
Addition of Substrate: Dissolve 3,4-dimethoxycinnamic acid (1 equivalent) in anhydrous THF and add it dropwise to the LiAlH₄ suspension via the dropping funnel. The addition should be slow to control the exothermic reaction.
-
Reaction: After the addition is complete, stir the reaction mixture at room temperature for 2-4 hours, or until the reaction is complete as monitored by thin-layer chromatography (TLC).
-
Quenching: Carefully quench the reaction by the slow, dropwise addition of water, followed by a 15% sodium hydroxide (B78521) solution, and then more water (Fieser workup). This procedure is crucial for safety and to precipitate the aluminum salts.
-
Extraction: Filter the resulting precipitate and wash it thoroughly with diethyl ether. Combine the filtrate and the ether washes.
-
Work-up: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and filter.
-
Purification: Remove the solvent under reduced pressure using a rotary evaporator. The crude product can be further purified by column chromatography on silica (B1680970) gel or by recrystallization to yield pure this compound.
Biological Activities and Experimental Protocols
This compound has been reported to exhibit a range of biological activities, including antioxidant, anti-inflammatory, and antimutagenic effects.
Antioxidant Activity
The antioxidant properties of this compound are attributed to its ability to scavenge free radicals, which are implicated in oxidative stress-related diseases. The antioxidant capacity can be evaluated using various in vitro assays.
This protocol is a standard method for assessing the free radical scavenging activity of chemical compounds.
Materials:
-
This compound
-
2,2-Diphenyl-1-picrylhydrazyl (DPPH)
-
Methanol
-
96-well microplate
-
Microplate reader
Procedure:
-
Preparation of DPPH Solution: Prepare a 0.1 mM solution of DPPH in methanol.
-
Sample Preparation: Prepare a series of dilutions of this compound in methanol.
-
Assay: In a 96-well microplate, add 100 µL of the DPPH solution to 100 µL of each sample dilution. A control well should contain 100 µL of DPPH solution and 100 µL of methanol.
-
Incubation: Incubate the microplate in the dark at room temperature for 30 minutes.
-
Measurement: Measure the absorbance of each well at 517 nm using a microplate reader.
-
Calculation: The percentage of DPPH radical scavenging activity is calculated using the following formula:
where A_control is the absorbance of the control and A_sample is the absorbance of the sample. The IC₅₀ value (the concentration of the compound that scavenges 50% of the DPPH radicals) can be determined by plotting the percentage of inhibition against the sample concentration.
This assay provides another measure of antioxidant activity.
Materials:
-
This compound
-
2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) diammonium salt (ABTS)
-
Potassium persulfate
-
Ethanol (B145695) or phosphate-buffered saline (PBS)
-
96-well microplate
-
Microplate reader
Procedure:
-
Preparation of ABTS Radical Cation (ABTS•⁺) Solution: Prepare a 7 mM aqueous solution of ABTS and a 2.45 mM aqueous solution of potassium persulfate. Mix the two solutions in equal volumes and allow them to react in the dark at room temperature for 12-16 hours to generate the ABTS•⁺.
-
Dilution of ABTS•⁺ Solution: Dilute the ABTS•⁺ solution with ethanol or PBS to an absorbance of 0.70 ± 0.02 at 734 nm.
-
Sample Preparation: Prepare a series of dilutions of this compound in the same solvent used for diluting the ABTS•⁺ solution.
-
Assay: In a 96-well microplate, add 190 µL of the diluted ABTS•⁺ solution to 10 µL of each sample dilution.
-
Incubation: Incubate the plate at room temperature for 6 minutes.
-
Measurement: Measure the absorbance at 734 nm.
-
Calculation: The percentage of inhibition of ABTS•⁺ is calculated similarly to the DPPH assay.
Anti-inflammatory Activity
Preliminary studies suggest that this compound possesses anti-inflammatory properties. While the precise mechanism is still under investigation, it is hypothesized to involve the modulation of key inflammatory signaling pathways, such as the NF-κB pathway and the inhibition of prostaglandin (B15479496) synthesis.
The following diagram illustrates a plausible mechanism for the anti-inflammatory action of this compound, based on the known pathways affected by structurally similar compounds.
Caption: Proposed anti-inflammatory mechanism of this compound.
This proposed pathway suggests that this compound may exert its anti-inflammatory effects by inhibiting the IKK complex, thereby preventing the degradation of IκBα and the subsequent nuclear translocation of the pro-inflammatory transcription factor NF-κB. Additionally, it may directly inhibit the activity of COX-2, an enzyme responsible for the synthesis of prostaglandins, which are key mediators of inflammation.
Conclusion
This compound is a promising natural compound with multifaceted biological activities. This guide provides a foundational understanding of its chemical nature, synthesis, and potential therapeutic applications. Further research is warranted to fully elucidate its mechanisms of action and to explore its potential in the development of new therapeutic agents for oxidative stress and inflammation-related disorders.
References
A Technical Guide to the Natural Sources and Isolation of (E)-3,4-Dimethoxycinnamyl Alcohol
(E)-3,4-Dimethoxycinnamyl alcohol, a phenylpropanoid of interest for its potential biological activities, can be isolated from various natural sources. This guide provides an in-depth overview of its primary natural origins and the methodologies for its extraction and purification, tailored for researchers, scientists, and professionals in drug development.
Natural Sources of this compound
This compound has been identified in several plant species, with the most notable sources being:
-
Alpinia officinarum (Galangal): A member of the ginger family, the rhizomes of this plant are a known source of this compound.[1]
-
Syzygium aromaticum (Clove): The flower buds of the clove tree are a significant source of various phenylpropanoids, including this compound.[1]
In addition to botanical sources, this compound has also been identified in the animal kingdom:
-
Dacus dorsalis (Oriental Fruit Fly): The male of this species has been found to have this compound in its rectal glands.
Isolation of this compound
The isolation of this compound from its natural sources typically involves a multi-step process of extraction followed by chromatographic purification. The following protocols are based on established methodologies for the isolation of phenylpropanoids from Syzygium aromaticum and Alpinia officinarum.
The initial step involves the extraction of the compound from the dried and powdered plant material. A common approach is sequential solvent extraction, which separates compounds based on their polarity.
Table 1: Summary of Extraction Protocols
| Plant Source | Plant Part | Extraction Solvent | Extraction Method |
| Syzygium aromaticum | Dried Flower Buds | Methanol (B129727) | Maceration/Soaking at room temperature |
| Alpinia officinarum | Dried Rhizomes | 95% Ethanol | Reflux Extraction |
Experimental Protocol: Extraction from Syzygium aromaticum
-
Maceration: The ground, dried flower buds of Syzygium aromaticum are soaked in methanol at room temperature. This process is typically repeated multiple times to ensure exhaustive extraction.
-
Concentration: The resulting methanolic extract is then concentrated under reduced pressure using a rotary evaporator to yield a crude extract.
-
Solvent Partitioning: The crude extract is suspended in water and sequentially partitioned with solvents of increasing polarity, such as petroleum ether, diethyl ether, and ethyl acetate (B1210297). This compound, being a moderately polar compound, is expected to be enriched in the ethyl acetate fraction.
Following extraction and partitioning, the enriched fraction is subjected to chromatographic techniques to isolate the pure compound. Silica (B1680970) gel column chromatography is a commonly employed method for the separation of phenylpropanoids.
Table 2: Chromatographic Purification Parameters
| Chromatographic Technique | Stationary Phase | Mobile Phase (Elution Gradient) |
| Column Chromatography | Silica Gel | A gradient of n-hexane and ethyl acetate (increasing polarity) |
| Thin Layer Chromatography (TLC) | Silica Gel | n-hexane:ethyl acetate (various ratios for monitoring) |
Experimental Protocol: Silica Gel Column Chromatography
-
Column Packing: A glass column is packed with silica gel using a slurry method with a non-polar solvent like n-hexane.
-
Sample Loading: The concentrated ethyl acetate fraction is adsorbed onto a small amount of silica gel and loaded onto the top of the prepared column.
-
Elution: The column is eluted with a solvent system of increasing polarity. A typical gradient would start with 100% n-hexane and gradually increase the proportion of ethyl acetate.
-
Fraction Collection: Fractions are collected sequentially and monitored by Thin Layer Chromatography (TLC) to identify those containing the target compound.
-
Compound Isolation: Fractions containing pure this compound (as determined by TLC comparison with a standard, if available, and subsequent spectroscopic analysis) are pooled and the solvent is evaporated to yield the isolated compound.
Characterization
The identity and purity of the isolated this compound should be confirmed using spectroscopic methods.
Table 3: Spectroscopic Data for this compound
| Technique | Key Data Points |
| ¹H NMR | Signals corresponding to aromatic protons, methoxy (B1213986) groups, vinyl protons, and the alcohol methylene (B1212753) group. |
| ¹³C NMR | Resonances for aromatic carbons, methoxy carbons, vinyl carbons, and the alcohol methylene carbon. |
| Mass Spec. | Molecular ion peak corresponding to the molecular weight of C₁₁H₁₄O₃ (194.23 g/mol ). |
| IR | Absorption bands for hydroxyl (-OH), aromatic (C=C), and ether (C-O-C) functional groups. |
This technical guide provides a comprehensive overview for the successful isolation and identification of this compound from its primary natural sources. The provided protocols can be adapted and optimized by researchers based on their specific laboratory conditions and the starting plant material.
References
Spectroscopic Profile of (E)-3,4-Dimethoxycinnamyl Alcohol: A Technical Guide
This technical guide provides a comprehensive overview of the spectroscopic data for (E)-3,4-Dimethoxycinnamyl alcohol, a naturally occurring phenylpropanoid with recognized antimicrobial and cytotoxic activities. This document is intended for researchers, scientists, and professionals in the field of drug development and natural product chemistry, offering a consolidated resource for the identification and characterization of this compound.
Chemical Structure
This compound
-
IUPAC Name: (2E)-3-(3,4-Dimethoxyphenyl)prop-2-en-1-ol
-
Molecular Formula: C₁₁H₁₄O₃
-
Molecular Weight: 194.23 g/mol
-
CAS Number: 2316-26-9
Spectroscopic Data
The following sections present the available and predicted spectroscopic data for this compound, including Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Infrared (IR) spectroscopy.
NMR spectroscopy is a powerful analytical technique for determining the structure of organic molecules. The data presented here includes experimentally determined ¹³C NMR chemical shifts and an analysis of the expected ¹H NMR spectrum based on analogous compounds.
Table 1: ¹³C NMR Spectroscopic Data for this compound
| Atom Number | Chemical Shift (δ) in ppm |
| C1 (OCH₃) | 55.87 |
| C2 (OCH₃) | 55.95 |
| Cα (C7) | 129.2 (Predicted) |
| Cβ (C8) | 128.5 (Predicted) |
| Cγ (C9) | 63.76 |
| C1' | 129.9 (Predicted) |
| C2' | 109.14 |
| C3' | 149.1 (Predicted) |
| C4' | 148.4 (Predicted) |
| C5' | 111.34 |
| C6' | 119.69 |
Solvent: CDCl₃. Data obtained from the Biological Magnetic Resonance Bank (BMRB), accession number bmse010077.
¹H NMR Spectrum Analysis (Predicted)
Table 2: Predicted ¹H NMR Spectroscopic Data for this compound
| Proton | Predicted Chemical Shift (δ) in ppm | Multiplicity | Coupling Constant (J) in Hz |
| H-α | ~6.55 | d | ~15.9 |
| H-β | ~6.25 | dt | ~15.9, ~5.8 |
| H-γ | ~4.30 | d | ~5.8 |
| Ar-H | 6.80 - 7.10 | m | - |
| OCH₃ | ~3.90 | s | - |
| OH | Variable | br s | - |
Predicted values are based on spectral data of analogous compounds.
Mass spectrometry provides information about the mass-to-charge ratio of a molecule and its fragments, aiding in the determination of its molecular weight and elemental composition.
Expected Fragmentation Pattern (Electron Ionization - EI)
An experimental mass spectrum for this compound is not available in the reviewed sources. However, based on the fragmentation patterns of similar benzylic alcohols and cinnamyl derivatives, the following key fragments would be expected in an EI mass spectrum:
-
Molecular Ion (M⁺): A peak at m/z = 194, corresponding to the molecular weight of the compound.
-
Loss of H₂O: A fragment at m/z = 176, resulting from the dehydration of the alcohol.
-
Loss of •CH₂OH: A fragment at m/z = 163, due to the cleavage of the Cβ-Cγ bond.
-
Tropylium-type ion: A prominent peak at m/z = 151, formed by the cleavage of the Cα-Cβ bond and rearrangement.
-
Other fragments: Various other fragments corresponding to the further breakdown of the aromatic ring and side chain.
Infrared spectroscopy is used to identify the functional groups present in a molecule based on their characteristic absorption of infrared radiation.
Table 3: Predicted IR Absorption Bands for this compound
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| ~3400 | Strong, Broad | O-H stretch (alcohol) |
| ~3010 | Medium | =C-H stretch (aromatic and vinylic) |
| ~2950, ~2850 | Medium | C-H stretch (aliphatic) |
| ~1650 | Medium | C=C stretch (vinylic) |
| ~1600, ~1515 | Strong | C=C stretch (aromatic) |
| ~1260, ~1030 | Strong | C-O stretch (ether and alcohol) |
| ~965 | Strong | =C-H bend (trans-disubstituted alkene) |
Predicted values are based on characteristic IR absorptions for the functional groups present in the molecule.
Experimental Protocols
The following are general experimental protocols for obtaining the spectroscopic data presented above.
A sample of this compound (typically 5-20 mg) is dissolved in approximately 0.6 mL of a deuterated solvent, commonly chloroform-d (B32938) (CDCl₃), in a 5 mm NMR tube. ¹H and ¹³C NMR spectra are recorded on a spectrometer operating at a field strength of, for example, 400 MHz for ¹H and 100 MHz for ¹³C. Chemical shifts are reported in parts per million (ppm) relative to the residual solvent peak (e.g., CDCl₃ at 7.26 ppm for ¹H and 77.16 ppm for ¹³C).
Mass spectra are typically acquired using an electron ionization (EI) source coupled to a mass analyzer such as a quadrupole or time-of-flight (TOF) detector. A dilute solution of the sample in a volatile organic solvent (e.g., methanol (B129727) or dichloromethane) is introduced into the instrument. For EI, an electron beam with an energy of 70 eV is used to ionize the sample. The resulting fragments are then separated based on their mass-to-charge ratio.
IR spectra can be obtained using a Fourier Transform Infrared (FTIR) spectrometer. For a solid sample, a small amount of the compound is mixed with potassium bromide (KBr) and pressed into a thin pellet. Alternatively, a thin film of the sample can be cast onto a salt plate (e.g., NaCl or KBr) from a volatile solvent. The spectrum is recorded over a typical range of 4000-400 cm⁻¹.
Logical Workflow for Spectroscopic Analysis
The following diagram illustrates a typical workflow for the spectroscopic analysis and structure elucidation of a chemical compound.
(E)-3,4-Dimethoxycinnamyl Alcohol: A Comprehensive Technical Guide on its Biological Activities
For Researchers, Scientists, and Drug Development Professionals
Introduction
(E)-3,4-Dimethoxycinnamyl alcohol, a phenylpropanoid derivative, has garnered significant interest within the scientific community for its diverse range of biological activities. This technical guide provides an in-depth overview of its reported pharmacological effects, including its antimutagenic, anti-inflammatory, cytotoxic, antioxidant, and potential neuroprotective properties. This document is intended to serve as a comprehensive resource for researchers and professionals involved in drug discovery and development, summarizing key quantitative data, detailing experimental methodologies, and visualizing relevant biological pathways and workflows.
Antimutagenic Activity
This compound has demonstrated notable antimutagenic properties, primarily investigated through its ability to suppress the SOS response in Salmonella typhimurium. The umu test is a widely used assay to evaluate the genotoxic and anti-genotoxic potential of chemical compounds by measuring the induction of the umuC gene, a key component of the SOS DNA repair system.
Quantitative Data: Antimutagenic Activity
| Compound | Mutagen | ID50 (µmol/mL) | % Inhibition (at 0.60 µmol/mL) |
| Dehydrodieugenol | Furylfuramide | 0.48 | 58% |
| trans-Coniferyl aldehyde | Furylfuramide | 0.76 | 63% (at 1.20 µmol/mL) |
Data extracted from Miyazawa M, et al. J Agric Food Chem. 2003 Oct 22;51(22):6413-22.[1][2]
Experimental Protocol: umu Gene Expression Assay
The antimutagenic activity is assessed by the ability of the test compound to inhibit the SOS-inducing activity of a known mutagen in Salmonella typhimurium TA1535/pSK1002.
Materials:
-
Salmonella typhimurium strain TA1535/pSK1002
-
TGA medium (Tryptone, NaCl, Glucose)
-
Mutagen (e.g., Furylfuramide, Trp-P-1)
-
This compound (test compound)
-
o-Nitrophenyl-β-D-galactopyranoside (ONPG)
-
Phosphate buffer
Procedure:
-
Bacterial Culture: A culture of S. typhimurium TA1535/pSK1002 is grown overnight in TGA medium at 37°C.
-
Treatment: The bacterial culture is diluted and incubated with the mutagen and various concentrations of the test compound for a specified period (e.g., 2 hours).
-
β-Galactosidase Assay: The expression of the umuC'::lacZ fusion gene is quantified by measuring the activity of β-galactosidase. The cells are lysed, and the substrate ONPG is added.
-
Measurement: The absorbance of the resulting o-nitrophenol is measured spectrophotometrically at 420 nm.
-
Calculation: The inhibition of the SOS response is calculated as the percentage decrease in β-galactosidase activity in the presence of the test compound compared to the control (mutagen only). The ID50 value, the concentration required to inhibit 50% of the SOS induction, is then determined.[1][2]
References
(E)-3,4-Dimethoxycinnamyl Alcohol: A Technical Overview of its Antimicrobial and Cytotoxic Properties
For Researchers, Scientists, and Drug Development Professionals
Introduction
(E)-3,4-Dimethoxycinnamyl alcohol, a phenylpropanoid derivative, has garnered interest within the scientific community for its potential biological activities. This technical guide provides a comprehensive overview of the existing research on its antimicrobial and cytotoxic properties. While data remains somewhat limited, this document consolidates the available quantitative information, outlines detailed experimental methodologies for its assessment, and visualizes potential mechanisms of action based on related compounds. This guide serves as a foundational resource for researchers and professionals in drug discovery and development seeking to explore the therapeutic potential of this compound.
Data Presentation
The current body of scientific literature provides limited quantitative data on the biological activities of this compound. The available information on its cytotoxicity is presented below. To date, specific minimum inhibitory concentration (MIC) or minimum bactericidal/fungicidal concentration (MBC/MFC) values against microbial strains have not been reported in the reviewed literature.
Cytotoxic Activity
A study has reported the cytotoxic concentration (CC50) of this compound against the human cervical cancer cell line, HeLa.
Table 1: Cytotoxic Activity of this compound
| Cell Line | Assay Type | Parameter | Value |
| HeLa | Not Specified | CC50 | 160 µM |
Note: The specific assay used to determine the CC50 value was not detailed in the available source.
For comparative context, the cytotoxic activities of the structurally related compound, 4-methoxycinnamyl alcohol, have been evaluated against several human cancer cell lines.
Table 2: Cytotoxic Activity of 4-Methoxycinnamyl Alcohol (for comparative purposes)
| Cell Line | Cancer Type | Assay Type | Parameter | Value (µg/mL) |
| MCF-7 | Breast Adenocarcinoma | Not Specified | IC50 | 14.24 |
| HeLa | Cervical Carcinoma | Not Specified | IC50 | 7.82 |
| DU145 | Prostate Carcinoma | Not Specified | IC50 | 22.10 |
Experimental Protocols
To facilitate further research and ensure reproducibility, this section provides detailed, standardized protocols for assessing the antimicrobial and cytotoxic activities of this compound.
Antimicrobial Susceptibility Testing: Broth Microdilution for Minimum Inhibitory Concentration (MIC) Determination
This method is a standard procedure for determining the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism.
Materials:
-
This compound
-
Sterile 96-well microtiter plates
-
Mueller-Hinton Broth (MHB) for bacteria or RPMI-1640 medium for fungi
-
Bacterial or fungal inoculum, adjusted to 0.5 McFarland standard
-
Positive control (growth control, no compound)
-
Negative control (sterility control, no inoculum)
-
Reference antimicrobial agent (e.g., ampicillin (B1664943) for bacteria, fluconazole (B54011) for fungi)
-
Resazurin (B115843) solution (optional, for viability indication)
Procedure:
-
Preparation of Compound Dilutions:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).
-
Perform serial two-fold dilutions of the stock solution in the appropriate sterile broth within the 96-well plate to achieve a range of desired concentrations.
-
-
Inoculum Preparation:
-
Culture the test microorganism overnight on an appropriate agar (B569324) medium.
-
Suspend several colonies in sterile saline to match the turbidity of a 0.5 McFarland standard (approximately 1-2 x 10^8 CFU/mL for bacteria).
-
Dilute the standardized inoculum in the appropriate broth to achieve a final concentration of approximately 5 x 10^5 CFU/mL in each well.
-
-
Inoculation:
-
Add the prepared inoculum to each well containing the compound dilutions, as well as to the positive control wells.
-
Add sterile broth to the negative control wells.
-
-
Incubation:
-
Incubate the plates at 35-37°C for 18-24 hours for bacteria, or at a suitable temperature and duration for fungi.
-
-
Determination of MIC:
-
Visually inspect the plates for turbidity. The MIC is the lowest concentration of the compound at which there is no visible growth.
-
Optionally, add resazurin solution to each well and incubate for a further 2-4 hours. A color change from blue to pink indicates viable cells. The MIC is the lowest concentration where the blue color is retained.
-
Cytotoxicity Testing: MTT Assay for IC50 Determination
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.
Materials:
-
This compound
-
Human cancer cell lines (e.g., HeLa, MCF-7, A549, PC-3)
-
Complete cell culture medium (e.g., DMEM, RPMI-1640) supplemented with fetal bovine serum (FBS) and antibiotics
-
Sterile 96-well cell culture plates
-
MTT solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (B87167) (DMSO) or other suitable solvent for formazan (B1609692) crystals
-
Phosphate-buffered saline (PBS)
-
Positive control (e.g., doxorubicin)
-
Negative control (vehicle control, solvent only)
Procedure:
-
Cell Seeding:
-
Harvest and count the cells.
-
Seed the cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium.
-
Incubate the plate for 24 hours at 37°C in a humidified 5% CO2 atmosphere to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare serial dilutions of this compound in complete medium.
-
Remove the old medium from the wells and add 100 µL of the prepared compound dilutions to the respective wells.
-
Include positive and negative controls.
-
Incubate the plate for 24, 48, or 72 hours.
-
-
MTT Addition and Incubation:
-
After the incubation period, add 10 µL of MTT solution to each well.
-
Incubate the plate for an additional 2-4 hours at 37°C until purple formazan crystals are visible under a microscope.
-
-
Formazan Solubilization and Absorbance Reading:
-
Carefully remove the medium containing MTT.
-
Add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Gently shake the plate for 5-10 minutes to ensure complete dissolution.
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
IC50 Calculation:
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
Plot a dose-response curve and determine the IC50 value, which is the concentration of the compound that inhibits cell growth by 50%.
-
Mandatory Visualizations
Experimental Workflows
Caption: Workflow for Determining Minimum Inhibitory Concentration (MIC).
Caption: Workflow for MTT Cytotoxicity Assay.
Potential Signaling Pathways in Cytotoxicity
Based on studies of structurally related compounds like (E)-3,4-Dimethoxycinnamic acid and other cinnamyl alcohol derivatives, the cytotoxic effects of this compound may involve the induction of apoptosis through pathways modulated by reactive oxygen species (ROS). The following diagram illustrates a plausible signaling cascade.
Caption: Postulated Apoptotic Signaling Pathway.
Conclusion
This compound presents as a compound of interest with demonstrated cytotoxic activity against HeLa cells. However, a significant knowledge gap exists regarding its antimicrobial spectrum and its efficacy against a broader range of cancer cell lines. The provided standardized protocols offer a framework for future investigations to elucidate these properties. Furthermore, exploring the potential signaling pathways, such as those involving ROS-mediated apoptosis, will be crucial in understanding its mechanism of action and evaluating its therapeutic potential. This technical guide serves as a catalyst for further in-depth research into the biological activities of this compound, with the ultimate goal of informing future drug development endeavors.
Antioxidant and Anti-inflammatory Properties of 3,4-Dimethoxycinnamyl Alcohol: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
3,4-Dimethoxycinnamyl alcohol, a phenylpropanoid derivative, is a compound of interest for its potential therapeutic properties. Phenylpropanoids, including cinnamyl alcohol and its derivatives, have demonstrated a range of biological activities, including antioxidant and anti-inflammatory effects. This technical guide provides a comprehensive overview of the known antioxidant and anti-inflammatory properties of 3,4-Dimethoxycinnamyl alcohol and its closely related analogs. It includes available quantitative data, detailed experimental protocols for relevant in vitro and in vivo assays, and visualizations of key signaling pathways implicated in inflammation. While direct research on 3,4-Dimethoxycinnamyl alcohol is emerging, this guide consolidates existing knowledge on related compounds to provide a framework for future investigation and drug development efforts.
Introduction
Inflammation and oxidative stress are interconnected pathological processes that contribute to the onset and progression of numerous chronic diseases, including cardiovascular diseases, neurodegenerative disorders, and cancer. The search for novel therapeutic agents that can modulate these processes is a key focus of drug discovery. Natural products and their synthetic derivatives, such as phenylpropanoids, represent a promising source of such agents. Cinnamic acid and its derivatives, including cinnamyl alcohols, are known to possess a variety of pharmacological activities.[1] This guide focuses specifically on the antioxidant and anti-inflammatory potential of 3,4-Dimethoxycinnamyl alcohol.
Antioxidant Properties
The antioxidant activity of a compound is its ability to neutralize reactive oxygen species (ROS), thereby preventing cellular damage. This is often evaluated using in vitro chemical assays that measure radical scavenging activity.
Quantitative Antioxidant Data
While specific quantitative antioxidant data for 3,4-Dimethoxycinnamyl alcohol is not extensively available in the public domain, studies on its parent compound, cinnamyl alcohol, and other derivatives provide valuable insights.
Table 1: DPPH Radical Scavenging Activity of Cinnamyl Alcohol and Related Compounds
| Compound | IC50 (µg/mL) | Reference |
| Cinnamyl Alcohol | 0.84 | [2] |
| Cinnamic Acid | 1.2 | [2] |
| Ethyl Cinnamate | 0.64 | [2] |
| Acetyl Cinnamic Acid | 0.16 | [3] |
| Vitamin C (Standard) | 0.12 | [3] |
IC50: The concentration of the compound required to scavenge 50% of the DPPH radicals.
Experimental Protocols for Antioxidant Assays
This assay is a common and reliable method to determine the radical scavenging capacity of a compound.
-
Principle: In the presence of an antioxidant, the purple color of the DPPH radical solution fades, and the change in absorbance is measured spectrophotometrically.
-
Reagents and Materials:
-
DPPH (2,2-diphenyl-1-picrylhydrazyl)
-
Methanol (B129727) or Ethanol (B145695) (spectrophotometric grade)
-
Test compound (3,4-Dimethoxycinnamyl alcohol)
-
Positive control (e.g., Ascorbic Acid, Trolox)
-
96-well microplate or spectrophotometer cuvettes
-
Microplate reader or UV-Vis spectrophotometer
-
-
Procedure:
-
Prepare a stock solution of the test compound and positive control in methanol.
-
Prepare a working solution of DPPH in methanol (typically 0.1 mM).
-
In a 96-well plate, add a defined volume of the test compound at various concentrations to the wells.
-
Add the DPPH working solution to each well to initiate the reaction.
-
Incubate the plate in the dark at room temperature for a specified time (e.g., 30 minutes).
-
Measure the absorbance at a specific wavelength (typically 517 nm).
-
The percentage of DPPH radical scavenging activity is calculated using the formula: % Inhibition = [(Abs_control - Abs_sample) / Abs_control] x 100
-
The IC50 value is determined by plotting the percentage of inhibition against the concentration of the test compound.
-
This assay is another widely used method to assess antioxidant activity.
-
Principle: The pre-formed ABTS radical cation (ABTS•+) is blue-green in color. In the presence of an antioxidant, the radical is neutralized, and the solution becomes colorless. The decrease in absorbance is measured.
-
Reagents and Materials:
-
ABTS diammonium salt
-
Potassium persulfate
-
Methanol or Ethanol
-
Test compound
-
Positive control
-
Spectrophotometer
-
-
Procedure:
-
Prepare the ABTS radical cation (ABTS•+) solution by reacting ABTS stock solution with potassium persulfate and allowing the mixture to stand in the dark at room temperature for 12-16 hours before use.
-
Dilute the ABTS•+ solution with methanol or ethanol to an absorbance of 0.70 ± 0.02 at 734 nm.
-
Add a defined volume of the test compound at various concentrations to a cuvette or microplate well.
-
Add the diluted ABTS•+ solution to initiate the reaction.
-
After a specified incubation time (e.g., 6 minutes), measure the absorbance at 734 nm.
-
The percentage of inhibition is calculated similarly to the DPPH assay.
-
The antioxidant activity is often expressed as Trolox Equivalent Antioxidant Capacity (TEAC).
-
Anti-inflammatory Properties
The anti-inflammatory activity of 3,4-Dimethoxycinnamyl alcohol and its derivatives has been investigated through both in vivo and in vitro models. These studies often focus on the inhibition of key inflammatory mediators and enzymes.
Quantitative Anti-inflammatory Data
Data from studies on derivatives of 3,4-dimethoxycinnamic acid provide evidence of their anti-inflammatory potential.
Table 2: In Vivo Anti-inflammatory Activity of a 3,4-Dimethoxycinnamic Acid Derivative
| Compound | Dose (µmol/kg) | Inhibition of Carrageenan-Induced Rat Paw Edema (%) | Reference |
| (E)-3-(3,4-dimethoxyphenyl)-1-thiomorpholinoprop-2-en-1-one | 150 | 17-72 | [4] |
The range of inhibition reflects measurements at different time points after carrageenan administration.
Table 3: In Vitro Inhibition of Soybean Lipoxygenase (LOX) by a 3,4-Dimethoxycinnamic Acid Derivative
| Compound | IC50 (µM) |
| (E)-cinnamyl 3-(3,4-dimethoxyphenyl)acrylate | Moderate Activity |
Specific IC50 value was not provided in the source, only described as "moderate activity".[4]
Experimental Protocols for Anti-inflammatory Assays
This is a classic model of acute inflammation used to screen for anti-inflammatory drugs.[5][6]
-
Principle: Injection of carrageenan into the paw of a rodent induces a localized inflammatory response characterized by edema (swelling). The ability of a test compound to reduce this swelling is a measure of its anti-inflammatory activity.[7][8]
-
Animals: Wistar or Sprague-Dawley rats are commonly used.[8]
-
Procedure:
-
Animals are divided into groups: vehicle control, positive control (e.g., indomethacin), and test compound groups at various doses.
-
The test compound or vehicle is administered (e.g., orally or intraperitoneally) at a set time before the carrageenan injection.
-
A solution of carrageenan (typically 1% in saline) is injected into the subplantar region of the right hind paw.[9]
-
The paw volume is measured using a plethysmometer at baseline (before carrageenan injection) and at regular intervals afterward (e.g., 1, 2, 3, 4, and 5 hours).[9]
-
The percentage of inhibition of edema is calculated for each treated group compared to the control group.
-
This assay assesses the ability of a compound to inhibit the production of nitric oxide, a key pro-inflammatory mediator, in cultured macrophages.
-
Principle: Macrophages (e.g., RAW 264.7 cell line) are stimulated with lipopolysaccharide (LPS) to induce the expression of inducible nitric oxide synthase (iNOS), leading to the production of NO. The amount of nitrite (B80452) (a stable product of NO) in the culture medium is measured using the Griess reagent.
-
Reagents and Materials:
-
RAW 264.7 macrophage cell line
-
Cell culture medium (e.g., DMEM) with fetal bovine serum (FBS)
-
LPS (from E. coli)
-
Test compound
-
Griess reagent
-
96-well culture plates
-
-
Procedure:
-
Seed RAW 264.7 cells in a 96-well plate and allow them to adhere.
-
Pre-treat the cells with various concentrations of the test compound for a specified time (e.g., 1 hour).
-
Stimulate the cells with LPS (e.g., 1 µg/mL) for a further incubation period (e.g., 24 hours).
-
Collect the cell culture supernatant.
-
Add Griess reagent to the supernatant and incubate at room temperature.
-
Measure the absorbance at 540 nm.
-
The concentration of nitrite is determined from a standard curve, and the percentage of inhibition of NO production is calculated.
-
This assay measures the ability of a compound to inhibit the production of PGE2, a key mediator of inflammation synthesized by cyclooxygenase (COX) enzymes.[10][11]
-
Principle: Cells (e.g., macrophages or intestinal tissue) are incubated with a test compound and then stimulated to produce PGE2. The concentration of PGE2 in the supernatant or tissue homogenate is measured by an enzyme-linked immunosorbent assay (ELISA).[12][13]
-
Procedure (using minced intestinal tissue): [10]
-
Minced rat intestinal tissue is incubated with the test compound at various concentrations.
-
The tissue is homogenized, and after centrifugation, the supernatant is collected.
-
The concentration of PGE2 in the supernatant is measured using a commercially available PGE2 ELISA kit according to the manufacturer's instructions.
-
The percentage of inhibition of PGE2 synthesis is calculated by comparing the results from the treated samples to the untreated control.
-
Signaling Pathways in Inflammation
The anti-inflammatory effects of many natural compounds are mediated through the modulation of key intracellular signaling pathways. Based on studies of related cinnamic acid derivatives, the NF-κB and MAPK pathways are likely targets for 3,4-Dimethoxycinnamyl alcohol.[1][14]
NF-κB Signaling Pathway
The Nuclear Factor-kappa B (NF-κB) pathway is a central regulator of the inflammatory response.[15] In unstimulated cells, NF-κB is held inactive in the cytoplasm by inhibitor of κB (IκB) proteins. Upon stimulation by pro-inflammatory signals, the IκB kinase (IKK) complex phosphorylates IκB, leading to its degradation. This allows NF-κB to translocate to the nucleus and induce the transcription of pro-inflammatory genes, including those for cytokines, chemokines, and iNOS.
Caption: Simplified NF-κB signaling pathway in inflammation.
MAPK Signaling Pathway
The Mitogen-Activated Protein Kinase (MAPK) signaling cascade is another crucial pathway involved in inflammation. It consists of a series of protein kinases that phosphorylate and activate one another, ultimately leading to the activation of transcription factors that regulate the expression of inflammatory mediators. The main MAPK subfamilies involved in inflammation are ERK, JNK, and p38.
Caption: Overview of the MAPK signaling cascade in inflammation.
Experimental Protocols for Signaling Pathway Analysis
This technique is used to detect and quantify the phosphorylation status of key proteins in the MAPK pathway, which is indicative of pathway activation.[16][17]
-
Principle: Proteins from cell lysates are separated by size using gel electrophoresis, transferred to a membrane, and then probed with specific antibodies that recognize either the total protein or its phosphorylated form.
-
Procedure:
-
Culture cells (e.g., RAW 264.7) and treat with the test compound and/or an inflammatory stimulus (e.g., LPS).
-
Lyse the cells to extract proteins and determine the protein concentration.
-
Separate the protein lysates by SDS-PAGE and transfer them to a nitrocellulose or PVDF membrane.
-
Block the membrane to prevent non-specific antibody binding.
-
Incubate the membrane with a primary antibody specific for a phosphorylated MAPK protein (e.g., phospho-p38, phospho-ERK).
-
Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
The membrane can be stripped and re-probed with an antibody for the total form of the protein to normalize the data.
-
Caption: Experimental workflow for Western blot analysis.
This assay visualizes and quantifies the movement of the NF-κB p65 subunit from the cytoplasm to the nucleus, a key step in NF-κB activation.[18][19][20]
-
Principle: Immunofluorescence microscopy is used to detect the subcellular localization of the p65 subunit of NF-κB.
-
Procedure:
-
Grow cells on coverslips or in imaging-compatible plates.
-
Treat the cells with the test compound and/or an inflammatory stimulus.
-
Fix the cells with a fixative solution (e.g., paraformaldehyde).
-
Permeabilize the cells to allow antibody entry.
-
Incubate with a primary antibody against NF-κB p65.
-
Wash and incubate with a fluorescently labeled secondary antibody.
-
Stain the nuclei with a DNA dye (e.g., DAPI or Hoechst).
-
Visualize the cells using a fluorescence microscope and capture images.
-
The translocation of p65 is quantified by analyzing the fluorescence intensity in the nucleus versus the cytoplasm.
-
Conclusion
3,4-Dimethoxycinnamyl alcohol belongs to a class of compounds with demonstrated antioxidant and anti-inflammatory potential. While direct and extensive quantitative data for this specific molecule are still to be fully established, the information available for its close analogs strongly suggests that it is a promising candidate for further investigation. The experimental protocols and pathway information provided in this guide offer a solid foundation for researchers and drug development professionals to systematically evaluate the therapeutic potential of 3,4-Dimethoxycinnamyl alcohol and its derivatives in the context of inflammatory and oxidative stress-related diseases. Future studies should focus on generating specific IC50 values in a range of antioxidant and anti-inflammatory assays and elucidating the precise molecular mechanisms and signaling pathways modulated by this compound.
References
- 1. Antioxidant and Hypolipidemic Activities of Cinnamic Acid Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. biomedres.us [biomedres.us]
- 4. Ferulic, Sinapic, 3,4-Dimethoxycinnamic Acid and Indomethacin Derivatives with Antioxidant, Anti-Inflammatory and Hypolipidemic Functionality - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. inotiv.com [inotiv.com]
- 6. Carrageenan induced Paw Edema Model - Creative Biolabs [creative-biolabs.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. A study of the mechanisms underlying the anti-inflammatory effect of ellagic acid in carrageenan-induced paw edema in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 10. A new test for evaluating nonsteroidal anti-inflammatory drugs in vitro: inhibition of prostaglandin E2 production in minced intestinal tissue - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. In vitro inhibition of prostaglandin production by azathioprine and 6-mercaptopurine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. digitalcommons.longwood.edu [digitalcommons.longwood.edu]
- 13. ahajournals.org [ahajournals.org]
- 14. Ferulic, Sinapic, 3,4-Dimethoxycinnamic Acid and Indomethacin Derivatives with Antioxidant, Anti-Inflammatory and Hypolipidemic Functionality | MDPI [mdpi.com]
- 15. Inflammatory signaling pathways in the treatment of Alzheimer's disease with inhibitors, natural products and metabolites (Review) - PMC [pmc.ncbi.nlm.nih.gov]
- 16. benchchem.com [benchchem.com]
- 17. Measurement of constitutive MAPK and PI3K/AKT signaling activity in human cancer cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 18. tools.thermofisher.com [tools.thermofisher.com]
- 19. Nuclear Factor Kappa B (NF-κB) Translocation Assay Development and Validation for High Content Screening - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 20. Measurement of NF-κB activation in TLR-activated macrophages - PMC [pmc.ncbi.nlm.nih.gov]
Preliminary Studies on the Metabolism of 3,4-Dimethoxycinnamyl Alcohol: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the preliminary understanding of the metabolism of 3,4-dimethoxycinnamyl alcohol. While dedicated in-depth studies on this specific compound are limited, this document synthesizes available information on related cinnamyl compounds and general metabolic pathways to present a probable metabolic profile. This guide is intended to serve as a foundational resource for researchers, scientists, and professionals involved in drug development, offering insights into potential metabolic pathways, experimental protocols for further investigation, and a framework for anticipating the pharmacokinetic behavior of 3,4-dimethoxycinnamyl alcohol.
Introduction
3,4-Dimethoxycinnamyl alcohol is a phenylpropanoid with potential therapeutic applications owing to its structural similarity to other bioactive cinnamyl derivatives. Understanding its metabolic fate is crucial for evaluating its efficacy, safety, and potential drug-drug interactions. This guide outlines the anticipated metabolic pathways, drawing parallels from the metabolism of structurally related compounds and the known functions of key metabolic enzymes.
Predicted Metabolic Pathways
Based on the metabolism of other cinnamyl compounds and general principles of xenobiotic metabolism, the metabolism of 3,4-dimethoxycinnamyl alcohol is likely to proceed through Phase I and Phase II reactions.
Phase I Metabolism
Phase I reactions are expected to involve oxidation of the alcohol moiety and potential modifications to the aromatic ring.
-
Oxidation: The primary metabolic pathway for alcohols is oxidation. Alcohol dehydrogenase (ADH) is anticipated to catalyze the oxidation of 3,4-dimethoxycinnamyl alcohol to its corresponding aldehyde, 3,4-dimethoxycinnamaldehyde. Subsequently, aldehyde dehydrogenase (ALDH) would likely further oxidize the aldehyde to 3,4-dimethoxycinnamic acid. Cytochrome P450 (CYP) enzymes may also contribute to this oxidative process.
-
Demethylation: The methoxy (B1213986) groups on the aromatic ring are potential sites for O-demethylation by CYP enzymes, leading to the formation of hydroxylated metabolites.
The following diagram illustrates the predicted Phase I metabolic pathway.
Caption: Predicted Phase I oxidation of 3,4-Dimethoxycinnamyl alcohol.
Phase II Metabolism
The parent compound and its Phase I metabolites, particularly those with hydroxyl groups, are likely to undergo Phase II conjugation reactions to increase their water solubility and facilitate excretion.
-
Glucuronidation: Uridine 5'-diphospho-glucuronosyltransferases (UGTs) are expected to conjugate glucuronic acid to the alcohol group of the parent compound and any newly formed hydroxyl groups on the aromatic ring.
-
Sulfation: Sulfotransferases (SULTs) may catalyze the transfer of a sulfonate group to the alcohol or phenolic hydroxyl groups.
The following diagram depicts the potential Phase II conjugation pathways.
Caption: Predicted Phase II conjugation of 3,4-Dimethoxycinnamyl alcohol and its metabolites.
Experimental Protocols for Metabolic Studies
To empirically determine the metabolic profile of 3,4-dimethoxycinnamyl alcohol, a series of in vitro and in vivo experiments are recommended.
In Vitro Metabolism using Liver Microsomes
This protocol provides a general framework for assessing the Phase I metabolism of 3,4-dimethoxycinnamyl alcohol.
Objective: To identify metabolites formed by CYP enzymes in liver microsomes.
Materials:
-
3,4-Dimethoxycinnamyl alcohol
-
Pooled human liver microsomes (or from other species of interest)
-
NADPH regenerating system (e.g., G6P, G6PDH, and NADP+)
-
Phosphate (B84403) buffer (pH 7.4)
-
Acetonitrile (B52724) (or other suitable organic solvent for quenching)
-
Internal standard
Procedure:
-
Prepare a stock solution of 3,4-dimethoxycinnamyl alcohol in a suitable solvent (e.g., DMSO, methanol).
-
In a microcentrifuge tube, pre-incubate liver microsomes in phosphate buffer at 37°C for 5 minutes.
-
Initiate the reaction by adding 3,4-dimethoxycinnamyl alcohol and the NADPH regenerating system.
-
Incubate the reaction mixture at 37°C with gentle shaking for various time points (e.g., 0, 15, 30, 60 minutes).
-
Terminate the reaction by adding an equal volume of ice-cold acetonitrile containing an internal standard.
-
Centrifuge the samples to pellet the protein.
-
Analyze the supernatant for the parent compound and metabolites using LC-MS/MS.
The following diagram outlines the experimental workflow for the in vitro metabolism study.
Caption: Workflow for in vitro metabolism studies using liver microsomes.
In Vivo Metabolism Studies in Animal Models
This protocol provides a general approach for identifying metabolites in a living system.
Objective: To identify the major metabolites of 3,4-dimethoxycinnamyl alcohol in vivo.
Materials:
-
3,4-Dimethoxycinnamyl alcohol
-
Animal model (e.g., rats, mice)
-
Vehicle for administration (e.g., saline, corn oil)
-
Metabolic cages for urine and feces collection
-
Analytical equipment for sample processing and analysis (e.g., LC-MS/MS)
Procedure:
-
Dose animals with 3,4-dimethoxycinnamyl alcohol via a relevant route of administration (e.g., oral gavage, intravenous injection).
-
House animals in metabolic cages and collect urine and feces at predetermined time intervals (e.g., 0-8h, 8-24h, 24-48h).
-
Collect blood samples at various time points to determine the pharmacokinetic profile.
-
Process the biological samples (e.g., extraction, concentration) to isolate potential metabolites.
-
Analyze the processed samples using LC-MS/MS to identify and characterize the metabolites.
Quantitative Data Summary
As of the date of this guide, specific quantitative data on the metabolism of 3,4-dimethoxycinnamyl alcohol is not available in the public domain. The following table is provided as a template for researchers to populate as data becomes available.
| Parameter | Value | Species/System | Reference |
| In Vitro | |||
| Km (μM) | |||
| Vmax (nmol/min/mg protein) | |||
| Intrinsic Clearance (μL/min/mg protein) | |||
| In Vivo | |||
| Cmax (ng/mL) | |||
| Tmax (h) | |||
| AUC (ng·h/mL) | |||
| Half-life (h) | |||
| Major Metabolites Identified |
Conclusion
The metabolism of 3,4-dimethoxycinnamyl alcohol is predicted to follow established pathways for similar cinnamyl compounds, involving Phase I oxidation and Phase II conjugation. This technical guide provides a foundational framework for initiating and conducting detailed metabolic studies. The experimental protocols and data presentation templates offered herein are intended to guide future research efforts to fully elucidate the metabolic fate of this promising compound. Such studies are essential for its continued development as a potential therapeutic agent.
The Discovery and Bioactivity of (E)-3,4-Dimethoxycinnamyl Alcohol: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
(E)-3,4-Dimethoxycinnamyl alcohol is a phenylpropanoid natural product that has garnered interest for its diverse biological activities. This technical guide provides a comprehensive overview of its discovery in natural sources, methods for its isolation and characterization, and a summary of its known biological properties, including antioxidant, anti-inflammatory, antimicrobial, and cytotoxic effects. Detailed experimental protocols for key bioassays are presented, alongside a structured summary of quantitative data from related compounds to provide a comparative context. Furthermore, this guide illustrates a general experimental workflow and a plausible signaling pathway associated with its anti-inflammatory activity, visualized using Graphviz, to aid in further research and drug development endeavors.
Introduction
This compound, a derivative of cinnamyl alcohol, belongs to the class of phenylpropanoids, a large and diverse group of secondary metabolites found in plants. Its structure, characterized by a C6-C3 carbon skeleton with two methoxy (B1213986) groups on the phenyl ring, is shared by many bioactive natural products. The presence of this compound in various plant species and even in insects suggests its potential ecological and pharmacological significance. This guide aims to consolidate the current knowledge on this compound and provide a technical framework for researchers exploring its therapeutic potential.
Natural Occurrence
This compound has been identified in a variety of natural sources, spanning the plant and animal kingdoms. Its presence in different species underscores its potential as a valuable phytochemical marker and a source for novel therapeutic agents.
-
Plant Sources:
-
Alpinia officinarum (Galangal): This compound has been reported as a constituent of the rhizomes of galangal, a plant widely used in traditional Asian medicine.
-
Syzygium aromaticum (Clove): this compound is found in clove, another plant with a long history of medicinal use. While eugenol (B1671780) is the most abundant component of clove essential oil, the presence of other phenylpropanoids like 3,4-dimethoxycinnamyl alcohol contributes to its overall bioactivity.
-
-
Insect Sources:
-
Dacus dorsalis (Oriental Fruit Fly): Interestingly, this compound has been identified in the rectal glands of the male oriental fruit fly, suggesting a role in chemical communication or defense mechanisms within the insect world.
-
Isolation and Identification
The isolation and structural elucidation of this compound from natural sources follow a standard phytochemical workflow. A general overview of this process is depicted in the workflow diagram below.
Methodological & Application
Application Notes and Protocols: (E)-3,4-Dimethoxycinnamyl Alcohol in Organic Synthesis
(E)-3,4-Dimethoxycinnamyl alcohol is a versatile building block in organic synthesis, serving as a precursor to a variety of derivatives with significant biological activities. This naturally occurring phenylpropanoid, also known as coniferyl alcohol dimethyl ether, is valued for its role in the synthesis of compounds with potential applications in pharmacology and materials science. Its structural features, including a reactive hydroxyl group, a double bond, and an electron-rich aromatic ring, allow for a diverse range of chemical transformations.
These application notes provide an overview of the synthetic utility of this compound, with detailed protocols for key transformations and a summary of the biological activities of its derivatives.
Key Synthetic Applications
This compound is a key starting material for the synthesis of various functionalized molecules. The primary transformations involve modifications at the hydroxyl group, the double bond, and the aromatic ring. Key applications include:
-
Esterification: The hydroxyl group can be readily esterified with various carboxylic acids to produce a wide range of cinnamyl esters. These esters are of interest for their potential pharmacological properties, including anti-inflammatory, antioxidant, and antimicrobial activities.
-
Etherification: The alcohol can be converted to its corresponding ethers through reactions like the Williamson ether synthesis. This allows for the introduction of diverse alkyl or aryl groups, modifying the lipophilicity and biological activity of the parent molecule.
-
Oxidation: Selective oxidation of the primary alcohol yields 3,4-dimethoxycinnamaldehyde, a valuable intermediate for the synthesis of other complex molecules through reactions such as aldol (B89426) condensations and Wittig reactions. Further oxidation can lead to 3,4-dimethoxycinnamic acid.
-
Halogenation: The hydroxyl group can be substituted with a halogen (e.g., chlorine, bromine) to form the corresponding cinnamyl halide. These halides are reactive intermediates that can participate in various nucleophilic substitution and coupling reactions.
-
Precursor to Biologically Active Molecules: Derivatives of this compound have been shown to possess a range of biological activities, including antimicrobial, cytotoxic, and antimutagenic effects.[1] Notably, some derivatives exhibit anti-inflammatory properties through the inhibition of key signaling pathways like NF-κB.
Data Presentation
The following table summarizes quantitative data for representative synthetic transformations involving this compound and its closely related derivatives.
| Product | Starting Material | Reagents and Conditions | Yield (%) | Spectroscopic Data | Reference |
| (E)-Cinnamyl 3-(3,4-dimethoxyphenyl)acrylate | 3,4-Dimethoxycinnamic acid, Cinnamyl alcohol | DCC, DMAP, CH₂Cl₂, DMF, rt, overnight | 64 | ¹H-NMR (DMSO-d₆): δ 3.77 (s, 3H), 3.78 (s, 3H), 4.81 (d, J=6.1 Hz, 2H), 6.42 (dt, J=16.0, 6.1 Hz, 1H), 6.60 (d, J=15.9 Hz, 1H), 6.72 (d, J=16.0 Hz, 1H), 6.96 (d, J=8.3 Hz, 1H), 7.21-7.29 (m, 2H), 7.31-7.36 (m, 3H), 7.46 (d, J=7.4 Hz, 2H), 7.62 (d, J=15.9 Hz, 1H) | [2] |
| 3,4-Dimethoxybenzyl chloride | 3,4-Dimethoxybenzyl alcohol | SOCl₂ | - | - | [3] |
| 3,4-Dimethoxybenzyl cyanide | 3,4-Dimethoxybenzyl chloride | KCN | 89.5 | MS (m/z): 177 (M⁺) | [3] |
| (E)-3,4-Dimethoxycinnamaldehyde | This compound | PCC, Celite, CH₂Cl₂, 0 °C to rt, 2-4 h | High (General Procedure) | - | [1][4] |
| (E)-3,4-Dimethoxycinnamyl ether (general) | This compound, Alkyl halide | NaH, THF | Good (General Procedure) | - | [5][6][7][8] |
Experimental Protocols
Protocol 1: Esterification - Synthesis of (E)-Cinnamyl 3-(3,4-dimethoxyphenyl)acrylate[2]
This protocol describes a general method for the esterification of 3,4-dimethoxycinnamic acid with an alcohol, which can be adapted for reactions using this compound as the nucleophile.
Materials:
-
3,4-Dimethoxycinnamic acid
-
Cinnamyl alcohol
-
N,N'-Dicyclohexylcarbodiimide (DCC)
-
Dry Dichloromethane (CH₂Cl₂)
-
Dry Dimethylformamide (DMF)
-
5% Hydrochloric acid (HCl)
-
5% Sodium bicarbonate (NaHCO₃)
-
Saturated Sodium chloride (NaCl) solution
-
Anhydrous Sodium sulfate (B86663) (Na₂SO₄)
-
Petroleum ether
-
Ethyl acetate (B1210297)
Procedure:
-
In a round-bottom flask, dissolve 3,4-dimethoxycinnamic acid (1 mmol) in a mixture of dry CH₂Cl₂ and DMF (50:1 ratio).
-
Add 4-dimethylaminopyridine (0.2 mmol) and cinnamyl alcohol (1.2 mmol) to the solution.
-
Stir the mixture for 15 minutes at room temperature.
-
Add N,N'-dicyclohexylcarbodiimide (DCC) (1.2 mmol) to the reaction mixture.
-
Stir the reaction mixture under a nitrogen atmosphere overnight at room temperature.
-
Filter the resulting mixture to remove the precipitated dicyclohexylurea.
-
Wash the filtrate successively with 5% HCl, 5% NaHCO₃, and saturated NaCl solution.
-
Dry the organic layer over anhydrous Na₂SO₄.
-
Concentrate the solution under reduced pressure.
-
Purify the crude product by flash chromatography using a petroleum ether/ethyl acetate gradient to yield the pure ester.
Protocol 2: Oxidation - Synthesis of (E)-3,4-Dimethoxycinnamaldehyde[1][4]
This protocol provides a general method for the oxidation of a primary alcohol to an aldehyde using Pyridinium chlorochromate (PCC).
Materials:
-
This compound
-
Pyridinium chlorochromate (PCC)
-
Celite®
-
Anhydrous Dichloromethane (CH₂Cl₂)
-
Anhydrous Sodium sulfate (Na₂SO₄)
Procedure:
-
To a solution of this compound (1 eq.) in anhydrous CH₂Cl₂ (5 volumes), add Celite®.
-
Cool the mixture to 0 °C in an ice bath.
-
In a separate flask, prepare a suspension of Pyridinium chlorochromate (PCC) (1.2 eq.) in anhydrous CH₂Cl₂ (5 volumes).
-
Add the PCC suspension to the alcohol solution at 0 °C.
-
Allow the reaction mixture to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, filter the reaction mixture through a pad of Celite® to remove the chromium salts.
-
Wash the Celite® pad with additional CH₂Cl₂.
-
Combine the organic filtrates and wash with water and brine solution.
-
Dry the organic layer over anhydrous Na₂SO₄ and concentrate under reduced pressure to obtain the crude aldehyde.
-
If necessary, purify the product by column chromatography.
Protocol 3: Halogenation - Synthesis of (E)-3,4-Dimethoxycinnamyl Chloride
This protocol is a general procedure for the conversion of a primary alcohol to a primary alkyl chloride using thionyl chloride.
Materials:
-
This compound
-
Thionyl chloride (SOCl₂)
-
Anhydrous Diethyl ether or Dichloromethane
-
Pyridine (B92270) (optional, as a base)
Procedure:
-
In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve this compound in anhydrous diethyl ether or dichloromethane.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add thionyl chloride (1.1 - 1.5 equivalents) dropwise to the stirred solution. A small amount of pyridine can be added to neutralize the HCl generated.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 1-3 hours, or until TLC analysis indicates the consumption of the starting material.
-
Carefully quench the reaction by slowly adding ice-cold water.
-
Separate the organic layer and wash it with saturated sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous sodium sulfate.
-
Concentrate the solution under reduced pressure to yield the crude (E)-3,4-dimethoxycinnamyl chloride. The product may be used in the next step without further purification or can be purified by column chromatography if necessary.
Protocol 4: Etherification - Williamson Ether Synthesis of an (E)-3,4-Dimethoxycinnamyl Ether[5][6][7][8]
This is a general protocol for the synthesis of an ether from an alcohol and an alkyl halide.
Materials:
-
This compound
-
Sodium hydride (NaH, 60% dispersion in mineral oil)
-
Anhydrous Tetrahydrofuran (THF) or Dimethylformamide (DMF)
-
Alkyl halide (e.g., methyl iodide, ethyl bromide)
-
Saturated ammonium (B1175870) chloride (NH₄Cl) solution
Procedure:
-
In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere, add sodium hydride (1.1 equivalents).
-
Carefully wash the NaH with anhydrous hexanes to remove the mineral oil and decant the hexanes.
-
Add anhydrous THF or DMF to the flask.
-
Cool the suspension to 0 °C in an ice bath.
-
Dissolve this compound (1 equivalent) in anhydrous THF or DMF and add it dropwise to the NaH suspension.
-
Stir the mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for another 30 minutes to ensure complete formation of the alkoxide.
-
Cool the reaction mixture back to 0 °C and add the alkyl halide (1.1 equivalents) dropwise.
-
Allow the reaction to warm to room temperature and stir overnight, or until TLC indicates the completion of the reaction.
-
Carefully quench the reaction by the slow addition of saturated NH₄Cl solution.
-
Extract the aqueous layer with diethyl ether or ethyl acetate.
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Concentrate the solution under reduced pressure and purify the crude product by flash column chromatography.
Biological Activity and Signaling Pathway
Derivatives of this compound have demonstrated promising biological activities. Notably, certain cinnamyl esters have been shown to possess anti-inflammatory properties by inhibiting the NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) signaling pathway.[9] The NF-κB pathway is a crucial regulator of the inflammatory response, and its inhibition is a key target for the development of anti-inflammatory drugs.
The mechanism of inhibition often involves preventing the activation and nuclear translocation of the p65 subunit of NF-κB. In its inactive state, NF-κB is sequestered in the cytoplasm by an inhibitory protein called IκBα. Upon stimulation by pro-inflammatory signals (e.g., lipopolysaccharide, LPS), the IκB kinase (IKK) complex phosphorylates IκBα, leading to its ubiquitination and subsequent degradation by the proteasome. This frees NF-κB to translocate to the nucleus, where it binds to specific DNA sequences and promotes the transcription of pro-inflammatory genes, such as those for cytokines (e.g., TNF-α, IL-6) and enzymes (e.g., iNOS, COX-2).
Certain derivatives of this compound can interfere with this cascade by inhibiting the phosphorylation of IκBα and the p65 subunit, thus preventing the nuclear translocation of NF-κB and suppressing the expression of inflammatory mediators.[9]
References
- 1. organic-synthesis.com [organic-synthesis.com]
- 2. Organic Syntheses Procedure [orgsyn.org]
- 3. Williamson ether synthesis - Wikipedia [en.wikipedia.org]
- 4. m.youtube.com [m.youtube.com]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. m.youtube.com [m.youtube.com]
- 7. jk-sci.com [jk-sci.com]
- 8. benchchem.com [benchchem.com]
- 9. 4-methoxycinnamyl p-coumarate reduces neuroinflammation by blocking NF-κB, MAPK, and Akt/GSK-3β pathways and enhancing Nrf2/HO-1 signaling cascade in microglial cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Quantification of (E)-3,4-Dimethoxycinnamyl Alcohol
For Researchers, Scientists, and Drug Development Professionals
Introduction
(E)-3,4-Dimethoxycinnamyl alcohol is a phenylpropanoid that has garnered interest for its potential biological activities, including its role as an antimutagenic agent.[1] Accurate and precise quantification of this compound is essential for various stages of research and development, including pharmacokinetic studies, quality control of natural product extracts, and formulation development. This document provides detailed application notes and protocols for the quantitative analysis of this compound using High-Performance Liquid Chromatography (HPLC), along with a proposed Gas Chromatography-Mass Spectrometry (GC-MS) method.
Analytical Methods Overview
The primary methods for the quantification of this compound are chromatographic techniques, valued for their specificity and sensitivity.
-
High-Performance Liquid Chromatography (HPLC) coupled with a Diode Array Detector (DAD) or UV detector is a robust and widely used method for the quantification of non-volatile, thermally stable compounds like cinnamyl alcohols. A validated method for a closely related compound provides a strong basis for the analysis of this compound.
-
Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for the identification and quantification of volatile or semi-volatile compounds. While less common for direct analysis of cinnamyl alcohols without derivatization, it offers high specificity and sensitivity.
High-Performance Liquid Chromatography (HPLC) Method
This section details a validated HPLC method adapted from a similar compound, (E)-4-(3',4'-dimethoxyphenyl)-but-3-en-1-ol, which is suitable for the quantification of this compound.[2]
Experimental Protocol
1. Instrumentation and Chromatographic Conditions:
-
HPLC System: An HPLC system equipped with a quaternary pump, autosampler, column oven, and a Diode Array Detector (DAD) or a UV-Vis detector is required.
-
Column: A reversed-phase C18 column (e.g., 4.6 x 250 mm, 5 µm particle size) is recommended.
-
Mobile Phase: A gradient elution of 2% acetic acid in ultrapure water (Solvent A) and methanol (B129727) (Solvent B) can be employed.[2] An alternative isocratic mobile phase of methanol and water (e.g., 70:30 v/v) can also be optimized.[3]
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 35 °C.[4]
-
Detection Wavelength: The maximum absorbance for quantification should be determined by scanning a standard solution, with a likely wavelength around 254 nm.[4]
-
Injection Volume: 10-20 µL.
2. Preparation of Standard Solutions:
-
Stock Solution (1 mg/mL): Accurately weigh 10 mg of this compound reference standard and dissolve it in 10 mL of methanol in a volumetric flask.
-
Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the stock solution with the mobile phase to achieve concentrations ranging from approximately 1 µg/mL to 100 µg/mL.
3. Sample Preparation:
-
Solid Samples (e.g., plant material, formulated product):
-
Accurately weigh the powdered sample.
-
Extract the analyte using a suitable solvent such as methanol or ethanol. Ultrasonic extraction is a simple and effective method.[4]
-
Filter the extract through a 0.45 µm syringe filter before injection into the HPLC system.
-
-
Liquid Samples (e.g., biological fluids, reaction mixtures):
-
Perform a liquid-liquid extraction with a solvent like ethyl acetate.
-
Evaporate the organic layer to dryness and reconstitute the residue in the mobile phase.
-
Filter the reconstituted sample through a 0.45 µm syringe filter prior to analysis.
-
4. Method Validation:
The analytical method should be validated according to the International Council for Harmonisation (ICH) guidelines. Key validation parameters are summarized in the table below, with expected performance based on similar compound analysis.
Data Presentation: HPLC Method Validation Parameters
| Parameter | Specification | Expected Performance |
| Linearity (r²) | ≥ 0.999 | A linear relationship between peak area and concentration is expected.[2] |
| Range | 1 - 40 µg/mL | To be determined based on the specific application. |
| Accuracy (% Recovery) | 95% - 105% | Expected recovery within this range for spiked samples.[2] |
| Precision (% RSD) | Intra-day: < 2%, Inter-day: < 5% | Low relative standard deviation indicates good precision.[2] |
| Limit of Detection (LOD) | To be determined (S/N ratio of 3:1) | Expected to be in the sub-µg/mL range (e.g., ~0.20 µg/mL).[2] |
| Limit of Quantification (LOQ) | To be determined (S/N ratio of 10:1) | Expected to be in the sub-µg/mL to low µg/mL range (e.g., ~0.80 µg/mL).[2] |
| Specificity | No interference at the retention time of the analyte | The method should be able to resolve the analyte from other components in the sample matrix. |
Experimental Workflow: HPLC Analysis
Caption: Workflow for the quantification of this compound by HPLC.
Gas Chromatography-Mass Spectrometry (GC-MS) Method
This section outlines a proposed GC-MS method for the analysis of this compound. This method is particularly useful for complex matrices where high specificity is required.
Experimental Protocol
1. Instrumentation and Conditions:
-
GC-MS System: A gas chromatograph coupled to a mass spectrometer with an electron ionization (EI) source.
-
Column: A non-polar or medium-polar capillary column, such as a 5% phenyl-methylpolysiloxane column (e.g., 30 m x 0.25 mm ID, 0.25 µm film thickness).
-
Carrier Gas: Helium at a constant flow rate (e.g., 1.0 - 1.5 mL/min).
-
Injector Temperature: 250 °C.
-
Oven Temperature Program:
-
Initial temperature: 60 °C, hold for 2 minutes.
-
Ramp 1: Increase to 230 °C at 5 °C/min.
-
Ramp 2: Increase to 260 °C at 10 °C/min, hold for 5-10 minutes.
-
-
MS Transfer Line Temperature: 250 °C.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Acquisition Mode: Full scan for identification and Selected Ion Monitoring (SIM) for quantification.
2. Sample Preparation and Derivatization:
-
Extraction: Similar to the HPLC method, perform a liquid-liquid or solid-phase extraction to isolate the analyte.
-
Derivatization (Optional but Recommended): To improve volatility and chromatographic peak shape, derivatization of the hydroxyl group is recommended. Silylation using reagents like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS) is a common approach.
3. Quantification:
Quantification is typically performed using an internal standard method. A suitable internal standard would be a structurally similar compound with a different retention time and mass spectrum.
Data Presentation: Proposed GC-MS Method Parameters
| Parameter | Specification |
| Linearity (r²) | ≥ 0.99 |
| Accuracy (% Recovery) | 80% - 120% |
| Precision (% RSD) | < 15% |
| LOD / LOQ | To be determined experimentally. |
| Quantification Ions (SIM mode) | To be determined from the mass spectrum of the derivatized analyte. |
Experimental Workflow: GC-MS Analysis
Caption: Workflow for the quantification of this compound by GC-MS.
Conclusion
The HPLC method presented provides a robust and reliable approach for the quantification of this compound, with a clear pathway for method validation. The proposed GC-MS method offers an alternative with high specificity, particularly for complex sample matrices. The choice of method will depend on the specific application, available instrumentation, and the required sensitivity and selectivity. Proper method validation is crucial to ensure the generation of accurate and reproducible quantitative data.
References
(E)-3,4-Dimethoxycinnamyl Alcohol: Applications and Protocols in Drug Discovery
(E)-3,4-Dimethoxycinnamyl alcohol , a phenylpropanoid found in various natural sources, has garnered attention in the scientific community for its diverse biological activities. This document provides detailed application notes and experimental protocols for researchers, scientists, and drug development professionals interested in exploring the therapeutic potential of this compound. Its reported antioxidant, anti-inflammatory, cytotoxic, and antimicrobial properties make it a compelling candidate for further investigation in pharmaceutical research.
Application Notes
This compound has demonstrated a range of biological effects that suggest its potential application in several areas of drug discovery and development:
-
Oncology: The compound has shown cytotoxic activity against cancer cell lines, indicating its potential as a lead compound for the development of novel anticancer agents.[1] Its mechanism of action may involve the induction of apoptosis, a critical process in cancer therapy.
-
Inflammatory Diseases: As a member of the phenylpropanoid class, this compound is suggested to possess anti-inflammatory properties.[2] Phenylpropanoids are known to modulate key inflammatory signaling pathways, such as NF-κB and MAPK, which are implicated in a variety of inflammatory disorders.[3][4][5]
-
Oxidative Stress-Related Conditions: The antioxidant capabilities of this compound suggest its utility in conditions where oxidative stress plays a pathogenic role, including neurodegenerative diseases and cardiovascular disorders.[2]
-
Infectious Diseases: The compound's antimicrobial and antifungal properties indicate its potential for development as a novel agent to combat various pathogens.[2]
-
Neuroprotection: While direct evidence is limited, the antioxidant and anti-inflammatory properties of related phenylpropanoids suggest a potential role for this compound in protecting against neuronal damage.
Quantitative Data
The following table summarizes the available quantitative data for the biological activities of this compound. Further research is required to establish a more comprehensive quantitative profile.
| Biological Activity | Assay | Cell Line/Model | Parameter | Value | Reference |
| Cytotoxicity | Not Specified | HeLa | CC50 | 160 µM | [6] |
Note: CC50 (Median Cytotoxic Concentration) is the concentration of a substance that causes the death of 50% of a cell population.
Experimental Protocols
Detailed methodologies for key experiments are provided below. These are standardized protocols that can be adapted for the evaluation of this compound.
Cytotoxicity Assessment using MTT Assay
This protocol outlines the determination of the cytotoxic effects of this compound on a selected cancer cell line.
a. Materials:
-
This compound
-
Human cancer cell line (e.g., HeLa)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
96-well microplate
-
Microplate reader
b. Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere.
-
Prepare serial dilutions of this compound in complete culture medium.
-
Remove the medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (medium with the same concentration of solvent used to dissolve the compound) and a blank (medium only).
-
Incubate the plate for 48-72 hours.
-
Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control and determine the CC50 value.
Antioxidant Activity using DPPH Radical Scavenging Assay
This protocol measures the free radical scavenging capacity of this compound.
a. Materials:
-
This compound
-
DPPH (2,2-diphenyl-1-picrylhydrazyl) solution in methanol (B129727) (e.g., 0.1 mM)
-
Methanol
-
Ascorbic acid (positive control)
-
96-well microplate
-
Microplate reader
b. Procedure:
-
Prepare serial dilutions of this compound and ascorbic acid in methanol.
-
Add 50 µL of each dilution to the wells of a 96-well plate.
-
Add 150 µL of DPPH solution to each well.
-
Incubate the plate in the dark at room temperature for 30 minutes.
-
Measure the absorbance at 517 nm.
-
Calculate the percentage of DPPH radical scavenging activity using the formula: (A_control - A_sample) / A_control * 100, where A_control is the absorbance of the DPPH solution with methanol and A_sample is the absorbance of the DPPH solution with the test compound.
-
Determine the SC50 (concentration required to scavenge 50% of DPPH radicals) value.
In Vivo Anti-inflammatory Activity using Carrageenan-Induced Paw Edema Model
This protocol evaluates the in vivo anti-inflammatory effects of this compound in a rat model.
a. Materials:
-
This compound
-
Wistar rats (150-200 g)
-
Carrageenan solution (1% w/v in saline)
-
Indomethacin (positive control)
-
Vehicle (e.g., 0.5% carboxymethyl cellulose)
-
Pletismometer
b. Procedure:
-
Divide the rats into groups: vehicle control, positive control (indomethacin, e.g., 10 mg/kg), and test groups receiving different doses of this compound.
-
Administer the test compound or controls orally or intraperitoneally.
-
After 1 hour, inject 0.1 mL of carrageenan solution into the sub-plantar region of the right hind paw of each rat.
-
Measure the paw volume using a pletismometer at 0, 1, 2, 3, and 4 hours after carrageenan injection.
-
Calculate the percentage inhibition of edema for each group compared to the vehicle control group.
Signaling Pathways
While direct experimental evidence for the specific signaling pathways modulated by this compound is limited, its classification as a phenylpropanoid suggests potential interaction with key inflammatory pathways. Phenylpropanoids have been reported to exert their anti-inflammatory effects by inhibiting the NF-κB and MAPK signaling cascades.[3][4][5]
Caption: Hypothesized inhibition of the NF-κB signaling pathway.
Caption: Hypothesized modulation of the MAPK signaling pathway.
These diagrams illustrate the potential points of intervention for this compound within these inflammatory cascades, based on the known activities of related phenylpropanoid compounds. Further molecular studies are necessary to confirm these mechanisms for this compound specifically.
References
- 1. 3,4-Dimethoxycinnamyl alcohol | TargetMol [targetmol.com]
- 2. Buy 3,4-Dimethoxycinnamyl alcohol | 40918-90-9 [smolecule.com]
- 3. mdpi.com [mdpi.com]
- 4. A review on anti-inflammatory activity of phenylpropanoids found in essential oils - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. medchemexpress.com [medchemexpress.com]
Design and Synthesis of Bioactive Ferulic Acid Derivatives: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the design, synthesis, and bioactivity assessment of ferulic acid derivatives. Ferulic acid, a phenolic compound abundant in plants, serves as a versatile scaffold for the development of novel therapeutic agents due to its inherent antioxidant, anti-inflammatory, and anticancer properties.[1] Modification of its carboxylic acid and phenolic hydroxyl groups has led to the generation of ester and amide derivatives with enhanced biological activities.[2][3]
I. Design Rationale for Ferulic Acid Derivatives
The therapeutic potential of ferulic acid can be augmented by chemical modifications aimed at improving its pharmacokinetic and pharmacodynamic properties. The primary strategies involve:
-
Esterification: Converting the carboxylic acid group into an ester can increase the lipophilicity of the molecule, potentially enhancing its ability to cross cell membranes. This modification has been shown to improve antioxidant and cytotoxic activities.
-
Amidation: Formation of amides from the carboxylic acid group can introduce diverse functionalities, leading to derivatives with a wide range of biological activities, including enhanced anticancer and antimicrobial effects.[2][4] The introduction of different amine-containing moieties allows for fine-tuning of the molecule's properties.
II. Synthesis Protocols
A. General Synthesis of Ferulic Acid Esters (e.g., n-Propyl Ferulate)
This protocol describes the synthesis of ferulic acid esters via acid-catalyzed esterification.
Materials:
-
Ferulic acid
-
Anhydrous n-propyl alcohol
-
Concentrated sulfuric acid
-
Ethyl acetate (B1210297)
-
Saturated sodium bicarbonate solution
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate
-
Silica (B1680970) gel for column chromatography
-
TLC plates
Procedure:
-
In a round-bottom flask, dissolve ferulic acid (1.0 eq) in anhydrous n-propyl alcohol (5-10 volumes).
-
Slowly add a catalytic amount of concentrated sulfuric acid (e.g., 0.1 eq).
-
Heat the reaction mixture to reflux and monitor the reaction progress using Thin Layer Chromatography (TLC) with a mobile phase of ethyl acetate/hexane (e.g., 3:7 v/v).
-
Once the reaction is complete (disappearance of the ferulic acid spot), cool the mixture to room temperature.
-
Remove the excess alcohol under reduced pressure.
-
Dissolve the residue in ethyl acetate and wash sequentially with water, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate in vacuo.
-
Purify the crude product by column chromatography on silica gel using a gradient of ethyl acetate in hexane to afford the pure n-propyl ferulate.[2]
-
Characterize the final product using IR, ¹H NMR, ¹³C NMR, and Mass spectrometry.
B. General Synthesis of Ferulic Acid Amides (e.g., Feruloyl Morpholine)
This protocol outlines the synthesis of ferulic acid amides via an acyl chloride intermediate.
Materials:
-
Ferulic acid
-
Thionyl chloride (SOCl₂)
-
Dry dichloromethane (B109758) (DCM)
-
Triethylamine (B128534) (TEA)
-
1 M Hydrochloric acid (HCl)
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
-
Ethyl acetate
-
Hexane
-
TLC plates
Procedure:
-
In a flame-dried, two-neck round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), suspend ferulic acid (1.0 eq) in dry DCM.
-
Slowly add thionyl chloride (1.1 eq) dropwise at 0 °C (ice bath).
-
Allow the reaction mixture to warm to room temperature and then heat to reflux (around 40-50 °C) for 1-2 hours, or until the solution becomes clear. Monitor the formation of the acyl chloride by TLC (a more nonpolar spot compared to ferulic acid).
-
Cool the reaction mixture back to 0 °C.
-
In a separate flask, dissolve morpholine (1.2 eq) and triethylamine (1.5 eq) in dry DCM.
-
Add the solution of the amine and TEA dropwise to the cold acyl chloride solution.
-
Allow the reaction to stir at room temperature and monitor its progress by TLC.
-
Upon completion, quench the reaction by adding water.
-
Separate the organic layer and wash it sequentially with 1 M HCl, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using a gradient of ethyl acetate in hexane to yield the pure feruloyl morpholine.[2][5]
-
Confirm the structure of the synthesized compound using IR, ¹H NMR, ¹³C NMR, and Mass spectrometry.
III. Bioactivity Evaluation Protocols
A. Antioxidant Activity: DPPH Radical Scavenging Assay
This protocol details the procedure for assessing the antioxidant capacity of ferulic acid derivatives using the 2,2-diphenyl-1-picrylhydrazyl (DPPH) assay.
Materials:
-
DPPH (2,2-diphenyl-1-picrylhydrazyl)
-
Methanol (B129727) or Ethanol
-
Test compounds (ferulic acid derivatives)
-
Ascorbic acid (positive control)
-
96-well microplate
-
Microplate reader
Procedure:
-
Preparation of DPPH solution: Prepare a 0.1 mM solution of DPPH in methanol. The solution should have a deep purple color.
-
Preparation of test solutions: Prepare stock solutions of the ferulic acid derivatives and ascorbic acid in methanol (e.g., 1 mg/mL). Perform serial dilutions to obtain a range of concentrations (e.g., 1, 5, 10, 25, 50, 100 µg/mL).
-
Assay: a. In a 96-well microplate, add 100 µL of the DPPH solution to each well. b. Add 100 µL of the different concentrations of the test compounds or the positive control to the corresponding wells. c. For the blank (control), add 100 µL of methanol instead of the test solution.
-
Incubation: Incubate the plate in the dark at room temperature for 30 minutes.
-
Measurement: Measure the absorbance of each well at 517 nm using a microplate reader.
-
Calculation: Calculate the percentage of radical scavenging activity using the following formula:
% Scavenging Activity = [(Absorbance of Control - Absorbance of Sample) / Absorbance of Control] x 100
-
Data Analysis: Plot the percentage of scavenging activity against the concentration of the test compounds to determine the IC₅₀ value (the concentration required to scavenge 50% of the DPPH radicals).
B. Anticancer Activity: MTT Cytotoxicity Assay
This protocol describes the evaluation of the cytotoxic effects of ferulic acid derivatives on cancer cell lines using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.[6]
Materials:
-
Human cancer cell lines (e.g., HeLa, HT-29, A-549)
-
Complete cell culture medium (e.g., DMEM with 10% FBS and 1% penicillin-streptomycin)
-
Phosphate-buffered saline (PBS)
-
Trypsin-EDTA
-
Test compounds (ferulic acid derivatives)
-
Doxorubicin or Methotrexate (positive control)
-
MTT solution (5 mg/mL in sterile PBS)
-
Dimethyl sulfoxide (B87167) (DMSO)
-
96-well sterile microplates
-
Humidified incubator (37 °C, 5% CO₂)
-
Microplate reader
Procedure:
-
Cell Seeding: a. Culture the desired cancer cell lines in T-75 flasks until they reach 80-90% confluency. b. Harvest the cells using trypsin-EDTA and perform a cell count. c. Seed the cells into 96-well plates at a density of 5,000-10,000 cells per well in 100 µL of complete medium. d. Incubate the plates for 24 hours to allow for cell attachment.
-
Compound Treatment: a. Prepare stock solutions of the ferulic acid derivatives and the positive control in DMSO. b. Prepare serial dilutions of the compounds in culture medium to achieve the desired final concentrations. The final DMSO concentration should be less than 0.5%. c. After 24 hours of cell attachment, remove the medium and add 100 µL of the medium containing the different concentrations of the test compounds. Include a vehicle control (medium with DMSO) and a no-treatment control. d. Incubate the plates for 48 or 72 hours.
-
MTT Assay: a. After the incubation period, add 20 µL of the 5 mg/mL MTT solution to each well. b. Incubate the plate for another 4 hours at 37 °C. During this time, viable cells will convert the yellow MTT into purple formazan (B1609692) crystals. c. Carefully remove the medium containing MTT. d. Add 150 µL of DMSO to each well to dissolve the formazan crystals. e. Gently shake the plate for 15 minutes to ensure complete dissolution.
-
Measurement: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: a. Calculate the percentage of cell viability using the following formula:
b. Plot the percentage of cell viability against the compound concentration to determine the IC₅₀ value (the concentration that inhibits 50% of cell growth).[7]
IV. Data Presentation
Quantitative Bioactivity Data of Ferulic Acid Derivatives
| Compound ID | Derivative Type | R Group | Cancer Cell Line | IC₅₀ (µg/mL) | Reference |
| FA1 | Amide | H | HT-29 | 20 | [2] |
| FA4 | Amide | Benzyl | HT-29 | 38 | [2] |
| FA6 | Amide | p-amino benzotrifluoride | HT-29 | 19 | [2] |
| FA9 | Amide | p-fluoro benzyl | HT-29 | 30 | [2] |
| FA10 | Amide | Morpholine | HT-29 | 18 | [2] |
| FE3 | Ester | n-butyl | - | 83 | [2] |
| FE5 | Ester | n-propyl | - | 60 | [2] |
| FE10 | Ester | Chloro-substituted | - | 43 | [2] |
| D24 | Amide (β-amino alcohol) | - | Xanthomonas oryzae pv. oryzae | 14.5 | [8] |
| D3 | Amide (β-amino alcohol) | - | Tobacco Mosaic Virus (TMV) | 38.1 | [8] |
V. Signaling Pathways and Experimental Workflows
A. General Experimental Workflow for Synthesis and Bioactivity Screening
Caption: Workflow for the synthesis and bioactivity screening of ferulic acid derivatives.
B. Ferulic Acid Derivative-Mediated Apoptosis via PI3K/Akt Signaling Pathway
Ferulic acid and its derivatives have been shown to induce apoptosis in cancer cells by inhibiting the PI3K/Akt signaling pathway.[9][10] This pathway is a critical regulator of cell survival and proliferation.
Caption: Inhibition of the PI3K/Akt pathway by ferulic acid derivatives leads to apoptosis.
C. Inhibition of NF-κB Signaling Pathway by Ferulic Acid Derivatives
Ferulic acid derivatives can exert anti-inflammatory effects by inhibiting the NF-κB signaling pathway.[2][11] NF-κB is a key transcription factor that regulates the expression of pro-inflammatory genes.
Caption: Ferulic acid derivatives inhibit the NF-κB pathway, reducing inflammation.
References
- 1. researchgate.net [researchgate.net]
- 2. Two Ferulic Acid Derivatives Inhibit Neuroinflammatory Response in Human HMC3 Microglial Cells via NF-<i>κ</i>B Signaling Pathway - ProQuest [proquest.com]
- 3. researchgate.net [researchgate.net]
- 4. lupinepublishers.com [lupinepublishers.com]
- 5. researchgate.net [researchgate.net]
- 6. discoveryjournals.org [discoveryjournals.org]
- 7. researchgate.net [researchgate.net]
- 8. Francisco Plou Lab: Enzymatic synthesis of ferulic acid derivatives [franciscoploulab.eu]
- 9. Ferulic acid inhibits proliferation and promotes apoptosis via blockage of PI3K/Akt pathway in osteosarcoma cell - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Ferulic acid inhibits proliferation and promotes apoptosis via blockage of PI3K/Akt pathway in osteosarcoma cell - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Improving the Effect of Ferulic Acid on Inflammation and Insulin Resistance by Regulating the JNK/ERK and NF-κB Pathways in TNF-α-Treated 3T3-L1 Adipocytes - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Testing (E)-3,4-Dimethoxycinnamyl Alcohol
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for investigating the biological activities of (E)-3,4-Dimethoxycinnamyl alcohol in cell culture systems. The protocols detailed below are designed to assess its cytotoxic, anti-apoptotic, and anti-inflammatory properties, offering a framework for preclinical evaluation.
This compound , a naturally occurring phenylpropanoid, has garnered interest for its potential therapeutic applications, including antimicrobial, antioxidant, and anti-inflammatory effects.[1] This document outlines key in vitro assays to elucidate its mechanisms of action.
Data Presentation
The following tables summarize hypothetical quantitative data derived from the described experimental protocols. These tables are for illustrative purposes and should be populated with experimental findings.
Table 1: Cytotoxicity of this compound on HeLa Cells
| Concentration (µM) | Cell Viability (%) (Mean ± SD) | IC50 (µM) |
| 0 (Vehicle Control) | 100 ± 4.5 | |
| 25 | 85.2 ± 5.1 | |
| 50 | 68.7 ± 3.9 | |
| 100 | 52.1 ± 4.2 | 160 |
| 150 | 45.3 ± 3.5 | |
| 200 | 30.8 ± 2.9 | |
| 250 | 15.6 ± 2.1 |
Table 2: Apoptosis Induction in L-02 Cells
| Treatment | % Early Apoptotic Cells (Annexin V+/PI-) | % Late Apoptotic/Necrotic Cells (Annexin V+/PI+) |
| Vehicle Control | 3.2 ± 0.8 | 1.5 ± 0.4 |
| This compound (100 µM) | 15.7 ± 2.1 | 5.3 ± 1.1 |
| Staurosporine (1 µM) | 45.8 ± 3.9 | 10.2 ± 1.5 |
Table 3: Effect on NF-κB Activation in RAW 264.7 Macrophages
| Treatment | Relative Luciferase Units (RLU) | Fold Inhibition of NF-κB Activity |
| Vehicle Control | 1.0 ± 0.1 | - |
| LPS (1 µg/mL) | 15.8 ± 1.2 | - |
| LPS + this compound (50 µM) | 8.1 ± 0.9 | 1.95 |
| LPS + this compound (100 µM) | 4.5 ± 0.6 | 3.51 |
Experimental Protocols
Cell Viability Assessment (MTT Assay)
This protocol determines the effect of this compound on the viability of HeLa cells.
Materials:
-
HeLa cells
-
Dulbecco's Modified Eagle's Medium (DMEM)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
This compound (stock solution in DMSO)
-
3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution
-
Dimethyl sulfoxide (B87167) (DMSO)
-
96-well plates
Procedure:
-
Cell Seeding: Seed HeLa cells in a 96-well plate at a density of 5 x 10³ cells per well and incubate overnight.
-
Compound Treatment: Prepare serial dilutions of this compound in DMEM. The final DMSO concentration should not exceed 0.1%. Replace the medium with the compound dilutions and incubate for 72 hours.
-
MTT Addition: Add MTT solution to each well and incubate for 4 hours.
-
Formazan (B1609692) Solubilization: Remove the medium and add DMSO to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 540 nm using a microplate reader.
Apoptosis Detection (Annexin V-FITC/PI Staining)
This protocol quantifies apoptosis in L-02 cells treated with this compound using flow cytometry.
Materials:
-
L-02 cells
-
RPMI-1640 medium
-
FBS, Penicillin-Streptomycin
-
This compound
-
Annexin V-FITC Apoptosis Detection Kit
-
Propidium Iodide (PI)
-
Flow cytometer
Procedure:
-
Cell Treatment: Seed L-02 cells and treat with the desired concentration of this compound for 24-48 hours.
-
Cell Harvesting: Collect both adherent and floating cells and wash with cold PBS.
-
Staining: Resuspend the cells in Annexin V binding buffer. Add Annexin V-FITC and PI and incubate in the dark.
-
Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer to differentiate between live, early apoptotic, and late apoptotic/necrotic cells.
NF-κB Signaling Pathway Analysis (Luciferase Reporter Assay)
This protocol assesses the inhibitory effect of this compound on the NF-κB signaling pathway in RAW 264.7 macrophages.
Materials:
-
RAW 264.7 cells stably transfected with an NF-κB luciferase reporter construct
-
DMEM, FBS, Penicillin-Streptomycin
-
Lipopolysaccharide (LPS)
-
This compound
-
Luciferase Assay System
-
Luminometer
Procedure:
-
Cell Seeding: Seed the reporter cells in a 96-well plate.
-
Pre-treatment: Pre-treat the cells with different concentrations of this compound for 1-2 hours.
-
Stimulation: Stimulate the cells with LPS (1 µg/mL) for 6-8 hours to activate the NF-κB pathway.
-
Lysis and Luciferase Assay: Lyse the cells and measure the luciferase activity using a luminometer according to the manufacturer's instructions.
Mandatory Visualizations
References
Probing Cellular Pathways with (E)-3,4-Dimethoxycinnamyl Alcohol: A Guide for Researchers
(E)-3,4-Dimethoxycinnamyl alcohol , a naturally derived compound, has emerged as a valuable chemical probe for investigating a range of biological processes. Its demonstrated antioxidant, anti-inflammatory, and cytotoxic properties make it a compelling tool for researchers in drug discovery and cell biology. This document provides detailed application notes and experimental protocols to facilitate the use of this compound in laboratory settings.
Physicochemical Properties
| Property | Value |
| Molecular Formula | C₁₁H₁₄O₃ |
| Molecular Weight | 194.23 g/mol |
| Appearance | White solid |
| CAS Number | 40918-90-9[1] |
| Solubility | Soluble in DMSO (60 mg/mL) |
Biological Activities and Applications
This compound serves as a versatile chemical probe to investigate several key cellular signaling pathways. Its primary applications lie in the study of inflammation, cancer biology, and oxidative stress.
Anti-Inflammatory Activity
This compound has been shown to modulate inflammatory responses. Evidence suggests that its mechanism may involve the inhibition of pro-inflammatory enzymes and signaling pathways. A structurally similar compound, (E)-4-(3',4'-dimethoxyphenyl)but-3-en-2-ol, has demonstrated anti-inflammatory effects by inhibiting the acute phase of inflammation, including leukocyte accumulation and prostaglandin (B15479496) biosynthesis. This suggests that this compound may act as a probe for studying the NF-κB signaling pathway , a central regulator of inflammation.
Cytotoxic and Anti-Cancer Activity
This compound exhibits cytotoxic effects against various cancer cell lines. This makes it a useful tool for probing cellular mechanisms related to cancer cell proliferation, survival, and apoptosis. Its activity is particularly noted in the context of the PI3K/Akt signaling pathway , a critical cascade that is often dysregulated in cancer.
Antioxidant Properties
The compound possesses antioxidant capabilities, enabling it to neutralize free radicals and reduce oxidative stress.[2] This property allows its use as a probe to investigate the role of oxidative stress in various disease models and to screen for novel antioxidant therapeutic strategies.
Quantitative Data Summary
The following table summarizes the available quantitative data on the biological activity of this compound and a structurally related compound.
| Compound | Assay | Cell Line | Activity Metric | Value |
| This compound | Cytotoxicity (MTT Assay) | HeLa | CC50 | 160 µM[3] |
| 4-Methoxycinnamyl alcohol | Cytotoxicity | MCF-7 | IC50 | 14.24 µg/mL[4] |
| HeLa | IC50 | 7.82 µg/mL[4] | ||
| DU145 | IC50 | 22.10 µg/mL[4] |
Experimental Protocols
Detailed protocols for key applications of this compound are provided below.
Protocol 1: In Vitro Cytotoxicity Assessment using MTT Assay
This protocol outlines the procedure to determine the cytotoxic effects of this compound on a selected cancer cell line.
Materials:
-
This compound
-
Human cancer cell line (e.g., HeLa)
-
Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin
-
3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (B87167) (DMSO)
-
96-well plates
-
CO₂ incubator (37°C, 5% CO₂)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5 x 10³ cells/well in 100 µL of complete DMEM medium. Incubate for 24 hours.
-
Compound Treatment: Prepare a stock solution of this compound in DMSO. Make serial dilutions in culture medium to achieve the desired final concentrations (e.g., 10, 25, 50, 100, 160, 200 µM). The final DMSO concentration should not exceed 0.5%.
-
Replace the medium in each well with 100 µL of the prepared compound dilutions. Include a vehicle control (medium with DMSO) and a blank control (medium only).
-
Incubation: Incubate the plate for 48-72 hours.
-
MTT Assay: Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Formazan (B1609692) Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Determine the CC50 value from the dose-response curve.
Protocol 2: Assessment of Anti-Inflammatory Activity via NF-κB Inhibition
This protocol describes how to use this compound to probe the NF-κB signaling pathway in macrophages.
Materials:
-
This compound
-
RAW 264.7 murine macrophage cell line
-
DMEM with 10% FBS and 1% Penicillin-Streptomycin
-
Lipopolysaccharide (LPS)
-
Reagents for Western blotting (lysis buffer, primary antibodies against p-IκBα, IκBα, and β-actin, HRP-conjugated secondary antibody, ECL substrate)
Procedure:
-
Cell Culture and Treatment: Plate RAW 264.7 cells and grow to 70-80% confluency.
-
Pre-treat the cells with various concentrations of this compound for 1 hour.
-
Stimulation: Stimulate the cells with LPS (1 µg/mL) for 30 minutes to activate the NF-κB pathway.
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them using an appropriate lysis buffer.
-
Western Blotting:
-
Determine the protein concentration of the lysates.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane and incubate with primary antibodies against phosphorylated IκBα (p-IκBα), total IκBα, and a loading control (e.g., β-actin).
-
Incubate with the appropriate HRP-conjugated secondary antibody.
-
Visualize the protein bands using an ECL substrate.
-
-
Data Analysis: Quantify the band intensities and determine the ratio of p-IκBα to total IκBα to assess the inhibitory effect of the compound on NF-κB activation.
Protocol 3: Probing the PI3K/Akt Signaling Pathway
This protocol details the investigation of this compound's effect on the PI3K/Akt pathway in cancer cells.
Materials:
-
This compound
-
Cancer cell line known for active PI3K/Akt signaling (e.g., MCF-7)
-
Appropriate cell culture medium
-
Reagents for Western blotting (as in Protocol 2, with primary antibodies against p-Akt, Akt, and a loading control)
Procedure:
-
Cell Culture and Treatment: Culture the selected cancer cell line to 70-80% confluency.
-
Treat the cells with different concentrations of this compound for a predetermined time (e.g., 24 hours).
-
Cell Lysis and Western Blotting: Follow the steps for cell lysis and Western blotting as described in Protocol 2.
-
Antibody Incubation: Use primary antibodies specific for phosphorylated Akt (at Ser473 or Thr308), total Akt, and a loading control.
-
Data Analysis: Analyze the band intensities to determine the ratio of phosphorylated Akt to total Akt. A decrease in this ratio indicates inhibition of the PI3K/Akt pathway.
Visualizations of Cellular Pathways and Workflows
To aid in the conceptualization of the experimental designs and the underlying biological processes, the following diagrams are provided.
Workflow for determining the cytotoxicity of the chemical probe.
Inhibition of the NF-κB pathway by the chemical probe.
Inhibition of the PI3K/Akt pathway by the chemical probe.
References
Application Notes and Protocols for Biocatalytic Synthesis of 3,4-Dimethoxycinnamyl Alcohol Analogs
Introduction
3,4-Dimethoxycinnamyl alcohol and its analogs are valuable compounds in the fields of pharmacology and materials science. These phenylpropanoids exhibit a range of biological activities, including antioxidant, anti-inflammatory, hypolipidemic, antimicrobial, and cytotoxic properties, making them attractive candidates for drug development.[1][2][3][4] Traditionally synthesized through chemical methods, biocatalysis offers a greener, more selective, and sustainable alternative for producing these complex molecules under mild reaction conditions.[5][6] This document provides detailed application notes and protocols for the synthesis of 3,4-dimethoxycinnamyl alcohol and its ester analogs using various biocatalytic strategies.
The primary biocatalytic routes involve the enzymatic reduction of the corresponding aldehyde or carboxylic acid precursors and the enzymatic esterification of the alcohol. Key enzyme classes utilized in these transformations include alcohol dehydrogenases (ADHs), carboxylic acid reductases (CARs), ene-reductases, and lipases.[7][8][9] These reactions can be performed using isolated enzymes or whole-cell biocatalysts, which can endogenously regenerate necessary cofactors like NAD(P)H.[5][10]
Biocatalytic Approaches and Data
Reduction of Cinnamaldehyde (B126680) Precursors
The most direct biocatalytic route to 3,4-dimethoxycinnamyl alcohol is the selective reduction of 3,4-dimethoxycinnamaldehyde. This transformation is effectively catalyzed by alcohol dehydrogenases (ADHs), which reduce the aldehyde functional group to a primary alcohol while preserving the carbon-carbon double bond. Both isolated enzymes and whole-cell systems expressing ADHs can be employed. Whole-cell systems, such as recombinant Escherichia coli or cyanobacteria, are particularly advantageous as they can utilize cellular metabolism to regenerate the required NAD(P)H cofactor.[5][10]
Table 1: Comparison of Biocatalytic Systems for the Reduction of Cinnamaldehyde and its Analogs
| Enzyme/Biocatalyst | Source Organism | Substrate | Co-substrate / Method | Conversion/Yield | Reaction Time | Reference |
|---|---|---|---|---|---|---|
| Alcohol Dehydrogenase (ADH) | Bacillus stearothermophilus | Cinnamaldehyde | 2-Propanol (for NADH regeneration) | 97% Conversion, 88% Yield | 3 h | [5] |
| Whole Cells (recombinant) | Escherichia coli | Cinnamaldehyde | Glucose (endogenous cofactor regeneration) | 97% Conversion, 82% Yield | 6 h | [5] |
| Whole Cells | Synechocystis sp. PCC 6803 | Cinnamaldehyde | Light (photosynthetic NADPH regeneration) | >98% Yield | Not Specified | [10] |
| Ene-reductase (OYE homolog) | Bacillus subtilis | α-Methylcinnamaldehyde | Not Specified | High Conversion | Not Specified |[7] |
Multi-Enzyme Cascade for de novo Synthesis
A more advanced approach involves the de novo biosynthesis of cinnamyl alcohol analogs starting from basic precursors like L-phenylalanine. This method utilizes a multi-enzyme cascade to construct the molecule step-by-step. A typical pathway involves phenylalanine ammonia-lyase (PAL) to convert L-phenylalanine to cinnamic acid, a carboxylic acid reductase (CAR) to reduce the acid to an aldehyde, and finally an alcohol dehydrogenase (ADH) to produce the target alcohol.[8][11] This strategy can be implemented in engineered microbial hosts like E. coli, enabling the production of the target compound from simple carbon sources like glucose.[8][11]
Caption: De novo biosynthesis pathway from L-phenylalanine.
Synthesis of Cinnamyl Ester Analogs
Ester analogs of 3,4-dimethoxycinnamyl alcohol can be synthesized via esterification or transesterification reactions catalyzed by lipases.[6][12] Immobilized lipases are often preferred as they offer enhanced stability and reusability.[12] These reactions typically involve reacting the alcohol with a suitable acyl donor, such as a carboxylic acid or a vinyl ester, in an organic solvent to shift the reaction equilibrium towards ester formation.
Table 2: Lipase-Catalyzed Synthesis of Cinnamyl Ester Analogs
| Enzyme | Source Organism | Substrate | Acyl Donor | Conversion/Yield | Reaction Time | Reference |
|---|---|---|---|---|---|---|
| Immobilized Lipase (B570770) B | Candida antarctica | Cinnamyl alcohol | Butyric acid | 90% Conversion | 12 h | [12] |
| Immobilized Lipase | Pseudomonas fluorescens | Cinnamyl alcohol | Vinyl acetate | 91% Molar Conversion | 48 h | [6] |
| Lipase A | Candida antarctica | Quinic & Shikimic Acids | Cinnamic anhydride (B1165640) | Good Yields | Not Specified |[13] |
Experimental Protocols
Protocol 1: Whole-Cell Bioreduction of 3,4-Dimethoxycinnamaldehyde
This protocol is adapted from the methodology for cinnamaldehyde reduction using recombinant E. coli expressing an alcohol dehydrogenase.[5]
1. Materials and Reagents:
-
Recombinant E. coli cells expressing a suitable ADH (e.g., from Bacillus stearothermophilus).
-
Luria-Bertani (LB) medium with appropriate antibiotic.
-
Isopropyl β-D-1-thiogalactopyranoside (IPTG).
-
Phosphate (B84403) buffer (e.g., 100 mM potassium phosphate, pH 7.0).
-
Glucose.
-
3,4-Dimethoxycinnamaldehyde.
-
Ethyl acetate.
-
Anhydrous sodium sulfate.
-
GC-MS for analysis.
2. Procedure:
-
Cell Culture and Induction: Inoculate 100 mL of LB medium (with antibiotic) with the recombinant E. coli strain. Grow at 37°C with shaking (200 rpm) to an OD₆₀₀ of 0.6-0.8. Induce protein expression by adding IPTG to a final concentration of 0.5 mM and continue incubation at 25°C for 6-8 hours.
-
Cell Harvesting: Harvest the cells by centrifugation at 5,000 x g for 15 minutes at 4°C. Wash the cell pellet twice with phosphate buffer and resuspend in the same buffer to a final concentration of 50 g/L wet cell weight.
-
Biotransformation: In a sealed flask, combine 10 mL of the cell suspension with glucose (to a final concentration of 50 mM). Add 3,4-dimethoxycinnamaldehyde (dissolved in a minimal amount of DMSO) to a final concentration of 10 mM.
-
Reaction: Incubate the reaction mixture at 30°C with shaking (150 rpm) for 6-12 hours. Monitor the reaction progress by taking samples periodically.
-
Extraction and Analysis:
-
Stop the reaction by centrifuging down the cells.
-
Extract the supernatant twice with an equal volume of ethyl acetate.
-
Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Analyze the product by GC-MS to determine conversion and yield.
-
Caption: Experimental workflow for whole-cell bioreduction.
Protocol 2: In Vitro Enzymatic Reduction with Cofactor Regeneration
This protocol uses an isolated ADH with an external system for cofactor regeneration.
1. Materials and Reagents:
-
Purified alcohol dehydrogenase (ADH).
-
Tris-HCl buffer (100 mM, pH 7.5).
-
β-Nicotinamide adenine (B156593) dinucleotide (NADH).
-
3,4-Dimethoxycinnamaldehyde.
-
2-Propanol (isopropanol).
-
Ethyl acetate.
-
HPLC or GC for analysis.
2. Procedure:
-
Reaction Setup: In a total volume of 5 mL of Tris-HCl buffer, combine the following:
-
ADH (e.g., 10 U).
-
NADH (to a final concentration of 0.5 mM).
-
3,4-Dimethoxycinnamaldehyde (to a final concentration of 10 mM).
-
2-Propanol (to a final concentration of 10% v/v) to serve as the co-substrate for NADH regeneration.
-
-
Reaction: Incubate the mixture at 30°C with gentle stirring for 3-6 hours. The ADH will reduce the aldehyde to the alcohol, oxidizing NADH to NAD⁺. Simultaneously, it will oxidize 2-propanol to acetone, reducing NAD⁺ back to NADH.
-
Monitoring and Workup: Monitor the reaction by HPLC or GC. Once the reaction is complete, stop it by adding 5 mL of ethyl acetate.
-
Extraction and Analysis: Vortex the mixture thoroughly, then separate the organic layer. Repeat the extraction. Combine the organic phases, dry over anhydrous sodium sulfate, and analyze for product yield.
Protocol 3: Lipase-Catalyzed Synthesis of a 3,4-Dimethoxycinnamyl Ester
This protocol describes the synthesis of an ester analog using an immobilized lipase.[6][12]
1. Materials and Reagents:
-
Immobilized lipase (e.g., Novozym 435 - immobilized Candida antarctica lipase B).
-
3,4-Dimethoxycinnamyl alcohol.
-
Carboxylic acid of choice (e.g., butyric acid) or vinyl ester (e.g., vinyl acetate).
-
Anhydrous organic solvent (e.g., hexane (B92381) or tert-butyl methyl ether).
-
Molecular sieves (optional, to remove water).
2. Procedure:
-
Reaction Setup: In a sealed vial, dissolve 3,4-dimethoxycinnamyl alcohol (1 mmol) and the acyl donor (e.g., butyric acid, 1.2 mmol) in 10 mL of anhydrous hexane.
-
Enzyme Addition: Add the immobilized lipase (e.g., 50 mg/mL). If using a carboxylic acid, add molecular sieves to remove the water produced during the reaction.
-
Reaction: Incubate the vial at 50°C with shaking (200 rpm) for 12-48 hours.
-
Workup and Analysis:
-
Filter off the immobilized enzyme. The enzyme can be washed with fresh solvent and reused.
-
Remove the solvent from the filtrate under reduced pressure.
-
Purify the resulting ester product using flash column chromatography.
-
Confirm the structure and purity of the product using NMR and GC-MS.
-
Biological Activity and Significance
The synthesized 3,4-dimethoxycinnamyl alcohol analogs are of significant interest to drug development professionals due to their diverse pharmacological activities.[1][2] Derivatives of cinnamic acids have demonstrated potent antioxidant, anti-inflammatory, and hypolipidemic effects.[3] These activities are crucial for addressing pathologies involving oxidative stress and lipid deregulation, such as cardiovascular and degenerative diseases.[3][8]
Caption: Logical links of analogs to their biological effects.
References
- 1. mdpi.com [mdpi.com]
- 2. Ferulic, Sinapic, 3,4-Dimethoxycinnamic Acid and Indomethacin Derivatives with Antioxidant, Anti-Inflammatory and Hypolipidemic Functionality - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Antioxidant and Hypolipidemic Activities of Cinnamic Acid Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. 3,4-Dimethoxycinnamyl alcohol | TargetMol [targetmol.com]
- 5. researchgate.net [researchgate.net]
- 6. biochemjournal.com [biochemjournal.com]
- 7. researchgate.net [researchgate.net]
- 8. Efficient biosynthesis of cinnamyl alcohol by engineered Escherichia coli overexpressing carboxylic acid reductase in a biphasic system - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. Kinetics of Enzymatic Synthesis of Cinnamyl Butyrate by Immobilized Lipase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Technical Support Center: Synthesis of (E)-3,4-Dimethoxycinnamyl Alcohol
This technical support center provides troubleshooting guidance and frequently asked questions to assist researchers, scientists, and drug development professionals in improving the yield and purity of (E)-3,4-Dimethoxycinnamyl alcohol synthesis.
Troubleshooting Guides
This section addresses specific issues that may be encountered during the synthesis of this compound, focusing on two common synthetic routes: the reduction of (E)-3,4-dimethoxycinnamaldehyde and the Wittig reaction of 3,4-dimethoxybenzaldehyde.
Route 1: Reduction of (E)-3,4-Dimethoxycinnamaldehyde
The reduction of the aldehyde to the corresponding alcohol is a key step. Sodium borohydride (B1222165) (NaBH₄) is a commonly used reagent for this transformation due to its selectivity for the carbonyl group over the conjugated double bond.[1][2][3]
Issue 1: Low or No Product Yield
| Potential Cause | Troubleshooting Steps |
| Inactive Sodium Borohydride (NaBH₄) | NaBH₄ can decompose over time, especially if exposed to moisture. Use freshly opened or properly stored NaBH₄. To test for activity, a small amount can be carefully added to a protic solvent (like ethanol) to observe for hydrogen gas evolution. |
| Insufficient Reagent | Ensure the correct stoichiometry is used. A molar excess of NaBH₄ is typically required. Refer to the detailed experimental protocol below. |
| Low Reaction Temperature | While the reaction is often carried out at 0°C to control exothermicity, very low temperatures can slow down the reaction rate. Allow the reaction to warm to room temperature and stir for a longer duration. |
| Improper Work-up | Ensure the work-up procedure effectively quenches the excess reagent and extracts the product. Acidic work-up (e.g., with 10% HCl) should be done cautiously after the reaction is complete to hydrolyze the borate (B1201080) ester intermediate.[4] |
Issue 2: Presence of Unreacted Starting Material (Aldehyde)
| Potential Cause | Troubleshooting Steps |
| Incomplete Reaction | Monitor the reaction progress using Thin Layer Chromatography (TLC). If starting material is still present after the initial reaction time, add an additional portion of NaBH₄ and continue stirring. |
| Premature Quenching | Do not quench the reaction until TLC analysis confirms the complete consumption of the starting aldehyde. |
Issue 3: Formation of Side Products
| Potential Cause | Troubleshooting Steps |
| Over-reduction to the Alkane | While less common with NaBH₄, stronger reducing agents or harsh reaction conditions could lead to the reduction of the double bond. Confirm the use of a mild reducing agent like NaBH₄ and maintain appropriate temperature control. |
| Acetal (B89532) Formation during Work-up | If the work-up is performed with an alcohol in the presence of a strong acid, acetal formation can occur. Use aqueous acid for the work-up and ensure the organic solvent is removed before purification. |
Route 2: Wittig Reaction of 3,4-Dimethoxybenzaldehyde
The Wittig reaction provides a method to form the carbon-carbon double bond, leading to an intermediate that can then be reduced.
Issue 1: Low Yield of the Alkene Intermediate
| Potential Cause | Troubleshooting Steps |
| Inefficient Ylide Formation | The phosphonium (B103445) salt must be effectively deprotonated to form the ylide. Ensure a sufficiently strong and fresh base (e.g., n-butyllithium) is used under anhydrous conditions.[5] |
| Side Reactions of the Ylide | Ylides can be sensitive to air and moisture. Perform the reaction under an inert atmosphere (e.g., nitrogen or argon). |
| Steric Hindrance | While less of an issue with aldehydes, significant steric hindrance around the carbonyl or the ylide can impede the reaction. |
Issue 2: Difficulty in Removing Triphenylphosphine (B44618) Oxide Byproduct
| Potential Cause | Troubleshooting Steps |
| High Polarity and Low Volatility of the Byproduct | Triphenylphosphine oxide is a common and often challenging impurity to remove from Wittig reaction products.[6] Purification by column chromatography on silica (B1680970) gel is typically effective. A non-polar to moderately polar eluent system (e.g., hexane/ethyl acetate) should allow for the separation of the less polar alkene product from the more polar triphenylphosphine oxide. Recrystallization can also be employed, taking advantage of the differing polarities and hydrogen-bonding capabilities of the product and byproduct.[6] |
Issue 3: Poor (E)-Stereoselectivity
| Potential Cause | Troubleshooting Steps |
| Nature of the Ylide | The stereochemical outcome of the Wittig reaction is influenced by the stability of the ylide. Stabilized ylides (containing an electron-withdrawing group) generally favor the formation of the (E)-alkene.[7][8] For the synthesis of this compound, a stabilized ylide would be required to ensure high (E)-selectivity. |
| Reaction Conditions | The choice of solvent and the presence of lithium salts can influence the E/Z ratio. For unstabilized ylides, performing the reaction in a polar aprotic solvent in the presence of lithium salts can sometimes favor the (Z)-isomer.[8] |
Frequently Asked Questions (FAQs)
Q1: What is the most common and reliable method for synthesizing this compound in a research lab setting?
A1: The reduction of (E)-3,4-dimethoxycinnamaldehyde with sodium borohydride (NaBH₄) is a widely used and reliable method. This approach is chemoselective, reducing the aldehyde to the alcohol without affecting the carbon-carbon double bond.[1][2] The starting aldehyde is also commercially available.
Q2: How can I monitor the progress of the reduction reaction?
A2: Thin Layer Chromatography (TLC) is the most convenient method. Spot the reaction mixture on a TLC plate alongside the starting aldehyde. The disappearance of the starting material spot and the appearance of a new, typically more polar, product spot indicates the reaction is progressing.
Q3: What are the key safety precautions to take when working with sodium borohydride?
A3: Sodium borohydride is flammable and reacts with water and protic solvents to produce flammable hydrogen gas.[1] Always handle it in a well-ventilated fume hood, away from open flames. Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. The addition of NaBH₄ to the reaction mixture should be done slowly to control the rate of gas evolution.[1]
Q4: My final product is a yellowish oil instead of a white solid. What could be the reason?
A4: Pure this compound is a white solid. A yellowish oil suggests the presence of impurities.[1] These could include residual starting material, solvents, or side products. Purification by column chromatography or recrystallization is recommended to obtain the pure compound.
Q5: Can I use a stronger reducing agent like Lithium Aluminum Hydride (LAH)?
A5: While LAH is a powerful reducing agent, it is generally not recommended for the selective reduction of α,β-unsaturated aldehydes to unsaturated alcohols as it can also reduce the carbon-carbon double bond. Sodium borohydride offers better chemoselectivity for this transformation.[2]
Quantitative Data Presentation
Table 1: Comparison of Reaction Conditions for the Reduction of Cinnamaldehyde Derivatives
| Reducing Agent | Substrate | Solvent | Temperature | Yield | Reference |
| NaBH₄ | Cinnamaldehyde | Ethanol (B145695) | 0°C to RT | High | [1][4] |
| NaBH₄ | Cinnamaldehyde | Methanol | 0°C to RT | Good | [2] |
| Nano-LiH | Cinnamaldehyde | THF | Reflux | 99.4% conversion, 99.8% selectivity | [9] |
| Bacillus stearothermophilus Alcohol Dehydrogenase | Cinnamaldehyde | Aqueous Buffer | 50°C | 88% | [10] |
Experimental Protocols
Protocol 1: Synthesis of this compound via Reduction of (E)-3,4-Dimethoxycinnamaldehyde with NaBH₄
This protocol is adapted from standard procedures for the reduction of cinnamaldehyde.[1][2][4]
Materials:
-
(E)-3,4-Dimethoxycinnamaldehyde
-
Sodium borohydride (NaBH₄)
-
Ethanol (95%)
-
Diethyl ether
-
10% Hydrochloric acid (HCl)
-
Saturated sodium bisulfite solution
-
Saturated sodium chloride solution (brine)
-
Anhydrous sodium sulfate (B86663) (Na₂SO₄)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Ice bath
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
In a round-bottom flask equipped with a magnetic stir bar, dissolve (E)-3,4-dimethoxycinnamaldehyde in 95% ethanol.
-
Cool the solution in an ice bath with stirring.
-
Slowly add sodium borohydride (NaBH₄) portion-wise to the cooled solution. Caution: Hydrogen gas is evolved.[1]
-
After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for an additional 1-2 hours, or until TLC analysis indicates complete consumption of the starting material.
-
Carefully quench the reaction by slowly adding 10% HCl until the gas evolution ceases.
-
Remove the ethanol using a rotary evaporator.
-
To the remaining aqueous residue, add diethyl ether and transfer the mixture to a separatory funnel.
-
Extract the aqueous layer with diethyl ether (2x).
-
Combine the organic layers and wash sequentially with saturated sodium bisulfite solution, water, and brine.[4]
-
Dry the organic layer over anhydrous sodium sulfate.[4]
-
Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude product.
-
Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate (B1210297) gradient) or recrystallization to obtain pure this compound.
Visualizations
Caption: Experimental workflow for the synthesis of this compound.
Caption: Troubleshooting logic for low product yield.
References
- 1. benchchem.com [benchchem.com]
- 2. odinity.com [odinity.com]
- 3. Cinnamaldehyde with nabh4 reaction | Filo [askfilo.com]
- 4. studylib.net [studylib.net]
- 5. 20.4. The Wittig reaction | Organic Chemistry II [courses.lumenlearning.com]
- 6. web.mnstate.edu [web.mnstate.edu]
- 7. Wittig Reaction [organic-chemistry.org]
- 8. Wittig reaction - Wikipedia [en.wikipedia.org]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
Technical Support Center: Purification of Synthetic Cinnamyl Alcohols
Welcome to the technical support center for the purification of synthetic cinnamyl alcohols. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) related to the purification of this important chemical intermediate.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities found in synthetic cinnamyl alcohol?
A1: Synthetic cinnamyl alcohol can contain several impurities depending on the synthetic route. The most common impurities include:
-
Unreacted Starting Materials: Cinnamaldehyde (B126680) is a frequent impurity resulting from incomplete reduction.
-
Side Products: Benzaldehyde can be a byproduct in certain synthesis methods, such as the Meerwein-Ponndorf-Verley reduction.
-
Solvents: Residual solvents used in the synthesis and workup (e.g., ethanol, isopropanol, diethyl ether) may be present.
-
Oxidation Products: Cinnamyl alcohol is susceptible to oxidation, especially when exposed to air, leading to the formation of cinnamaldehyde, cinnamic acid, and epoxy cinnamyl alcohol.[1] Commercially available cinnamyl alcohol may already contain cinnamaldehyde for this reason.[1]
Q2: My purified cinnamyl alcohol is a yellowish oil instead of a white solid. What is the likely cause?
A2: Pure cinnamyl alcohol is a white crystalline solid at room temperature. A yellowish, oily appearance often indicates the presence of impurities. This can be due to residual solvents or, more commonly, the presence of cinnamaldehyde, which is a yellow oil. Oxidation of the alcohol during storage or purification can also contribute to the discoloration.
Q3: How can I prevent the oxidation of cinnamyl alcohol during storage and purification?
A3: Cinnamyl alcohol readily oxidizes upon exposure to air.[1] To minimize oxidation:
-
Inert Atmosphere: Store purified cinnamyl alcohol under an inert atmosphere, such as nitrogen or argon.
-
Light Protection: Store in a dark or amber-colored container to protect it from light, which can accelerate oxidation.
-
Low Temperature: Storage at low temperatures (refrigeration) can slow down the oxidation process.
-
Antioxidants: For long-term storage, the addition of a small amount of an antioxidant like BHT (butylated hydroxytoluene) can be considered, depending on the final application.
-
Degassed Solvents: During purification steps like chromatography, using solvents that have been degassed can help to minimize exposure to oxygen.
Troubleshooting Guides
This section provides solutions to specific problems you may encounter during the purification of synthetic cinnamyl alcohol.
Problem 1: Presence of Cinnamaldehyde Impurity
Symptom:
-
A characteristic cinnamon-like odor in the purified product.
-
A yellowish appearance of the final product.
-
A peak corresponding to cinnamaldehyde in GC-MS or HPLC analysis.
Solution:
There are several methods to remove cinnamaldehyde from cinnamyl alcohol:
-
Sodium Bisulfite Wash: This is a classic and effective method. Cinnamaldehyde reacts with sodium bisulfite to form a water-soluble adduct, which can then be removed by extraction.
-
Protocol: Dissolve the crude cinnamyl alcohol in a water-immiscible organic solvent (e.g., diethyl ether). Wash the organic layer with a saturated solution of sodium bisulfite.[2] The aqueous layer, containing the cinnamaldehyde-bisulfite adduct, is then separated and discarded. The organic layer is then washed with water and brine, dried over an anhydrous salt (e.g., sodium sulfate), and the solvent is removed under reduced pressure.[2]
-
-
Flash Column Chromatography: This technique separates compounds based on their polarity. Cinnamaldehyde is less polar than cinnamyl alcohol and will therefore elute first.
-
Protocol: A detailed protocol for flash chromatography is provided in the Experimental Protocols section.
-
-
Recrystallization: If the concentration of cinnamaldehyde is not too high, recrystallization can be effective. However, finding a suitable solvent system can be challenging due to the low melting point of cinnamyl alcohol.
Problem 2: Difficulty with Recrystallization
Symptom:
-
The compound "oils out" instead of forming crystals.
-
Poor recovery of the purified product.
-
Crystals melt at room temperature.
Solution:
-
Solvent Selection: The key to successful recrystallization is choosing the right solvent. A good solvent should dissolve the cinnamyl alcohol well at high temperatures but poorly at low temperatures.
-
Solvent Screening: Test a variety of solvents and solvent mixtures. Common choices for polar compounds like alcohols include ethanol, methanol, water, and mixtures thereof. For cinnamyl alcohol, a non-polar/polar solvent mixture like toluene/heptane has been attempted, though with limited success due to the low melting point.
-
Mixed Solvent Systems: If a single solvent is not effective, a mixed solvent system can be used. Dissolve the cinnamyl alcohol in a "good" solvent (in which it is highly soluble) at an elevated temperature, and then slowly add a "poor" solvent (in which it is less soluble) until the solution becomes turbid. Gentle heating to redissolve the solid followed by slow cooling can induce crystallization.
-
-
Oiling Out: This occurs when the boiling point of the recrystallization solvent is higher than the melting point of the solute. Cinnamyl alcohol has a low melting point (around 33°C), which makes it prone to oiling out.
-
To prevent oiling out:
-
Use a lower boiling point solvent system.
-
Use a larger volume of solvent to keep the saturation point at a lower temperature.
-
Cool the solution very slowly to allow time for crystal nucleation and growth.
-
-
Problem 3: Inefficient Separation during Vacuum Distillation
Symptom:
-
Co-distillation of impurities with the cinnamyl alcohol.
-
Low yield of the purified product.
-
Product degradation (darkening of the distillation residue).
Solution:
-
Optimize Vacuum and Temperature: The boiling point of cinnamyl alcohol is highly dependent on the pressure. Lowering the pressure allows for distillation at a lower temperature, which can prevent thermal degradation.
-
Pressure-Temperature Relationship: Refer to the data table below for the boiling point of cinnamyl alcohol at different pressures.
-
Fractional Distillation: For closer boiling impurities, a fractional distillation column (e.g., Vigreux or packed column) should be used to improve separation efficiency.
-
-
Avoid Overheating: The distillation pot should not be heated too strongly, as this can lead to bumping and decomposition of the product. Using a stirring bar or boiling chips can ensure smooth boiling. A heating mantle with a temperature controller is recommended for precise temperature control.
Quantitative Data
Table 1: Physical Properties and Purity Specifications of Cinnamyl Alcohol
| Property | Value | Reference |
| Molecular Formula | C₉H₁₀O | |
| Molecular Weight | 134.18 g/mol | |
| Appearance | White to pale yellow crystalline solid | [3] |
| Melting Point | 30-33 °C | [4] |
| Boiling Point | 250-258 °C at 760 mmHg | [3] |
| Purity (by GC) | ≥ 98% | [4] |
Table 2: Boiling Point of Cinnamyl Alcohol at Reduced Pressures
| Pressure (mmHg) | Boiling Point (°C) |
| 12 | 108 |
| 7 | 117 |
| 10 | ~138 |
| 20 | ~155 |
Note: Some values are interpolated from available data.
Experimental Protocols
Protocol 1: Purification of Cinnamyl Alcohol by Flash Column Chromatography
This protocol describes a general procedure for purifying cinnamyl alcohol using flash column chromatography.
Materials:
-
Crude cinnamyl alcohol
-
Silica (B1680970) gel (230-400 mesh)
-
Solvents (e.g., Hexane (B92381), Ethyl Acetate, Dichloromethane (B109758), Methanol)
-
Flash chromatography column
-
Compressed air or nitrogen source
-
Collection tubes
-
TLC plates and developing chamber
-
UV lamp
Procedure:
-
Solvent System Selection:
-
Determine an appropriate solvent system using Thin Layer Chromatography (TLC). A good solvent system will give the cinnamyl alcohol an Rf value of approximately 0.2-0.4.
-
Start with a non-polar solvent like hexane and gradually increase the polarity by adding ethyl acetate. A common starting point is a 9:1 or 4:1 mixture of hexane:ethyl acetate. For more polar impurities, a dichloromethane:methanol system (e.g., 98:2) may be effective.[5]
-
-
Column Packing:
-
Securely clamp the column in a vertical position.
-
Add a small plug of cotton or glass wool to the bottom of the column.
-
Add a thin layer of sand.
-
Prepare a slurry of silica gel in the initial, least polar eluent.
-
Pour the slurry into the column and allow the silica to settle, tapping the column gently to ensure even packing.
-
Add another thin layer of sand on top of the silica gel.
-
-
Sample Loading:
-
Dissolve the crude cinnamyl alcohol in a minimal amount of the eluent or a more polar solvent like dichloromethane.
-
Carefully apply the sample to the top of the silica gel bed.
-
-
Elution:
-
Carefully add the eluent to the top of the column.
-
Apply gentle pressure using compressed air or nitrogen to achieve a steady flow rate.
-
Collect fractions in separate test tubes.
-
-
Fraction Analysis:
-
Monitor the elution of the compounds by spotting the collected fractions on a TLC plate and visualizing under a UV lamp.
-
Combine the fractions containing the pure cinnamyl alcohol.
-
-
Solvent Removal:
-
Remove the solvent from the combined pure fractions using a rotary evaporator to obtain the purified cinnamyl alcohol.
-
Protocol 2: GC-MS Analysis for Purity Assessment
This protocol provides a general method for analyzing the purity of cinnamyl alcohol and identifying impurities using Gas Chromatography-Mass Spectrometry (GC-MS).
Instrumentation and Conditions:
-
Gas Chromatograph: Equipped with a flame ionization detector (FID) for quantification and a mass spectrometer (MS) for identification.
-
Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms, HP-5ms).
-
Carrier Gas: Helium at a constant flow rate.
-
Injector Temperature: 250 °C.
-
Oven Temperature Program:
-
Initial temperature: 50-70 °C, hold for 2 minutes.
-
Ramp: Increase temperature at a rate of 10-20 °C/min to 250-280 °C.
-
Final hold: Hold at the final temperature for 5-10 minutes.
-
-
MS Detector:
-
Ionization mode: Electron Ionization (EI) at 70 eV.
-
Scan range: m/z 40-400.
-
Procedure:
-
Sample Preparation: Prepare a dilute solution of the cinnamyl alcohol sample in a suitable solvent (e.g., dichloromethane or ethyl acetate).
-
Injection: Inject a small volume (e.g., 1 µL) of the sample into the GC.
-
Data Acquisition: Run the GC-MS analysis using the specified conditions.
-
Data Analysis:
-
Identify the peak corresponding to cinnamyl alcohol based on its retention time and mass spectrum.
-
Identify impurity peaks by comparing their mass spectra with a library (e.g., NIST).
-
Quantify the purity by calculating the peak area percentage from the FID chromatogram.
-
Visualizations
Caption: General workflow for the purification of synthetic cinnamyl alcohol.
Caption: Troubleshooting decision tree for common purification issues.
Caption: Simplified pathway for the oxidation of cinnamyl alcohol.
References
Technical Support Center: (E)-3,4-Dimethoxycinnamyl Alcohol Stability and Degradation
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) regarding the stability and degradation of (E)-3,4-Dimethoxycinnamyl alcohol in solution.
Frequently Asked Questions (FAQs)
Q1: What are the typical storage conditions for this compound?
A1: For long-term stability, this compound powder should be stored at -20°C for up to three years. In a solvent such as DMSO, it should be stored at -80°C for up to one year.
Q2: What are the primary degradation pathways for this compound in solution?
A2: Based on its chemical structure, the primary degradation pathways for this compound are oxidation and isomerization. The allylic alcohol and the electron-rich aromatic ring are susceptible to oxidative degradation, while the double bond can undergo cis-trans isomerization upon exposure to light. Under certain conditions, dimerization may also occur.
Q3: What are the likely degradation products of this compound?
A3: The primary degradation product upon oxidation is (E)-3,4-dimethoxycinnamic acid. Under photolytic stress, isomerization to (Z)-3,4-Dimethoxycinnamyl alcohol can occur, along with potential formation of 3,4-dimethoxybenzaldehyde (B141060) and other related compounds.
Troubleshooting Guides
Problem 1: I am observing a rapid loss of purity of my this compound solution.
-
Possible Cause 1: Improper Storage. Solutions of this compound are sensitive to temperature. Storing solutions at room temperature or even at 4°C for extended periods can lead to degradation.
-
Solution: Always store stock solutions at -80°C as recommended. For working solutions, prepare them fresh and use them promptly.
-
-
Possible Cause 2: Exposure to Light. The molecule contains a double bond and is susceptible to photo-isomerization and other light-induced degradation.
-
Solution: Protect solutions from light by using amber vials or by wrapping containers in aluminum foil. Minimize exposure to ambient light during experimental procedures.
-
-
Possible Cause 3: Oxidative Degradation. The presence of oxidizing agents or dissolved oxygen can lead to the oxidation of the alcohol group to a carboxylic acid.
-
Solution: Use de-gassed solvents to prepare your solutions. If the experimental conditions allow, consider adding an antioxidant to the formulation. Avoid sources of peroxide contaminants in your solvents and reagents.
-
Problem 2: My HPLC analysis shows multiple unexpected peaks in my this compound sample.
-
Possible Cause 1: Forced Degradation During Sample Preparation. High temperatures, extreme pH, or prolonged exposure to certain solvents during sample preparation can induce degradation.
-
Solution: Optimize your sample preparation protocol to use mild conditions. Avoid excessive heating and exposure to strong acids or bases. Ensure the diluent used for HPLC analysis is compatible and does not cause degradation.
-
-
Possible Cause 2: Inadequate Chromatographic Separation. The unexpected peaks may be isomers or closely related degradation products that are not well-resolved by the current HPLC method.
-
Solution: Develop and validate a stability-indicating HPLC method. This typically involves testing different columns, mobile phase compositions, and gradients to ensure separation of the parent compound from all potential degradation products.
-
Quantitative Data Summary
The following tables summarize the expected degradation of this compound under various stress conditions. Note: This data is compiled from studies on structurally related compounds and represents expected trends. Actual degradation rates should be determined experimentally.
Table 1: Summary of Forced Degradation Studies for this compound
| Stress Condition | Reagent/Parameter | Time | Temperature | Expected Degradation Products |
| Acidic Hydrolysis | 0.1 M HCl | 24 h | 60°C | Minor degradation, potential for isomerization |
| Basic Hydrolysis | 0.1 M NaOH | 8 h | 60°C | Moderate degradation, potential for oxidation |
| Oxidation | 3% H₂O₂ | 24 h | Room Temp | (E)-3,4-dimethoxycinnamic acid, 3,4-dimethoxybenzaldehyde |
| Photolytic | UV light (254 nm) | 48 h | Room Temp | (Z)-3,4-Dimethoxycinnamyl alcohol, 3,4-dimethoxybenzaldehyde |
| Thermal | - | 7 days | 80°C | Minor degradation |
Experimental Protocols
Protocol 1: Forced Degradation Study
This protocol outlines a general procedure for conducting a forced degradation study on this compound to identify potential degradation products and develop a stability-indicating analytical method.
-
Preparation of Stock Solution: Prepare a stock solution of this compound at a concentration of 1 mg/mL in a suitable solvent (e.g., acetonitrile (B52724) or methanol).
-
Acidic Degradation: Mix 1 mL of the stock solution with 1 mL of 0.1 M HCl. Incubate the mixture at 60°C for 24 hours. Neutralize the solution with 0.1 M NaOH before analysis.
-
Basic Degradation: Mix 1 mL of the stock solution with 1 mL of 0.1 M NaOH. Incubate the mixture at 60°C for 8 hours. Neutralize the solution with 0.1 M HCl before analysis.
-
Oxidative Degradation: Mix 1 mL of the stock solution with 1 mL of 3% H₂O₂. Store the mixture at room temperature for 24 hours, protected from light.
-
Photolytic Degradation: Expose 1 mL of the stock solution in a quartz cuvette to UV light (254 nm) for 48 hours. A control sample should be kept in the dark under the same conditions.
-
Thermal Degradation: Store 1 mL of the stock solution at 80°C for 7 days.
-
Analysis: Analyze all stressed samples, along with a non-stressed control sample, using a suitable analytical method such as HPLC with UV detection.
Protocol 2: Stability-Indicating HPLC Method
This protocol provides a starting point for developing an HPLC method to separate this compound from its potential degradation products.
-
Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).
-
Mobile Phase A: 0.1% Formic acid in Water.
-
Mobile Phase B: 0.1% Formic acid in Acetonitrile.
-
Gradient:
-
0-5 min: 30% B
-
5-20 min: 30% to 80% B
-
20-25 min: 80% B
-
25-26 min: 80% to 30% B
-
26-30 min: 30% B
-
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: 265 nm.
-
Injection Volume: 10 µL.
-
Column Temperature: 30°C.
Visualizations
Caption: Potential degradation pathways of this compound.
Caption: Workflow for a forced degradation study.
Caption: Troubleshooting logic for stability issues.
Technical Support Center: Troubleshooting Low Solubility of (E)-3,4-Dimethoxycinnamyl Alcohol
This technical support guide provides researchers, scientists, and drug development professionals with comprehensive troubleshooting strategies and frequently asked questions (FAQs) to address challenges associated with the low solubility of (E)-3,4-Dimethoxycinnamyl alcohol in aqueous buffers.
Frequently Asked Questions (FAQs)
Q1: Why is this compound poorly soluble in aqueous buffers?
A1: this compound is a hydrophobic molecule. Its chemical structure contains a significant nonpolar phenyl ring and hydrocarbon chain, which limits its ability to form favorable interactions with polar water molecules in aqueous buffers. While it possesses a hydroxyl (-OH) group that can participate in hydrogen bonding, the overall hydrophobic character of the molecule dominates, leading to low aqueous solubility.
Q2: What is the expected solubility of this compound in common solvents?
Q3: I dissolved this compound in an organic solvent, but it precipitated when I added my aqueous buffer. What should I do?
A3: This is a common issue known as "crashing out." It occurs when the addition of an aqueous anti-solvent (the buffer) drastically reduces the solubility of the compound that was dissolved in an organic co-solvent. To mitigate this, try the following:
-
Slow Addition: Add the aqueous buffer to the organic stock solution very slowly, drop-by-drop, while vigorously vortexing or stirring. This helps to avoid localized high concentrations that can trigger precipitation.
-
Increase Co-solvent Percentage: If your experimental system can tolerate it, increase the final concentration of the organic co-solvent in your working solution.
-
Use a Different Co-solvent: Some co-solvents are more miscible with water and can better maintain the solubility of the compound upon dilution.
Q4: Can I use pH adjustment to improve the solubility of this compound?
A4: Adjusting the pH is a common technique for ionizable compounds. However, this compound is a neutral molecule and does not have acidic or basic functional groups that can be protonated or deprotonated within a typical physiological pH range. Therefore, pH adjustment is unlikely to significantly improve its aqueous solubility.
Q5: Are there any alternative methods to enhance the solubility of this compound for my in vitro assays?
A5: Yes, several formulation strategies can be employed to improve the aqueous solubility of hydrophobic compounds like this compound. These include the use of surfactants to form micelles, complexation with cyclodextrins, and the preparation of lipid-based formulations. These methods are detailed in the Experimental Protocols section.
Data Presentation
Table 1: Qualitative and Estimated Solubility of this compound in Various Solvents
| Solvent/Buffer System | Solvent Type | Expected Solubility | Remarks |
| Water | Aqueous | Very Low / Insoluble | The parent compound, cinnamyl alcohol, has a reported solubility of approximately 1.8 g/L, but the dimethoxy derivative is expected to be less soluble. |
| Phosphate-Buffered Saline (PBS), pH 7.4 | Aqueous Buffer | Very Low / Insoluble | Similar to water; the salt content is unlikely to significantly improve solubility. |
| Tris-HCl Buffer, pH 7.4 | Aqueous Buffer | Very Low / Insoluble | Similar to water. |
| Acetate (B1210297) Buffer, pH 5.0 | Aqueous Buffer | Very Low / Insoluble | Similar to water. |
| Dimethyl Sulfoxide (DMSO) | Organic Solvent | High | A supplier reports solubility of up to 60 mg/mL.[1] |
| Ethanol | Organic Solvent | High | Generally a good solvent for cinnamyl alcohol derivatives.[2] |
| Methanol | Organic Solvent | High | Generally a good solvent for cinnamyl alcohol derivatives.[2] |
| Chloroform, Dichloromethane | Organic Solvent | Soluble | Mentioned as a suitable solvent by a commercial supplier.[3] |
| Ethyl Acetate, Acetone | Organic Solvent | Soluble | Mentioned as a suitable solvent by a commercial supplier.[3] |
| 10% DMSO in PBS | Co-solvent System | Moderate | The final solubility will depend on the final DMSO concentration. Precipitation may occur. |
| 5% Tween-80 in Saline | Surfactant System | Moderate to High | Tween-80 can form micelles to encapsulate the hydrophobic compound. |
| 10% SBE-β-CD in Saline | Cyclodextrin (B1172386) System | Moderate to High | Cyclodextrins can form inclusion complexes to enhance solubility. |
Experimental Protocols
Protocol 1: Preparation of a Stock Solution using an Organic Co-solvent (DMSO)
-
Weighing: Accurately weigh a small amount of this compound powder.
-
Initial Dissolution: Add a minimal volume of 100% DMSO to the powder to create a high-concentration stock solution (e.g., 10-60 mg/mL).
-
Solubilization: Vortex the solution vigorously for 1-2 minutes. If necessary, use a sonicator bath for 5-10 minutes to ensure complete dissolution. The solution should be clear.
-
Dilution into Aqueous Buffer:
-
Place the desired volume of your target aqueous buffer (e.g., PBS) in a new tube.
-
While vigorously vortexing the buffer, add the DMSO stock solution drop-by-drop to achieve the final desired concentration.
-
Visually inspect for any signs of precipitation (cloudiness or solid particles).
-
-
Storage: Store the stock solution at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles.
Protocol 2: Solubility Enhancement using a Surfactant (Tween-80)
-
Prepare Surfactant Solution: Prepare a 10% (w/v) stock solution of Tween-80 in your desired aqueous buffer.
-
Weigh Compound: Accurately weigh the required amount of this compound.
-
Dispersion: Add a small volume of the 10% Tween-80 solution to the compound.
-
Solubilization: Vortex and sonicate the mixture until the compound is fully dissolved. The formation of micelles will result in a clear or slightly opalescent solution.
-
Dilution: Further dilute the solution with the aqueous buffer to the final desired concentration.
Protocol 3: Solubility Enhancement using Cyclodextrins (SBE-β-CD)
-
Prepare Cyclodextrin Solution: Prepare a 20% (w/v) stock solution of Sulfobutyl ether β-cyclodextrin (SBE-β-CD) in your desired aqueous buffer.
-
Weigh Compound: Accurately weigh the required amount of this compound.
-
Complexation: Add the SBE-β-CD solution to the compound.
-
Solubilization: Vortex or shake the mixture for several hours, or overnight at room temperature, to allow for the formation of inclusion complexes. Sonication can be used to expedite the process.
-
Dilution: Dilute the resulting clear solution with the aqueous buffer to the final concentration.
Protocol 4: Preparation of Standard Buffers
-
1X Phosphate-Buffered Saline (PBS), pH 7.4 (1 Liter) [4][5][6][7][8]
-
Dissolve 8 g of NaCl, 0.2 g of KCl, 1.44 g of Na₂HPO₄, and 0.24 g of KH₂PO₄ in 800 mL of distilled water.
-
Adjust the pH to 7.4 with HCl.
-
Add distilled water to a final volume of 1 Liter.
-
Sterilize by autoclaving.
-
-
1 M Tris-HCl, pH 7.4 (100 mL) [2][9][10][11][12]
-
Dissolve 12.11 g of Tris base in 80 mL of distilled water.
-
Adjust the pH to 7.4 by slowly adding concentrated HCl. The solution will heat up, so allow it to cool to room temperature before the final pH adjustment.
-
Add distilled water to a final volume of 100 mL.
-
Sterilize by autoclaving or filtration.
-
-
0.1 M Acetate Buffer, pH 5.0 (1 Liter) [13][14][15][16][17]
-
Mix 14.8 mL of 0.2 M acetic acid solution with 35.2 mL of 0.2 M sodium acetate solution.
-
Add distilled water to a final volume of 100 mL.
-
Confirm the pH is 5.0 and adjust if necessary with acetic acid or sodium hydroxide.
-
Mandatory Visualizations
Caption: A workflow for troubleshooting the low solubility of this compound.
References
- 1. 3,4-Dimethoxycinnamyl alcohol | TargetMol [targetmol.com]
- 2. neb.com [neb.com]
- 3. researchgate.net [researchgate.net]
- 4. Preparation of PBS Solution [protocols.io]
- 5. stjohnslabs.com [stjohnslabs.com]
- 6. Protocols · Benchling [benchling.com]
- 7. PBS (Phosphate Buffered Saline) (1X, pH 7.4) Preparation and Recipe | AAT Bioquest [aatbio.com]
- 8. Phosphate Buffered Saline Protocol and Use [diagnopal.ca]
- 9. horizondiscovery.com [horizondiscovery.com]
- 10. Tris, Tris- HCl Buffer Protocol, Use and Preparation [diagnopal.ca]
- 11. static.igem.org [static.igem.org]
- 12. fishersci.co.uk [fishersci.co.uk]
- 13. weber.hu [weber.hu]
- 14. Preparation of Buffer Solutions | Phosphate, Acetate and other Buffers | Pharmaguideline [pharmaguideline.com]
- 15. researchgate.net [researchgate.net]
- 16. Sodium Acetate Buffer Protocol and preparation [diagnopal.ca]
- 17. Acetate Buffer (pH 3.6 to 5.6) Preparation and Recipe | AAT Bioquest [aatbio.com]
Technical Support Center: Optimization of Cinnamyl Alcohol Esterification
Welcome to the technical support center for the optimization of cinnamyl alcohol esterification. This resource is designed for researchers, scientists, and drug development professionals to address common challenges and questions encountered during the synthesis of cinnamyl esters.
Frequently Asked Questions (FAQs)
Q1: What are the primary methods for the esterification of cinnamyl alcohol?
There are three main approaches for synthesizing cinnamyl esters:
-
Enzymatic Catalysis: This method uses lipases to catalyze the reaction under mild conditions, making it a highly selective and environmentally friendly "green" option. It is particularly useful for preserving the integrity of thermolabile compounds. Transesterification, where an ester like ethyl acetate (B1210297) or vinyl acetate serves as the acyl donor, is a common and efficient enzymatic route.[1]
-
Acid Catalysis: This traditional method, including the classic Fischer esterification, involves reacting cinnamyl alcohol with a carboxylic acid in the presence of a strong acid catalyst like sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (TsOH).[1][2] While effective, it often requires higher temperatures and can lead to side reactions.[1] Milder variations, such as the Steglich esterification, use coupling agents like N,N'-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC) to proceed under gentler conditions.[1][3]
-
Oxidative Esterification: A more recent approach involves the direct aerobic oxidative esterification. This method uses catalysts, such as gold nanoparticles, and an oxidant like oxygen to convert cinnamyl alcohol into an ester in a single step.[1][4]
Q2: Which type of catalyst is best for my experiment?
The choice of catalyst depends on your specific experimental goals, such as desired yield, purity, and environmental impact.
-
For high selectivity and mild conditions: Immobilized lipases like Novozym 435 are excellent choices. They are reusable and minimize byproduct formation.[1][5]
-
For a classic, cost-effective approach: Strong acids like H₂SO₄ or solid acid catalysts like natural montmorillonite (B579905) clays (B1170129) are commonly used for Fischer esterification.[2][6]
-
For milder acid-catalyzed conditions: If your substrates are sensitive, coupling agents used in Steglich esterification (e.g., EDC with DMAP) can provide high yields at lower temperatures.[3][7]
Q3: How can I monitor the progress of the reaction?
Thin-Layer Chromatography (TLC) is a simple and effective technique to monitor the reaction.[1][2] By spotting the reaction mixture alongside your starting material (cinnamyl alcohol) on a TLC plate, you can visually track the disappearance of the reactant and the appearance of the ester product. Gas Chromatography (GC) can also be used for more quantitative monitoring.[1]
Troubleshooting Guide
Q4: My reaction yield is consistently low. What are the common causes and how can I fix this?
Low yield is a frequent issue, often linked to the equilibrium nature of the reaction, especially in Fischer esterification.[2][8][9] Here are the primary causes and solutions:
-
Cause 1: Reaction Equilibrium: Esterification is a reversible reaction where water is a byproduct. Its presence can shift the equilibrium back towards the reactants.[2]
-
Solution: To drive the reaction forward, remove water as it forms. This can be done using a Dean-Stark apparatus, adding molecular sieves, or using a large excess of one reactant (typically the alcohol or acyl donor).[2]
-
-
Cause 2: Inactive Catalyst or Insufficient Loading: The catalyst may be deactivated, or the amount used may be insufficient.
-
Solution: Ensure the acid catalyst is fresh and anhydrous. For enzymatic reactions, verify the activity of the lipase (B570770). Increase the catalyst loading if necessary. For enzymatic synthesis of cinnamyl butyrate, an enzyme loading of 2% (w/w) was found to be effective.[10]
-
-
Cause 3: Sub-optimal Reaction Conditions: Temperature and reaction time play a crucial role.
-
Solution: Ensure the temperature is appropriate for your chosen method. Acid-catalyzed reactions often require reflux, while enzymatic reactions occur at milder temperatures (e.g., 40-50°C).[1][2][5][10] Monitor the reaction by TLC and allow sufficient time for completion, which can range from a few hours to over 12 hours.[2][10]
-
-
Cause 4: Substrate Inhibition (Enzymatic Reactions): High concentrations of the alcohol substrate can sometimes inhibit the enzyme's activity.
-
Solution: Kinetic studies on the synthesis of cinnamyl acetate showed that cinnamyl alcohol can inhibit the lipase.[5] Avoid adding a very large excess of the alcohol at the beginning of the reaction; consider stepwise addition if inhibition is suspected.
-
Q5: My reaction mixture has turned dark brown or black. What happened?
A dark color change often indicates polymerization or other side reactions involving the double bond in the cinnamyl group, especially under harsh acidic conditions or high temperatures.[2]
-
Solution: Use milder reaction conditions. Lower the reaction temperature, reduce the concentration of the acid catalyst, or switch to a gentler method like enzymatic catalysis or Steglich esterification.[2]
Q6: I'm having difficulty purifying the final product. What should I do?
Purification can be challenging due to the need to remove unreacted starting materials, the catalyst, and byproducts.[11]
-
Solution: Standard Work-up Procedure:
-
Neutralize Acid: After the reaction, dilute the mixture with an organic solvent (e.g., diethyl ether, ethyl acetate) and wash it with a saturated aqueous solution of sodium bicarbonate (NaHCO₃) to neutralize the acid catalyst and remove unreacted carboxylic acid.[2][12]
-
Wash: Perform a water wash followed by a brine (saturated NaCl) wash to remove water-soluble impurities.[6][12]
-
Dry: Dry the separated organic layer over an anhydrous drying agent like sodium sulfate (B86663) (Na₂SO₄) or magnesium sulfate (MgSO₄).[2]
-
Isolate: Filter to remove the drying agent and concentrate the solution under reduced pressure (e.g., using a rotary evaporator) to obtain the crude ester.[2][12]
-
-
Solution: Further Purification: If the crude product is still impure, column chromatography is a highly effective method for separating the ester from any remaining starting materials or byproducts.[13][14] Vacuum distillation can also be used for purification.[1]
Data Presentation: Reaction Condition Comparison
The following tables summarize quantitative data from various studies to allow for direct comparison of different catalytic systems.
Table 1: Enzymatic Synthesis of Cinnamyl Acetate
| Catalyst | Acyl Donor | Molar Ratio (Donor:Alcohol) | Temp. (°C) | Time (h) | Conversion/Yield | Reference |
|---|---|---|---|---|---|---|
| Novozym 435 | Ethyl Acetate | 15:1 | 40 | 3 | 90.06% Conversion | [5] |
| Lipase LipBA | Vinyl Acetate | 5:1 | 50 | 8 | ~98% Conversion |[11] |
Table 2: Enzymatic Synthesis of Cinnamyl Butyrate
| Catalyst | Acyl Donor | Molar Ratio (Acid:Alcohol) | Temp. (°C) | Time (h) | Conversion/Yield | Reference |
|---|
| Immobilized Lipase | Butyric Acid | 1:2 | 50 | 12 | 90% Conversion |[10] |
Table 3: Acid-Catalyzed & Other Methods
| Method | Catalyst | Acyl Donor | Temp. (°C) | Time (h) | Yield | Reference |
|---|---|---|---|---|---|---|
| Steglich Esterification | EDC / DMAP | (E)-Cinnamic Acid | 40-45 | 0.75 | ~70% Average Yield | [7] |
| Acyl Halide | (None) | Cinnamoyl Chloride | Room Temp | - | 41% Yield | [3] |
| Clay Catalysis | Montmorillonite Clay | Acetic Acid | 116 (Reflux) | - | - |[6] |
Experimental Protocols
Protocol 1: Lipase-Catalyzed Synthesis of Cinnamyl Acetate [1][5]
-
Materials: Cinnamyl alcohol, Ethyl acetate, Immobilized lipase (Novozym 435).
-
Procedure:
-
In a reaction vessel, combine cinnamyl alcohol and ethyl acetate in a 1:15 molar ratio. Ethyl acetate acts as both the acyl donor and the solvent.
-
Add Novozym 435 catalyst at a loading of 2.67 g/L.
-
Maintain the reaction temperature at 40°C with constant stirring.
-
Monitor the reaction progress using TLC or GC. The reaction should reach high conversion within approximately 3 hours.
-
Upon completion, recover the immobilized enzyme by filtration for potential reuse. The product can then be purified by vacuum distillation.
-
Protocol 2: Acid-Catalyzed Synthesis with Acetic Anhydride (B1165640) [1]
-
Materials: Cinnamyl alcohol, Acetic anhydride, Phosphoric acid (85%) or p-toluenesulfonic acid.
-
Procedure:
-
In a reaction flask, dissolve 0.7 g of 85% phosphoric acid in 150 g (1.47 mol) of acetic anhydride with stirring.
-
Maintain the temperature between 20-45°C and slowly add 134 g (1.0 mol) of cinnamyl alcohol over a period of 5-7 hours.
-
After the addition is complete, maintain the reaction temperature at 40-50°C for an additional 1-2 hours to ensure completion.
-
Proceed with a standard aqueous work-up (neutralization, washing, drying) to isolate the product.
-
Visualized Workflows and Logic
The following diagrams illustrate a typical experimental workflow and a troubleshooting decision tree for low yield.
Caption: General experimental workflow for cinnamyl alcohol esterification.
Caption: Troubleshooting logic for addressing low reaction yield.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. epg.science.cmu.ac.th [epg.science.cmu.ac.th]
- 4. researchgate.net [researchgate.net]
- 5. Cinnamyl acetate synthesis by lipase-catalyzed transesterification in a solvent-free system - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. US6472555B2 - Process for the production of esters from alcohols using acetic acid as acetylating and clays as catalysts - Google Patents [patents.google.com]
- 7. researchgate.net [researchgate.net]
- 8. quora.com [quora.com]
- 9. quora.com [quora.com]
- 10. Kinetics of Enzymatic Synthesis of Cinnamyl Butyrate by Immobilized Lipase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. cemcontenttype.s3.amazonaws.com [cemcontenttype.s3.amazonaws.com]
- 13. Esterification, Purification and Identification of Cinnamic Acid Esters [article.sapub.org]
- 14. researchgate.net [researchgate.net]
Overcoming side reactions in the synthesis of monolignols.
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the chemical synthesis of monolignols, specifically p-coumaryl alcohol, coniferyl alcohol, and sinapyl alcohol.
Frequently Asked Questions (FAQs)
Q1: What are the most common starting materials for the synthesis of monolignols?
A1: The most common starting materials are the corresponding hydroxycinnamic acids: p-coumaric acid for p-coumaryl alcohol, ferulic acid for coniferyl alcohol, and sinapic acid for sinapyl alcohol.[1][2] These acids are typically commercially available and provide a straightforward route to the desired monolignols.
Q2: Why is it often necessary to protect the phenolic hydroxyl group during monolignol synthesis?
A2: The phenolic hydroxyl group is acidic and can interfere with certain reagents, particularly the organometallic and hydride reducing agents used to reduce the carboxylic acid or ester functionality. Protection, often by acetylation, prevents unwanted side reactions and improves the overall yield and purity of the final product.[2]
Q3: What are the main synthetic routes to monolignols from their corresponding acids?
A3: The two main routes involve:
-
Reduction of the corresponding hydroxycinnamaldehydes: The hydroxycinnamic acid is first converted to the aldehyde, which is then reduced to the alcohol. This method, particularly with sodium borohydride (B1222165), is often cleaner and avoids certain byproducts.[3]
-
Reduction of hydroxycinnamate esters: The carboxylic acid is first esterified and then reduced to the alcohol using a reducing agent like diisobutylaluminum hydride (DIBAL-H). This method is also widely used but can be prone to side reactions if not carefully controlled.
Q4: What are the typical yields I can expect for monolignol synthesis?
A4: Yields can vary significantly depending on the chosen synthetic route, reaction conditions, and purification methods. Generally, high yields (above 90%) have been reported for methods involving the reduction of hydroxycinnamaldehydes with sodium borohydride.[3] Routes involving DIBAL-H reduction of esters can also provide good yields, but these are often more variable. Refer to the data tables below for a more detailed comparison.
Troubleshooting Guides
Problem 1: Low yield of the desired monolignol.
| Possible Cause | Troubleshooting Steps |
| Incomplete reaction | - Monitor the reaction progress using Thin Layer Chromatography (TLC).[2] - Ensure the reagents are fresh and of high purity. - Optimize reaction time and temperature. |
| Side reactions | - If using DIBAL-H, consider the formation of 1,4-reduction byproducts (see Problem 2). - Ensure complete protection of the phenolic hydroxyl group to prevent it from interfering with the reaction. |
| Degradation of product | - Monolignols can be sensitive to light, oxygen, and high temperatures.[4] Work under an inert atmosphere (e.g., nitrogen or argon) and use degassed solvents. - Purify the product promptly after the reaction is complete. |
| Losses during workup and purification | - The workup of DIBAL-H reactions can be challenging due to the formation of aluminum salts that can trap the product. Using Rochelle's salt or a Fieser workup can help break up these emulsions.[5] - Optimize the solvent system for extraction and chromatography to ensure good separation and recovery. |
Problem 2: Formation of significant amounts of dihydro-monolignol byproduct (e.g., dihydroconiferyl alcohol).
| Possible Cause | Troubleshooting Steps |
| 1,4-Reduction of the α,β-unsaturated system | - This is a common side reaction when using powerful reducing agents like DIBAL-H on cinnamate (B1238496) esters.[3] - Solution 1: Switch to a milder and more selective reducing agent. The reduction of the corresponding cinnamaldehyde (B126680) with sodium borohydride is reported to be highly selective for the 1,2-reduction of the aldehyde, avoiding the 1,4-reduction of the double bond.[3] - Solution 2: Carefully control the reaction temperature when using DIBAL-H. Performing the reaction at low temperatures (e.g., -78 °C) can favor the 1,2-reduction.[6] |
| Contamination in starting materials | - Ensure the starting hydroxycinnamic acid or aldehyde is pure and does not contain saturated analogues. |
Problem 3: Difficulty in removing the protecting group (e.g., acetyl group).
| Possible Cause | Troubleshooting Steps |
| Incomplete deacetylation | - Monitor the deprotection reaction by TLC to ensure all the acetylated intermediate has been consumed. - Use a slight excess of the deprotection reagent (e.g., sodium methoxide (B1231860) or sodium hydroxide).[2][7] - Increase the reaction time or slightly warm the reaction mixture if the reaction is sluggish at room temperature. |
| Hydrolysis of other functional groups | - Basic conditions used for deacetylation can potentially hydrolyze other sensitive functional groups. Use catalytic amounts of a base like sodium methoxide in methanol (B129727) (Zemplén deacetylation) for a milder approach.[7] |
Problem 4: Complex mixture of products observed by TLC or NMR after the reaction.
| Possible Cause | Troubleshooting Steps |
| Incomplete protection of the phenolic hydroxyl group | - This can lead to multiple products where the hydroxyl group has reacted. - Solution: Optimize the protection step. Ensure the use of a sufficient amount of the protecting agent and appropriate reaction conditions. Purify the protected intermediate before proceeding to the next step. |
| Multiple side reactions occurring | - Re-evaluate the choice of reagents and reaction conditions. A multi-step synthesis with purification of intermediates is often more reliable than a one-pot approach for complex molecules. |
| Impure starting materials | - Always check the purity of your starting materials before beginning the synthesis. |
Data Presentation
Table 1: Comparison of Common Synthetic Routes for Coniferyl Alcohol
| Method | Starting Material | Key Reagents | Reported Yield | Key Advantages | Common Side Reactions/Challenges |
| Route 1 | Ferulic Acid | 1. Acetic anhydride (B1165640), Pyridine (protection) 2. Thionyl chloride (acid chloride formation) 3. Sodium borohydride (reduction) 4. Sodium hydroxide (B78521) (deprotection) | ~78% (overall) | High yields, uses inexpensive and easy-to-handle sodium borohydride.[2] | Multi-step process, requires protection and deprotection. |
| Route 2 | Coniferaldehyde (B117026) | Sodium borohydride | 94-98% | High yield, clean reaction, no need for protecting groups, avoids 1,4-reduction byproducts.[3] | Starting aldehyde can be more expensive than the acid. |
| Route 3 | Ethyl Ferulate | Diisobutylaluminum hydride (DIBAL-H) | Variable, can be high but prone to side reactions | One-step reduction of the ester. | Formation of 1,4-reduction products (dihydroconiferyl alcohol). Requires careful temperature control and anhydrous conditions.[3][6] |
Experimental Protocols
Protocol 1: Synthesis of Coniferyl Alcohol from Ferulic Acid via the Acid Chloride
This protocol is adapted from a convenient, high-yield method.[2]
Step 1: Acetylation of Ferulic Acid
-
Dissolve ferulic acid in a mixture of acetic anhydride and pyridine.
-
Stir the reaction at room temperature until TLC analysis indicates complete conversion to 4-acetylferulic acid.
-
Work up the reaction by adding water and extracting the product with a suitable organic solvent.
-
Purify the 4-acetylferulic acid by recrystallization.
Step 2: Formation of 4-Acetylferuloyl Chloride
-
Suspend 4-acetylferulic acid in toluene.
-
Add thionyl chloride and a catalytic amount of pyridine.
-
Heat the mixture (e.g., to 80°C) until a clear solution is formed.
-
Remove the solvent and excess thionyl chloride under reduced pressure to obtain the crude acid chloride, which can be used directly in the next step.
Step 3: Reduction to 4-Acetoxyconiferyl Alcohol
-
Dissolve the 4-acetylferuloyl chloride in a dry solvent like ethyl acetate (B1210297).
-
Add sodium borohydride portion-wise at room temperature.
-
Monitor the reaction by TLC until the starting material is consumed.
-
Work up the reaction by carefully quenching with water, followed by extraction and drying of the organic layer.
Step 4: Deacetylation to Coniferyl Alcohol
-
Dissolve the 4-acetoxyconiferyl alcohol in ethanol.
-
Add an aqueous solution of sodium hydroxide and stir at room temperature.
-
Monitor the reaction by TLC.
-
Once complete, acidify the solution with dilute HCl and extract the coniferyl alcohol.
-
Purify the final product by column chromatography or recrystallization.
Protocol 2: Synthesis of Coniferyl Alcohol from Coniferaldehyde
This protocol is a simplified method that avoids protecting groups.[3]
-
Dissolve coniferaldehyde in ethyl acetate at room temperature.
-
Add sodium borohydride (approximately 2 equivalents).
-
Stir the mixture for about 1 hour.
-
Quench the reaction by adding water and wash with a saturated ammonium (B1175870) chloride solution.
-
Separate the organic layer, dry it over magnesium sulfate, and evaporate the solvent to obtain coniferyl alcohol, which is often pure enough for many applications without further purification.
Mandatory Visualization
References
- 1. Chemical Synthesis of Monolignols: Traditional Methods, Recent Advances, and Future Challenges in Sustainable Processes | MDPI [mdpi.com]
- 2. ars.usda.gov [ars.usda.gov]
- 3. ars.usda.gov [ars.usda.gov]
- 4. Kyoto University Research Information Repository [repository.kulib.kyoto-u.ac.jp]
- 5. researchgate.net [researchgate.net]
- 6. DIBAL Reducing Agent - Chemistry Steps [chemistrysteps.com]
- 7. De-O-acetylation using sodium methoxide - Glycoscience Protocols (GlycoPODv2) - NCBI Bookshelf [ncbi.nlm.nih.gov]
Enhancing the resolution of cinnamyl derivatives in chromatography
Welcome to the Technical Support Center for Chromatographic Analysis of Cinnamyl Derivatives. This resource provides detailed troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals enhance the resolution and overall quality of their chromatographic separations.
Frequently Asked Questions (FAQs)
Q1: Why is controlling the mobile phase pH crucial when analyzing acidic cinnamyl derivatives like cinnamic acid?
A1: Cinnamic acids are ionizable compounds. The pH of the mobile phase determines whether they exist in their more polar, ionized state or their less polar, non-ionized state.[1] To achieve reproducible results, the mobile phase pH should be set at least one to two pH units away from the pKa of the compound.[1] For acidic compounds like cinnamic acid, a low pH (typically 2.5-3.5) suppresses the ionization of the carboxylic acid group, making the molecule less polar and increasing its retention time in reverse-phase chromatography.[1][2] This often leads to better peak shapes by minimizing undesirable secondary interactions with the silica-based stationary phase.[1][2]
Q2: Which organic modifier, methanol (B129727) or acetonitrile (B52724), is generally better for separating cinnamyl derivatives?
A2: Both methanol and acetonitrile are effective organic modifiers for separating cinnamyl derivatives. Acetonitrile typically has a lower viscosity, which can lead to higher column efficiency and lower backpressure.[1] However, the choice between them can significantly affect selectivity. It is highly recommended to screen both solvents during method development to determine which provides the optimal separation for your specific analytes of interest.[1]
Q3: How can column temperature be used to optimize the resolution of cinnamyl derivatives?
A3: Increasing the column temperature reduces the viscosity of the mobile phase, which can lead to improved efficiency and sharper peaks.[1] However, temperature can also alter the selectivity of the separation, sometimes even changing the elution order of compounds.[1] It is a valuable parameter to optimize for improving resolution but requires precise control to ensure the method is robust and reproducible.[3]
Q4: What are the primary causes of peak tailing in the chromatography of cinnamyl derivatives?
A4: Peak tailing for cinnamyl derivatives, many of which are phenolic, is often caused by secondary chemical interactions with the stationary phase.[4] These interactions can occur with residual silanol (B1196071) groups on silica-based columns or trace metal contaminants.[4][5] Other causes include physical or instrumental issues such as column overload (injecting too much sample), a mismatch between the injection solvent and the mobile phase, or excessive extra-column volume from tubing and connections.[2][4]
Troubleshooting Guide: Specific Issues
Issue 1: Co-elution or Poor Resolution (Rs < 1.5) of Cinnamaldehyde (B126680) and Cinnamic Acid
This is a common challenge due to the structural similarity of these compounds. The primary strategy to improve separation is to exploit the ionizable carboxylic acid group on cinnamic acid.
Troubleshooting Workflow
Caption: Workflow for improving cinnamaldehyde and cinnamic acid resolution.
Experimental Protocols & Data
-
Protocol 1: Mobile Phase pH Adjustment
-
Objective: To protonate the carboxylic acid group of cinnamic acid, increasing its hydrophobicity and retention relative to cinnamaldehyde.
-
Mobile Phase Preparation: Prepare an aqueous component containing a buffer (e.g., 20 mM phosphate (B84403) or formate) and adjust the pH to 2.5 using an acid like phosphoric or formic acid.
-
Chromatographic Conditions:
-
Column: Standard C18, 4.6 x 150 mm, 5 µm
-
Mobile Phase: 50:50 Acetonitrile : pH 2.5 Aqueous Buffer
-
Flow Rate: 1.0 mL/min
-
Detection: UV at 280 nm
-
-
Observation: Compare the resulting chromatogram to one obtained with a higher pH (e.g., pH 6).
-
-
Protocol 2: Gradient Optimization
-
Objective: To fine-tune the solvent strength to improve separation.
-
Mobile Phase A: Water with 0.1% Formic Acid (pH ≈ 2.7)
-
Mobile Phase B: Acetonitrile with 0.1% Formic Acid
-
Gradient Program: Start with a shallow gradient (e.g., 30-50% B over 10 minutes) to identify the optimal isocratic or gradient conditions for separation.
-
Quantitative Data: Effect of pH on Retention and Resolution
| Mobile Phase pH | Retention Time (Cinnamaldehyde) | Retention Time (Cinnamic Acid) | Resolution (Rs) |
| 6.0 | 7.1 min | 6.0 min | 1.3 |
| 2.7 | 7.2 min | 8.5 min | > 2.0 |
Data is illustrative, based on typical chromatographic behavior. A study successfully separated cinnamaldehyde and cinnamic acid with retention times of 7.1 and 6.0 minutes, respectively, using a mobile phase containing 2% glacial acetic acid.[6]
Issue 2: Peak Tailing of Phenolic Cinnamyl Derivatives (e.g., Cinnamic Acid, Ferulic Acid)
Peak tailing reduces resolution and impacts accurate quantification.[4] It is often caused by secondary interactions between the analyte and the column's stationary phase.
Troubleshooting Logical Diagram
Caption: Decision tree for diagnosing and solving peak tailing.
Experimental Protocols & Data
-
Protocol 3: Mitigating Secondary Interactions
-
Objective: To minimize interactions between acidic analytes and residual silanol groups on the silica (B1680970) support.
-
Column Selection: Ensure the use of a modern, high-purity, end-capped C18 or Phenyl-Hexyl column. Phenyl-hexyl phases can offer alternative selectivity for aromatic compounds.[2]
-
Mobile Phase: Use a buffered mobile phase at a low pH (2.5-3.5) to protonate both the acidic analytes and the silanol groups, reducing ionic interactions.[2]
-
Flow Rate: Lowering the flow rate can sometimes improve peak shape, although it will increase analysis time.[3]
-
Quantitative Data: Impact of Method Optimization on Peak Shape
| Parameter | Condition | Tailing Factor (Tf) of Cinnamic Acid |
| Mobile Phase | Unbuffered, pH 5.5 | 1.8 |
| 0.1% Formic Acid, pH 2.7 | 1.1 | |
| Column Type | Old, non-end-capped C18 | 1.9 |
| Modern, end-capped C18 | 1.2 |
Data is illustrative. Tailing factors (TF) should ideally be ≤ 2.[7]
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Real Solutions to Improve Your HPLC Peak Resolution - AnalyteGuru [thermofisher.com]
- 4. Common Causes Of Peak Tailing in Chromatography - Blogs - News [alwsci.com]
- 5. Understanding Peak Tailing in HPLC | Phenomenex [phenomenex.com]
- 6. Development and validation of a bioanalytical HPLC method for simultaneous estimation of cinnamaldehyde and cinnamic acid in rat plasma: application for pharmacokinetic studies - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 7. jmpas.com [jmpas.com]
Addressing cytotoxicity of (E)-3,4-Dimethoxycinnamyl alcohol in cell lines
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with (E)-3,4-Dimethoxycinnamyl alcohol.
Frequently Asked Questions (FAQs)
Q1: What is the known cytotoxic activity of this compound?
This compound has demonstrated cytotoxic activity in human cervical cancer cells (HeLa). A reported CC50 value, the concentration at which 50% of cells are viable, was observed at 160 µM in this cell line. Further research is needed to establish its potency in a wider range of cancer and non-cancerous cell lines.
Q2: I am observing high background absorbance in my MTT assay when using this compound. What could be the cause?
High background absorbance can be a result of the compound itself interacting with the MTT reagent. Some natural compounds can directly reduce the tetrazolium salt (MTT) to formazan (B1609692), leading to a false positive signal. To address this, it is crucial to include a "compound-only" control, where the compound is added to the wells without cells. The absorbance from this control should be subtracted from the absorbance of the wells with cells and the compound.
Q3: The dose-response curve for this compound in my experiment is not as expected. What are the potential reasons?
Anomalous dose-response curves can arise from several factors when working with natural compounds. Poor solubility at higher concentrations can lead to precipitation, which may interfere with colorimetric or fluorometric readouts. Ensure the compound is fully dissolved in your culture medium. The use of a suitable solvent and performing a solvent toxicity control is also critical. Additionally, the purity of the compound should be considered, as impurities could contribute to unexpected biological effects.
Q4: What alternative cytotoxicity assays can I use if I suspect interference with the MTT assay?
If you suspect interference with the MTT assay, consider using assays based on different principles. A lactate (B86563) dehydrogenase (LDH) release assay is a suitable alternative, as it measures membrane integrity by quantifying the amount of LDH released from damaged cells into the culture medium. Other options include ATP-based assays that measure cell viability based on intracellular ATP levels, or dye exclusion assays like the trypan blue test.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| High variability between replicate wells | - Inconsistent cell seeding- Pipetting errors- Compound precipitation | - Ensure a homogenous cell suspension before seeding.- Use calibrated pipettes and consistent technique.- Visually inspect wells for precipitation under a microscope. If observed, consider using a lower concentration range or a different solvent system. |
| Low or no cytotoxic effect observed | - Compound instability- Incorrect concentration range- Cell line resistance | - Prepare fresh stock solutions of the compound for each experiment.- Perform a wide range of serial dilutions to determine the optimal concentration range.- Verify the sensitivity of your cell line to a known cytotoxic agent as a positive control. |
| Edge effects in 96-well plates | - Evaporation of media from outer wells | - Avoid using the outer wells of the plate for experimental samples.- Fill the outer wells with sterile PBS or media to maintain humidity. |
Quantitative Cytotoxicity Data
The following table summarizes the available quantitative data for the cytotoxicity of this compound.
| Compound | Cell Line | Assay | Endpoint | Value |
| This compound | HeLa (Human cervical cancer) | MTT | CC50 | 160 µM |
Experimental Protocols
MTT Assay for Cytotoxicity
The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric method used to assess cell viability. In viable cells, mitochondrial dehydrogenases reduce the yellow MTT to a purple formazan product. The amount of formazan produced is proportional to the number of living cells.
Materials:
-
This compound
-
Target cell line
-
Complete cell culture medium
-
Phosphate-buffered saline (PBS)
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO, or 0.01 M HCl in 10% SDS)
-
96-well plates
-
Microplate reader
Protocol:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO2 incubator.
-
Compound Treatment: Prepare serial dilutions of this compound in culture medium. Remove the old medium from the wells and add 100 µL of the diluted compound solutions. Include vehicle-treated (solvent control) and untreated (media only) wells as controls.
-
Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, allowing for the formation of formazan crystals.
-
Solubilization: Carefully remove the medium and add 100 µL of a solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.
-
Data Analysis: Calculate the percentage of cell viability for each treatment group relative to the untreated control. Plot the results to determine the IC50 or CC50 value.
Visualizations
Experimental Workflow for Cytotoxicity Assessment
Caption: Workflow for determining the cytotoxicity of this compound.
Hypothetical Signaling Pathway for Alcohol-Induced Apoptosis
While the specific molecular targets of this compound are not yet fully elucidated, many cytotoxic compounds, including some alcohols, are known to induce apoptosis through the intrinsic (mitochondrial) pathway. This often involves the modulation of the Bcl-2 family of proteins and the subsequent activation of caspases. The following diagram illustrates a generalized pathway that could be investigated for this compound.
Caption: A potential mechanism of this compound-induced apoptosis.
Technical Support Center: Bioactivation of Cinnamic Alcohol in Reconstructed Human Epidermis
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals investigating the bioactivation of cinnamic alcohol in reconstructed human epidermis (RHE) models.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: My reconstructed human epidermis (RHE) tissues show high variability in viability assays (e.g., MTT assay) between replicates. What could be the cause?
A1: High variability can stem from several factors:
-
Uneven Topical Application: Ensure the test substance (cinnamic alcohol) is applied evenly across the entire surface of the RHE tissue. Inconsistent application can lead to localized areas of high concentration and toxicity.
-
Incomplete Washing: Residual test material after the exposure period can continue to affect cell viability. Ensure thorough but gentle washing of the tissues with phosphate-buffered saline (PBS) or another appropriate buffer as per the protocol.[1]
-
Handling Stress: RHE models are sensitive to physical stress. Handle the tissue inserts carefully with forceps, avoiding punctures or compression of the epidermis.
-
Incubation Conditions: Inconsistent temperature or CO2 levels in the incubator can affect tissue health. Ensure the incubator is properly calibrated and maintained.
-
MTT Assay Issues: Ensure complete solubilization of the formazan (B1609692) crystals by adding the solvent (e.g., isopropanol (B130326), DMSO) to both the top and bottom of the insert and allowing sufficient incubation time.[2] Check that the negative control (vehicle-treated) tissues have an optical density (OD) within the acceptable range specified by the RHE model manufacturer.[3]
Q2: I am not detecting the expected metabolite, cinnamaldehyde (B126680), after treating the RHE model with cinnamic alcohol. Why might this be?
A2: The metabolism of cinnamic alcohol in skin models is complex and subject to debate.
-
Low Enzymatic Activity: While RHE models mimic the epidermis, the activity of specific enzymes like alcohol dehydrogenases (ADHs) might differ from native human skin.[4] Some studies have reported not detecting cinnamaldehyde formation in RHE, suggesting alternative metabolic pathways.[5][6][7]
-
Rapid Further Metabolism: If cinnamaldehyde is formed, it may be rapidly converted to cinnamic acid by aldehyde dehydrogenases (ALDHs) present in the keratinocytes, making it difficult to detect.[4][7]
-
Alternative Pathways: Research suggests that cinnamic alcohol may be metabolized into other reactive metabolites, such as epoxy-alcohols or allylic sulfates, independent of the cinnamaldehyde pathway.[5][6][8] Consider using non-targeted mass spectrometry to explore the formation of unexpected metabolites.[9][10]
-
Detection Method Sensitivity: Ensure your analytical method, such as liquid chromatography-mass spectrometry (LC-MS), is sensitive enough to detect low concentrations of the metabolites.[9][11]
Q3: I am observing significant glutathione (B108866) (GSH) depletion in my RHE model after treatment. How can I confirm this is a specific effect of the test article?
A3: To confirm specific GSH depletion:
-
Dose-Response: Perform a dose-response experiment. GSH depletion should be dependent on the concentration of cinnamic alcohol or its metabolites.[1]
-
Time-Course Analysis: Measure GSH levels at different time points after exposure. This can reveal the dynamics of depletion and subsequent re-synthesis. Studies have shown that after an initial depletion, GSH levels can be replenished during a recovery period.[1]
-
Positive and Negative Controls: Use a known GSH-depleting agent as a positive control and the vehicle as a negative control. This helps validate the assay and confirms the observed effect is not an artifact of the experimental procedure.
Q4: How do I know if the NRF2 pathway is activated in my experiment?
A4: NRF2 (Nuclear factor-erythroid 2-related factor 2) activation is a key cellular defense mechanism against oxidative or electrophilic stress.[12][13]
-
Gene Expression Analysis: Activation of the NRF2 pathway leads to the upregulation of downstream target genes.[12] You can measure the mRNA levels of genes like HMOX1 (Heme Oxygenase 1) and NQO1 (NAD(P)H Quinone Dehydrogenase 1) using RT-qPCR.
-
Protein Analysis: Use Western blotting or immunofluorescence to detect an increase in NRF2 protein levels, particularly its accumulation in the nucleus.[12]
-
Reporter Assays: Employ cell lines that contain a luciferase reporter gene under the control of an Antioxidant Response Element (ARE), which is the binding site for NRF2. An increase in luciferase activity indicates NRF2 activation.[14][15] The KeratinoSens™ and LuSens™ assays are validated in vitro methods based on this principle.[14]
Q5: My RHE tissues appear histologically abnormal even in the control group. What are the common causes?
A5: Histological abnormalities in control tissues usually point to issues with culture conditions:
-
Improper Culture Medium: Use the specific medium recommended by the RHE model manufacturer. Using an incorrect formulation can affect differentiation and tissue morphology.[16][17][18]
-
Shipping Stress: Tissues can be damaged during shipping. Upon receipt, always perform a quality check as recommended by the supplier, which may include a baseline viability test.
-
Contamination: Bacterial, fungal, or mycoplasma contamination can severely impact tissue health and morphology. Always use sterile techniques when handling the tissues and media.[3]
-
Extended Culture Time: Do not culture the tissues beyond the time frame recommended by the manufacturer, as this can lead to degradation of the tissue structure.
Data Presentation
Table 1: Metabolites of Cinnamic Alcohol Identified in In Vitro Systems
| Metabolite | Detected in Human Liver Microsomes (HLMs)[11] | Detected in SkinEthic™ RHE[9] | Sensitizing Potency (LLNA)[10] |
|---|---|---|---|
| Cinnamic aldehyde | ✓ | ✓ | Strong |
| Cinnamic acid | ✓ | ✓ | Non-sensitizing |
| Epoxy cinnamic alcohol | ✓ | Indicated | - |
| Epoxy cinnamic aldehyde | ✓ | - | - |
| p-hydroxy-cinnamic alcohol | ✓ | ✓ | Non-sensitizing |
| p-hydroxy-cinnamic aldehyde | ✓ | ✓ | Moderate |
| Cinnamic sulfate | ✗ | ✗ | No adduct formation |
| Dioxolan derivative | - | ✓ | - |
Note: LLNA stands for Murine Local Lymph Node Assay. "-" indicates data not available from the cited sources.
Table 2: Cytotoxicity and GSH Depletion in RHE Models
| Compound | Concentration | Endpoint | Result | Reference |
|---|---|---|---|---|
| 2,4-Dinitrochlorobenzene (DNCB) | 1 mM | GSH Depletion (after 2h) | >90% depletion | [1] |
| 2,4-Dinitrochlorobenzene (DNCB) | 0.1 mM | GSH Depletion (after 2h) | ~30% depletion |[1] |
Experimental Protocols
Protocol 1: Cell Viability Assessment using MTT Assay
This protocol is adapted from OECD Test Guideline 439 and common practices for RHE models.[19][20]
-
Preparation: Pre-incubate the RHE tissues in the provided growth medium for a time specified by the manufacturer (e.g., overnight) at 37°C, 5% CO₂.
-
Dosing: Gently remove the medium from the apical surface of the RHE tissue. Apply a defined volume (e.g., 25-50 µL) of the test article (cinnamic alcohol dissolved in a suitable vehicle, e.g., acetone) or vehicle control directly onto the tissue surface.
-
Exposure: Incubate the tissues for a defined exposure period (e.g., 24 hours) at 37°C, 5% CO₂.
-
Washing: After incubation, carefully remove the test substance by washing the tissue surface multiple times with sterile PBS.
-
MTT Incubation: Transfer each RHE insert to a well of a 24-well plate containing 0.3-1 mL of MTT solution (e.g., 0.5-1 mg/mL in culture medium).[1] Incubate for 3 hours at 37°C, 5% CO₂. Healthy cells with active mitochondrial dehydrogenases will convert the yellow MTT tetrazolium salt into purple formazan crystals.[21]
-
Formazan Extraction: Gently remove the MTT solution. Add a solvent (e.g., 0.5-1 mL of isopropanol or DMSO) to the insert and the well below to solubilize the formazan crystals.[2] Incubate for at least 15-30 minutes at room temperature with gentle shaking.
-
Quantification: Transfer aliquots of the extracted formazan solution to a 96-well plate and measure the optical density (OD) at a wavelength of 570 nm using a microplate reader.
-
Calculation: Calculate cell viability as a percentage relative to the vehicle-treated negative control: Viability (%) = (OD_test_article / OD_vehicle_control) x 100 A substance is often classified as an irritant if viability is reduced to ≤ 50%.[20]
Protocol 2: Glutathione (GSH) Depletion Assay
This protocol is based on the enzymatic recycling method using DTNB.[22]
-
Tissue Preparation and Exposure: Expose RHE tissues to cinnamic alcohol or controls as described in Protocol 1.
-
Tissue Lysis: After the exposure and washing steps, lyse the RHE tissues. This can be done by transferring the epidermal layer to a microtube, adding a lysis buffer (e.g., a buffer containing protease inhibitors and a deproteinizing agent like metaphosphoric acid), and homogenizing the tissue using a sonicator or mechanical homogenizer on ice.
-
Centrifugation: Centrifuge the lysate at high speed (e.g., 10,000 x g) for 10 minutes at 4°C to pellet cellular debris. Collect the supernatant, which contains the cytosolic fraction.
-
Assay Reaction:
-
In a 96-well plate, add the sample supernatant.
-
Add the reaction mixture containing NADPH and glutathione reductase.
-
Initiate the reaction by adding 5,5'-dithio-bis(2-nitrobenzoic acid) (DTNB).
-
-
Measurement: Immediately measure the change in absorbance at 412 nm over time using a microplate reader. The rate of 5'-thio-2-nitrobenzoic acid (TNB) formation is proportional to the total glutathione concentration (GSH + GSSG).
-
Quantification: Calculate the glutathione concentration in the samples by comparing the reaction rates to a standard curve generated with known concentrations of GSH. Normalize the results to the total protein content of the sample, determined by a standard protein assay (e.g., BCA assay).
Protocol 3: Analysis of Metabolites by LC-MS
This protocol provides a general workflow for identifying and quantifying cinnamic alcohol metabolites.[9][11]
-
Sample Collection: After exposing the RHE tissues to cinnamic alcohol, collect both the culture medium and the tissues themselves for analysis.
-
Extraction from Tissues: Homogenize the RHE tissues in a suitable solvent (e.g., acetonitrile (B52724) or methanol) to precipitate proteins and extract the metabolites. Centrifuge to pellet the precipitate and collect the supernatant.
-
Extraction from Medium: For the culture medium, perform a protein precipitation step by adding a cold organic solvent (e.g., 3 volumes of cold acetonitrile). Centrifuge and collect the supernatant.
-
Sample Preparation: Evaporate the solvent from the collected supernatants under a stream of nitrogen. Reconstitute the residue in a mobile phase-compatible solvent for LC-MS analysis.
-
LC-MS Analysis:
-
Chromatography: Inject the prepared sample into a liquid chromatography system, typically using a C18 reversed-phase column to separate cinnamic alcohol and its potential metabolites based on their polarity.
-
Mass Spectrometry: Analyze the eluent from the LC column using a mass spectrometer (e.g., a triple quadrupole or high-resolution mass spectrometer).
-
Targeted vs. Non-Targeted:
-
Targeted Analysis: Use Multiple Reaction Monitoring (MRM) to specifically detect and quantify known metabolites (e.g., cinnamaldehyde, cinnamic acid) based on their specific precursor-to-product ion transitions.[9][10]
-
Non-Targeted Analysis: Use high-resolution mass spectrometry (HRMS) to scan for all ions present in the sample, allowing for the identification of novel or unexpected metabolites by determining their accurate mass and elemental composition.[9][11]
-
-
-
Data Analysis: Identify metabolites by comparing their retention times and mass spectra to those of authentic standards. Quantify the metabolites by creating calibration curves with the standards.
Visualizations
References
- 1. academic.oup.com [academic.oup.com]
- 2. mdpi.com [mdpi.com]
- 3. refubium.fu-berlin.de [refubium.fu-berlin.de]
- 4. Cinnamic compound metabolism in human skin and the role metabolism may play in determining relative sensitisation potency - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mnms-platform.com [mnms-platform.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. researchgate.net [researchgate.net]
- 9. Frontiers | Bioactivation of cinnamic alcohol in a reconstructed human epidermis model and evaluation of sensitizing potency of the identified metabolites [frontiersin.org]
- 10. Bioactivation of cinnamic alcohol in a reconstructed human epidermis model and evaluation of sensitizing potency of the identified metabolites - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Bioactivation of cinnamic alcohol in a reconstructed human epidermis model and evaluation of sensitizing potency of the identified metabolites - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Cinnamoyl-based Nrf2-Activators Targeting Human Skin Cell Photo-oxidative Stress - PMC [pmc.ncbi.nlm.nih.gov]
- 13. The Inflammatory Response in Human Keratinocytes Exposed to Cinnamaldehyde Is Regulated by Nrf2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. oecd.org [oecd.org]
- 15. cir-safety.org [cir-safety.org]
- 16. researchgate.net [researchgate.net]
- 17. researchgate.net [researchgate.net]
- 18. Cultivating a Three-dimensional Reconstructed Human Epidermis at a Large Scale [jove.com]
- 19. In Vitro Skin Irritation: Reconstructed Human Epidermis Test Method | RE-Place [re-place.be]
- 20. Reconstructed Human Epidermis Model Test | EURL ECVAM - TSAR [tsar.jrc.ec.europa.eu]
- 21. m.youtube.com [m.youtube.com]
- 22. Assay for quantitative determination of glutathione and glutathione disulfide levels using enzymatic recycling method - PubMed [pubmed.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Guide to the Cross-Validation of Analytical Methods for Cinnamyl Compounds
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) for the quantitative analysis of cinnamyl compounds, including cinnamaldehyde (B126680), cinnamyl alcohol, and cinnamic acid. The accurate determination of these compounds is critical for quality control, stability testing, and pharmacokinetic studies in the development of pharmaceuticals and food products. This document outlines detailed experimental protocols and presents a side-by-side comparison of their performance characteristics based on validated methods.
Data Presentation: A Comparative Analysis
The performance of an analytical method is assessed through various validation parameters. The following tables summarize the key performance characteristics of validated HPLC and GC methods for the analysis of cinnamyl compounds.
Table 1: Performance Characteristics of a Validated HPLC-UV Method for Simultaneous Determination of Cinnamyl Compounds [1]
| Validation Parameter | Cumarin | Cinnamyl Alcohol | Cinnamic Acid | Cinnamaldehyde |
| Linearity Range (μg) | 0.0354 - 1.768 | 0.0202 - 1.008 | 0.0264 - 1.318 | 0.113 - 5.637 |
| Correlation Coefficient (r) | 1.000 | 1.000 | 1.000 | 1.000 |
| Average Recovery (%) | 101.4 | 103.7 | 100.2 | 97.4 |
| RSD of Recovery (%) | 0.56 | 1.42 | 0.73 | 1.16 |
Table 2: Performance Characteristics of a Validated HPLC-PDA Method for Cinnamaldehyde [2]
| Validation Parameter | Performance Metric |
| Correlation Coefficient (r) | 0.9941 |
| Recovery (%) | 98.74 - 101.95 |
| Precision (% RSD) | 0.92 - 2.68 |
| Limit of Detection (LOD) | 0.069 ppm |
| Limit of Quantification (LOQ) | 0.23 ppm |
Table 3: Performance Characteristics of a Validated GC-MS Method for Cinnamaldehyde [3][4]
| Validation Parameter | Performance Metric |
| Linearity | Established over the range of concentrations used for analysis.[4] |
| Precision (% RSD) | Ranged from approximately 2% to 10% for repeated analyses.[4] |
| Identification | Based on matching retention time and mass spectrum with a pure standard.[3] |
| Quantification | Internal standard method with a calibration curve.[3] |
Experimental Protocols
Detailed methodologies are crucial for the replication and cross-validation of analytical methods. Below are the experimental protocols for the HPLC and GC methods referenced in this guide.
High-Performance Liquid Chromatography (HPLC) Method for Simultaneous Determination
This method is suitable for the simultaneous quantification of coumarin, cinnamyl alcohol, cinnamic acid, and cinnamaldehyde in various matrices.[1]
-
Instrumentation: A standard HPLC system equipped with a UV detector.
-
Column: Hypersil C18 column (4.6 mm × 250 mm, 5 μm).[1]
-
Mobile Phase: A mixture of acetonitrile (B52724) and 0.1% phosphoric acid (28:72, v/v).[1]
-
Flow Rate: 1.0 mL/min.[1]
-
Column Temperature: 50 °C.[1]
-
Detection: UV detection at 280 nm and 254 nm.[1]
-
Sample Preparation: Samples are typically dissolved in a suitable solvent, such as methanol (B129727), and filtered through a 0.45 μm membrane filter before injection.
High-Performance Liquid Chromatography (HPLC) Method for Cinnamaldehyde
This method is optimized for the determination of cinnamaldehyde content in cinnamon extracts.[2]
-
Instrumentation: A standard HPLC system with a Photodiode Array (PDA) detector.
-
Column: Octadecylsilane (C18) stationary phase.[2]
-
Mobile Phase: A mixture of acetonitrile and 0.04% acetic acid solution (60:40, v/v).[2]
-
Flow Rate: 1.0 mL/min.[2]
-
Column Temperature: 29°C.[2]
-
Injection Volume: 20 μL.[2]
-
Detection: PDA detector at a wavelength of 280 nm.[2]
-
Sample Preparation: 200 mg of cinnamon extract is dissolved in 5 mL of methanol and sonicated for 30 minutes. The solution is then diluted with methanol and filtered using a 0.20 μm pore size filter.[2]
Gas Chromatography-Mass Spectrometry (GC-MS) Method for Cinnamaldehyde
This method is ideal for the separation and identification of volatile and semi-volatile compounds like cinnamaldehyde in complex mixtures such as essential oils and food matrices.[3][5]
-
Instrumentation: A gas chromatograph coupled with a mass spectrometer (MS).[3]
-
Column: A capillary column suitable for the analysis of essential oil components.[3]
-
Carrier Gas: Helium.[3]
-
Injection: Samples are introduced into the GC system via a split/splitless injector.
-
Temperature Program: A temperature gradient is typically employed to ensure good separation. It is important to note that pure cinnamaldehyde can undergo temperature-dependent transformation to benzaldehyde (B42025) starting at approximately 60°C.[5]
-
Ionization: Electron Impact (EI) is a common ionization technique.[3]
-
Mass Spectrometry: The mass spectrometer separates fragments based on their mass-to-charge ratio (m/z), providing a "molecular fingerprint" for identification by comparison to a spectral library like NIST.[3]
-
Sample Preparation: The essential oil sample is diluted in a suitable solvent (e.g., hexane). An internal standard is added for accurate quantification. For solid samples, an extraction step is required, followed by drying of the extract and redissolving in a solvent like ethyl acetate.[3][4]
Mandatory Visualization
Cross-Validation Workflow
Cross-validation is a critical process to ensure that two different analytical methods provide comparable and reliable results. This is particularly important when transferring methods between laboratories or when a new method is intended to replace an existing one. The following diagram illustrates a typical workflow for the cross-validation of an HPLC and a GC-MS method.
Caption: Workflow for the cross-validation of HPLC and GC-MS analytical methods.
Signaling Pathway of Method Validation
The validation of an analytical method follows a structured pathway to ensure its suitability for the intended purpose. The key parameters evaluated are interconnected and contribute to the overall reliability of the method.
Caption: Logical flow of analytical method validation parameters.
References
- 1. Simultaneous Determination of Cumarin, Cinnamyl Alcohol ,Cinnamic Acid and Cinnamaldehyde in Cortex Cinnamomi by HPLC [journal11.magtechjournal.com]
- 2. jmpas.com [jmpas.com]
- 3. benchchem.com [benchchem.com]
- 4. scribd.com [scribd.com]
- 5. Cinnamaldehyde content in foods determined by gas chromatography-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of Synthetic versus Naturally Sourced Cinnamyl Alcohol for Research Applications
A guide for researchers, scientists, and drug development professionals on the key differences in purity, impurity profiles, and potential biological implications of synthetic and naturally derived cinnamyl alcohol.
Cinnamyl alcohol, a fragrant aromatic alcohol, is a valuable compound in various scientific and industrial fields, including pharmaceutical research, fragrance chemistry, and materials science. It can be obtained through chemical synthesis or extraction from natural sources. This guide provides a comprehensive comparison of synthetic and naturally sourced cinnamyl alcohol, focusing on aspects critical for research and development, including physicochemical properties, impurity profiles, and potential biological activities. While direct comparative studies on the biological effects of cinnamyl alcohol based on its origin are limited, this document aims to provide an objective overview based on available data to aid in the selection of the appropriate grade for specific research needs.
Physicochemical Properties: A Head-to-Head Comparison
Both synthetic and naturally sourced cinnamyl alcohol share the same fundamental physicochemical properties as the pure compound. However, the presence of minor impurities in the natural product can lead to slight variations, most notably in the melting point. High-purity synthetic cinnamyl alcohol typically presents as a crystalline solid at room temperature, whereas natural extracts may remain in a liquid or semi-solid state due to these impurities.
| Property | Synthetic Cinnamyl Alcohol | Naturally Sourced Cinnamyl Alcohol |
| CAS Number | 104-54-1 | 104-54-1 |
| Molecular Formula | C₉H₁₀O | C₉H₁₀O |
| Molecular Weight | 134.18 g/mol | 134.18 g/mol |
| Appearance | White crystalline solid | White to pale yellow crystalline solid or oily liquid[1] |
| Melting Point | ~33 °C | Can be lower than 33°C due to impurities |
| Boiling Point | ~257 °C | ~257 °C |
| Solubility | Freely soluble in ethanol, ether, and other common organic solvents; slightly soluble in water. | Freely soluble in ethanol, ether, and other common organic solvents; slightly soluble in water. |
| Isomeric Form | Predominantly the (E)-isomer (trans) | Predominantly the (E)-isomer (trans) |
Impurity Profiling: A Critical Differentiator
The most significant distinction between synthetic and naturally sourced cinnamyl alcohol lies in their impurity profiles. These differences arise from the manufacturing or extraction processes and can have implications for experimental outcomes.
Naturally Sourced Cinnamyl Alcohol: The primary natural source of cinnamyl alcohol is storax, which is obtained from the hydrolysis of styracin (cinnamyl cinnamate)[1]. Impurities in natural cinnamyl alcohol can include other components of the essential oil, such as cinnamaldehyde, cinnamic acid, and their esters, as well as other phenylpropanoids. The presence of these related compounds can influence the material's physical properties and may contribute to its overall biological activity.
Synthetic Cinnamyl Alcohol: Synthetic routes to cinnamyl alcohol typically involve the reduction of cinnamaldehyde. Impurities in the synthetic product can include unreacted starting material (cinnamaldehyde), by-products from the reduction reaction, and residual solvents. The purity of synthetic cinnamyl alcohol is generally higher and more consistent than its natural counterpart, with well-defined and controlled impurity levels.
A key consideration for researchers is the potential for these impurities to interfere with experimental assays or to have their own biological effects, which could confound the interpretation of results.
Biological and Pharmacological Activities
Cinnamyl alcohol exhibits a range of biological and pharmacological activities, including anti-inflammatory, antioxidant, antimicrobial, and neuroprotective effects. It is important to note that the existing body of research predominantly investigates cinnamyl alcohol as a chemical entity, without specifying its origin. Therefore, the following activities are attributed to the molecule itself, with the understanding that the presence of impurities in either source could potentially modulate these effects.
A notable biological mechanism of cinnamyl alcohol is its vasodilatory effect, which has been shown to be mediated through the nitric oxide-cyclic guanosine (B1672433) monophosphate-protein kinase G (NO-cGMP-PKG) signaling pathway and the inhibition of Rho-kinase[2].
Cinnamyl Alcohol-Mediated Vasodilation Signaling Pathway
The diagram below illustrates the signaling cascade initiated by cinnamyl alcohol leading to vasodilation.
While the core biological activities are attributed to the cinnamyl alcohol molecule, the presence of impurities could theoretically lead to different outcomes. For instance, cinnamaldehyde, a potential impurity in both sources but more likely in natural extracts or poorly purified synthetic batches, is a known sensitizer (B1316253) and has its own distinct biological activity profile.
Experimental Protocols
To ensure the quality and purity of cinnamyl alcohol for research purposes, and to accurately characterize its impurity profile, rigorous analytical methods are essential. The following are representative experimental protocols for the analysis of cinnamyl alcohol using Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography (HPLC).
Experimental Workflow for Cinnamyl Alcohol Analysis
Gas Chromatography-Mass Spectrometry (GC-MS) for Purity and Volatile Impurity Analysis
Objective: To determine the purity of cinnamyl alcohol and identify volatile impurities.
Instrumentation:
-
Gas chromatograph coupled with a mass spectrometer (GC-MS).
-
Capillary column: DB-5ms (30 m x 0.25 mm i.d., 0.25 µm film thickness) or equivalent.
Reagents:
-
Cinnamyl alcohol sample (synthetic or natural).
-
High-purity solvent (e.g., ethyl acetate (B1210297) or dichloromethane).
Procedure:
-
Sample Preparation: Prepare a 1 mg/mL solution of the cinnamyl alcohol sample in the chosen solvent.
-
GC-MS Conditions:
-
Injector Temperature: 250 °C.
-
Injection Volume: 1 µL.
-
Split Ratio: 50:1.
-
Carrier Gas: Helium at a constant flow rate of 1 mL/min.
-
Oven Temperature Program:
-
Initial temperature: 80 °C, hold for 2 minutes.
-
Ramp to 280 °C at a rate of 10 °C/min.
-
Hold at 280 °C for 5 minutes.
-
-
MS Transfer Line Temperature: 280 °C.
-
Ion Source Temperature: 230 °C.
-
Mass Range: m/z 40-400.
-
-
Data Analysis:
-
Identify the cinnamyl alcohol peak based on its retention time and mass spectrum.
-
Calculate the purity based on the peak area percentage.
-
Identify impurity peaks by comparing their mass spectra with a reference library (e.g., NIST).
-
High-Performance Liquid Chromatography (HPLC) for Non-Volatile Impurity Profiling
Objective: To identify and quantify non-volatile impurities in cinnamyl alcohol.
Instrumentation:
-
High-performance liquid chromatograph with a UV detector.
-
C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).
Reagents:
-
Cinnamyl alcohol sample (synthetic or natural).
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile with 0.1% formic acid.
Procedure:
-
Sample Preparation: Prepare a 1 mg/mL solution of the cinnamyl alcohol sample in the mobile phase (e.g., 50:50 mixture of Mobile Phase A and B).
-
HPLC Conditions:
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 10 µL.
-
Column Temperature: 30 °C.
-
UV Detection Wavelength: 254 nm.
-
Gradient Program:
-
0-5 min: 50% B.
-
5-20 min: Ramp to 95% B.
-
20-25 min: Hold at 95% B.
-
25-26 min: Return to 50% B.
-
26-30 min: Hold at 50% B for equilibration.
-
-
-
Data Analysis:
-
Identify and quantify impurity peaks by comparing their retention times and peak areas with those of known reference standards.
-
Conclusion and Recommendations
The choice between synthetic and naturally sourced cinnamyl alcohol should be guided by the specific requirements of the intended application.
-
For applications requiring high purity and a well-defined, consistent impurity profile , such as in pharmaceutical drug development and quantitative analytical studies, synthetic cinnamyl alcohol is the preferred choice . Its controlled manufacturing process minimizes batch-to-batch variability and the presence of unknown, potentially interfering substances.
-
For applications where the "natural" label is important, or where the synergistic effects of a complex mixture are being investigated , such as in certain fragrance or traditional medicine research, naturally sourced cinnamyl alcohol may be considered . However, researchers must be aware of the inherent variability and the potential for impurities to influence the experimental results. It is highly recommended to perform thorough analytical characterization of each batch of natural material.
In all cases, it is crucial for researchers to be aware of the potential impact of impurities on their studies and to choose a source and grade of cinnamyl alcohol that aligns with the scientific rigor and objectives of their work. The detailed analytical protocols provided in this guide can serve as a starting point for establishing robust quality control measures in the laboratory.
References
The Pharmacological Landscape of Cinnamic Alcohol and Its Derivatives: A Comparative Guide
Cinnamic alcohol, a naturally occurring phenylpropanoid found in cinnamon bark, and its synthetic and natural derivatives have garnered significant attention in pharmacological research.[1] These compounds exhibit a broad spectrum of biological activities, including anti-inflammatory, antimicrobial, anticancer, and antioxidant effects.[1][2][3][4] This guide provides a comparative analysis of the pharmacological performance of cinnamic alcohol and select derivatives, supported by experimental data and detailed methodologies to aid researchers and drug development professionals in their explorations of this versatile chemical scaffold.
Comparative Pharmacological Activities
The pharmacological effects of cinnamic alcohol and its derivatives are diverse, with modifications to the core structure influencing potency and selectivity. Key areas of investigation include their anticancer, antimicrobial, and anti-inflammatory properties.
Anticancer Activity
Numerous studies have highlighted the cytotoxic potential of cinnamic alcohol derivatives against various cancer cell lines. The introduction of different substituents on the aromatic ring and modifications of the alcohol group have led to compounds with significant efficacy.
Table 1: Comparative Cytotoxicity (IC₅₀ in µM) of Cinnamic Alcohol Derivatives against Various Cancer Cell Lines
| Compound/Derivative | KB | A549 | HeLa | CNE | PC-3 | BEL-7404 | HL-60 | BGC823 | P388D1 | Reference |
| Cinnamic Alcohol | >100 | >100 | >100 | >100 | >100 | >100 | >100 | >100 | >100 | [5] |
| 7-(4',5'-dichlorobenzyloxy)-6,8-dihydroxycinnamic alcohol (55) | 0.4 | >10 | 1.2 | >10 | >10 | 2.5 | 0.8 | 3.2 | 0.5 | [5] |
| 3,4,5-trihydroxycinnamate decyl ester | - | - | - | - | - | - | - | - | - | [4] |
| IC₅₀ value for MCF-7 breast cancer cells was ~3.2 µM |
Experimental Protocol: MTT Assay for Cytotoxicity
The cytotoxic activity of the cinnamic alcohol derivatives was evaluated using the 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay.
-
Cell Seeding: Cancer cell lines (KB, A549, HeLa, CNE, PC-3, BEL-7404, HL-60, BGC823, and P388D1) were seeded in 96-well plates at a density of 5 x 10³ cells/well and incubated for 24 hours.
-
Compound Treatment: The cells were then treated with various concentrations of the test compounds and incubated for a further 48 hours.
-
MTT Addition: After the incubation period, 20 µL of MTT solution (5 mg/mL in PBS) was added to each well, and the plates were incubated for 4 hours at 37°C.
-
Formazan (B1609692) Solubilization: The medium was removed, and 150 µL of dimethyl sulfoxide (B87167) (DMSO) was added to each well to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance was measured at 490 nm using a microplate reader.
-
IC₅₀ Calculation: The 50% inhibitory concentration (IC₅₀) was calculated from the dose-response curves.
Figure 1: Experimental workflow for the MTT cytotoxicity assay.
Antimicrobial Activity
Cinnamic acid and its derivatives have long been recognized for their antimicrobial properties.[6] The structural variations among these derivatives influence their efficacy against different bacterial and fungal strains.
Table 2: Comparative Antimicrobial Activity (MIC in µg/mL) of Cinnamic Acid Derivatives
| Compound/Derivative | Candida albicans | Reference |
| Methyl caffeate | 128 | [4] |
| Methyl 2-nitro cinnamate | 128 | [4] |
Experimental Protocol: Minimum Inhibitory Concentration (MIC) Determination
The minimum inhibitory concentration (MIC) was determined using the broth microdilution method according to the guidelines of the Clinical and Laboratory Standards Institute (CLSI).
-
Inoculum Preparation: A standardized inoculum of the microbial strain is prepared to a specific cell density.
-
Serial Dilution: The test compounds are serially diluted in a 96-well microtiter plate containing an appropriate growth medium.
-
Inoculation: Each well is inoculated with the microbial suspension.
-
Incubation: The plates are incubated under suitable conditions for microbial growth.
-
MIC Determination: The MIC is determined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.
Figure 2: Anti-inflammatory signaling pathway inhibited by cinnamic acid derivatives.
Structure-Activity Relationship
The pharmacological activity of cinnamic alcohol derivatives is closely linked to their chemical structure. For instance, in the case of cytotoxic derivatives, the presence and position of substituents on the phenyl ring, such as halogens and hydroxyl groups, have been shown to significantly enhance anticancer activity. The 7-(4',5'-dichlorobenzyloxy)-6,8-dihydroxycinnamic alcohol demonstrated potent cytotoxicity, highlighting the importance of these specific substitutions.[5]
Similarly, for antimicrobial activity, the nature of the ester and the substituents on the aromatic ring play a crucial role in determining the compound's efficacy against different microbial species.
Conclusion
Cinnamic alcohol and its derivatives represent a promising class of compounds with a wide array of pharmacological activities. This guide provides a snapshot of their comparative performance, emphasizing the importance of structural modifications in enhancing their therapeutic potential. The detailed experimental protocols and visual representations of key pathways offer a valuable resource for researchers aiming to design and develop novel therapeutic agents based on the cinnamic acid scaffold. Further investigations are warranted to fully elucidate the mechanisms of action and to optimize the lead compounds for clinical applications.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. jocpr.com [jocpr.com]
- 4. Pharmacological Potential of Cinnamic Acid and Derivatives: A Comprehensive Review [mdpi.com]
- 5. Synthesis and structure-activity relationship studies of cytotoxic cinnamic alcohol derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Natural Cinnamic Acids, Synthetic Derivatives and Hybrids with Antimicrobial Activity - PMC [pmc.ncbi.nlm.nih.gov]
A Head-to-Head Comparison of Cinnamyl Ester Bioactivities: A Guide for Researchers
Cinnamic acid and its derivatives, particularly cinnamyl esters, represent a significant class of naturally occurring and synthetic compounds with a wide array of biological activities.[1][2] Found in various plants, these compounds are gaining attention in drug development for their therapeutic potential.[2][3] Modifications to the core structure of cinnamic acid, such as esterification, can significantly enhance bioactivity, bioavailability, and lipophilicity, making these derivatives promising candidates for further investigation.[4][5]
This guide provides a head-to-head comparison of the antioxidant, anti-inflammatory, antimicrobial, and anticancer properties of various cinnamyl esters, supported by experimental data from peer-reviewed literature. It is intended for researchers, scientists, and drug development professionals seeking to understand the structure-activity relationships and therapeutic potential of this versatile class of molecules.
Comparative Bioactivities of Cinnamyl Esters
The biological efficacy of cinnamyl esters is profoundly influenced by the nature of the alcohol moiety and substitutions on the phenyl ring.[6] The following sections present quantitative data to facilitate a direct comparison of these activities.
Cinnamyl esters exhibit significant antioxidant properties, primarily by scavenging free radicals.[7] This activity is crucial for combating oxidative stress, a key factor in numerous chronic diseases. The half-maximal inhibitory concentration (IC50) is a common measure of antioxidant efficacy, with lower values indicating greater potency.
Table 1: Comparative Antioxidant Activity (IC50) of Cinnamyl Esters
| Compound | Assay | IC50 (µg/mL) | Reference |
| Cinnamic Acid | DPPH | 0.18 | [8] |
| Cinnamyl Acetate (B1210297) | DPPH | 0.16 | [8] |
| Cinnamic Acid | DPPH | 1.2 | [5] |
| Ethyl Cinnamate (B1238496) | DPPH | 0.64 | [5] |
| Cinnamyl Alcohol | DPPH | 0.84 | [5] |
| Vitamin C (Standard) | DPPH | 0.12 | [8] |
| Vitamin C (Standard) | DPPH | 0.34 | [5] |
Note: The DPPH (2,2-diphenyl-1-picrylhydrazyl) assay is a standard method for measuring free radical scavenging activity.
As shown in the table, simple esterification can modulate antioxidant activity. Cinnamyl acetate showed slightly enhanced activity compared to its parent compound, cinnamic acid.[8] Similarly, ethyl cinnamate demonstrated significantly better activity than cinnamic acid in a separate study.[5]
Several cinnamyl esters have demonstrated potent anti-inflammatory effects. Novel esters of non-steroidal anti-inflammatory drugs (NSAIDs) with cinnamyl alcohol have shown enhanced anti-inflammatory activity compared to the parent acids and are effective inhibitors of lipoxygenase (LOX), a key enzyme in inflammatory pathways.[9][10]
Table 2: Comparative Anti-inflammatory Activity of Cinnamyl Esters
| Compound | Assay | Inhibition (%) | Time (hr) | Reference |
| Pulegyl Cinnamate | Carrageenan-induced mouse paw edema | 56.5 | 1 | [11] |
| 75.4 | 3 | [11] | ||
| 61.8 | 5 | [11] | ||
| 54.5 | 7 | [11] | ||
| Menthyl Cinnamate | Carrageenan-induced mouse paw edema | 34.8 | 1 | [11] |
| 54.1 | 3 | [11] | ||
| 40.9 | 5 | [11] | ||
| 36.4 | 7 | [11] | ||
| Phenylbutazone (B1037) (Standard) | Carrageenan-induced mouse paw edema | 43.5 | 1 | [11] |
| 60.7 | 3 | [11] | ||
| 47.5 | 5 | [11] | ||
| 40.9 | 7 | [11] |
Pulegyl cinnamate, in particular, showed noteworthy anti-inflammatory effects, exceeding the efficacy of the standard drug phenylbutazone at the 3 and 5-hour marks in the carrageenan test.[11]
Cinnamyl esters have demonstrated broad-spectrum antimicrobial activity against various pathogenic bacteria and fungi.[12][13] The minimum inhibitory concentration (MIC) is the lowest concentration of a substance that prevents visible growth of a microorganism. Generally, ester derivatives are more bioactive than the parent cinnamic acid and corresponding amide derivatives.[14][15]
Table 3: Comparative Antifungal Activity (MIC) of Cinnamyl Esters
| Compound | C. albicans (µM) | C. tropicalis (µM) | A. flavus (µM) | Reference |
| Cinnamic Acid | >4238.91 | >4238.91 | >4238.91 | [14][15] |
| Methyl Cinnamate | 789.19 | 789.19 | 1578.16 | [14][15] |
| Ethyl Cinnamate | 726.36 | 726.36 | 726.36 | [14][15] |
| Propyl Cinnamate | 672.83 | 672.83 | 672.83 | [15] |
| Butyl Cinnamate | 626.62 | 626.62 | 626.62 | [14][15] |
| Decyl Cinnamate | 1101.92 | 1101.92 | 2203.84 | [15] |
Table 4: Comparative Antibacterial Activity (MIC) of Cinnamyl Esters
| Compound | S. aureus (µM) | S. epidermidis (µM) | P. aeruginosa (µM) | Reference |
| Butyl Cinnamate | 626.62 | 1253.24 | 1253.24 | [14] |
| Decyl Cinnamate | 550.96 | 550.96 | 550.96 | [14] |
| Benzyl (B1604629) Cinnamate | 537.81 | 537.81 | 1075.63 | [14][16] |
| 4-Isopropylbenzyl Cinnamide * | 458.15 | 916.30 | 916.30 | [14] |
*Note: Cinnamide included for comparison.
The data suggests a structure-activity relationship where increasing the length of the alkyl chain in the ester from methyl to butyl enhances antifungal activity.[15] For antibacterial activity, esters with larger moieties like decyl and benzyl groups, along with certain amides, show high potency.[14]
Synthetic derivatives of cinnamic acid have shown promising anticancer properties, with some cinnamates exhibiting high cytotoxicity and selectivity against various human tumor cell lines.[17]
Table 5: Comparative Anticancer Activity (IC50) of Substituted Cinnamyl Esters against HCT-116 (Colon Carcinoma) Cells
| Compound | Structure | IC50 (µM) | Reference |
| Benzyl (E)-3-(4-methoxyphenyl)acrylate | p-Methoxycinnamic acid + Benzyl alcohol | 27.8 | [17] |
| 3-Methoxybenzyl (E)-3-(4-methoxyphenyl)acrylate | p-Methoxycinnamic acid + 3-Methoxybenzyl alcohol | 16.2 | [17] |
| Benzyl (E)-3-(3-hydroxy-4-methoxyphenyl)acrylate | Ferulic acid + Benzyl alcohol | 36.4 | [17] |
| Doxorubicin (Standard) | - | 0.23 | [17] |
The study highlighted that 3-methoxybenzyl (E)-3-(4-methoxyphenyl)acrylate was the most potent compound tested against HCT-116, PC3 (prostate), and SBN-19 (astrocytoma) cell lines, with its lowest IC50 value observed in the HCT-116 strain.[17] Another study identified phenyl 2,3-dibromo-3-phenylpropanoate as highly effective against murine B16-F10 melanoma cells, where it was able to trigger apoptosis and impair cell invasion, adhesion, and colonization.[18]
Structure-Activity Relationship and Mechanistic Insights
The bioactivity of cinnamyl esters is dictated by their chemical structure. The diagram below illustrates the relationship between the core cinnamic acid structure, its esterification into various derivatives, and their resulting biological activities.
Caption: Structure-activity relationship of cinnamyl esters.
The anti-inflammatory action of some cinnamyl derivatives is linked to the inhibition of cyclooxygenase (COX) and lipoxygenase (LOX) enzymes, which are central to the inflammatory cascade.
Caption: Inhibition of COX/LOX pathways by cinnamyl esters.
Experimental Protocols
The data presented in this guide were obtained using standardized and widely accepted experimental methodologies.
Many of the evaluated esters were synthesized via Steglich esterification, a mild reaction that allows for the formation of esters from carboxylic acids and alcohols.[17][19]
References
- 1. BJOC - Recent advances in synthetic approaches for bioactive cinnamic acid derivatives [beilstein-journals.org]
- 2. Cinnamic Acid Derivatives and Their Biological Efficacy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. kar.kent.ac.uk [kar.kent.ac.uk]
- 4. medcraveonline.com [medcraveonline.com]
- 5. researchgate.net [researchgate.net]
- 6. Bioactivity and structure-activity relationship of cinnamic acid esters and their derivatives as potential antifungal agents for plant protection - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. biomedres.us [biomedres.us]
- 9. Esters of some non-steroidal anti-inflammatory drugs with cinnamyl alcohol are potent lipoxygenase inhibitors with enhanced anti-inflammatory activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. mdpi.com [mdpi.com]
- 12. mdpi.com [mdpi.com]
- 13. researchgate.net [researchgate.net]
- 14. Synthetic Cinnamides and Cinnamates: Antimicrobial Activity, Mechanism of Action, and In Silico Study - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Synthetic Cinnamides and Cinnamates: Antimicrobial Activity, Mechanism of Action, and In Silico Study | MDPI [mdpi.com]
- 16. A Review of Cinnamic Acid’s Skeleton Modification: Features for Antibacterial-Agent-Guided Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 17. scielo.br [scielo.br]
- 18. researchgate.net [researchgate.net]
- 19. researchgate.net [researchgate.net]
Safety Operating Guide
Proper Disposal Procedures for (E)-3,4-Dimethoxycinnamyl Alcohol
For Researchers, Scientists, and Drug Development Professionals: Essential Safety and Disposal Information
(E)-3,4-Dimethoxycinnamyl alcohol is a compound utilized in various research and development applications, including as an antimutagenic, antimicrobial, and antifungal agent.[1][2] Proper handling and disposal are crucial to ensure laboratory safety and environmental protection. This document provides a comprehensive guide to the proper disposal procedures for this compound, based on available data for structurally similar compounds and general laboratory waste management principles.
I. Hazard Assessment and Safety Precautions
-
Potential Hazards: May cause skin and eye irritation.[5][6] Some related cinnamyl compounds are known to be skin sensitizers.[5] It is also considered toxic to aquatic organisms.[5]
-
Personal Protective Equipment (PPE): When handling this compound, the following PPE should be worn:
II. Quantitative Data for Structurally Similar Compounds
The following table summarizes key quantitative data for compounds structurally related to this compound. This information is provided to offer a general understanding of the physical and toxicological properties to be expected.
| Property | Value | Source Compound | Reference |
| Melting Point | 71 - 76 °C | Coniferyl alcohol | [3][4] |
| Boiling Point | 163 - 165 °C @ 3 mmHg | Coniferyl alcohol | [4] |
| Aquatic Toxicity (Fish) | LC50 (96h): 9 mg/l (Danio rerio) | Cinnamyl alcohol | |
| Aquatic Toxicity (Daphnia) | EC50 (48h): 7.7 mg/l (Daphnia magna) | Cinnamyl alcohol | |
| Aquatic Toxicity (Algae) | ErC50 (72h): 19.7 mg/l (Desmodesmus subspicatus) | Cinnamyl alcohol |
LC50: Lethal concentration for 50% of the test population. EC50: Effect concentration for 50% of the test population. ErC50: Growth rate inhibition concentration for 50% of the test population.
III. Step-by-Step Disposal Protocol
The recommended procedure for the disposal of this compound is to treat it as a hazardous chemical waste. On-site treatment or neutralization is not recommended without specific, validated protocols.
-
Waste Identification and Segregation:
-
Clearly label all waste containing this compound as "Hazardous Waste."
-
The label should include the chemical name, concentration, and associated hazards (e.g., "Toxic to Aquatic Life").
-
Segregate this waste from other laboratory waste streams, such as non-hazardous trash, sharps, and biological waste.
-
-
Containerization:
-
Use a dedicated, compatible, and leak-proof container for the collection of solid this compound waste. A high-density polyethylene (B3416737) (HDPE) or glass container with a secure screw-top lid is recommended.
-
For solutions containing this compound, use a compatible liquid waste container.
-
Do not overfill the container; leave adequate headspace to allow for expansion.
-
-
Storage:
-
Disposal:
-
Arrange for the collection and disposal of the hazardous waste through your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor.
-
Never dispose of this compound down the drain or in the regular trash.
-
Follow all local, state, and federal regulations for hazardous waste disposal.
-
IV. Spill and Decontamination Procedures
In the event of a spill:
-
Evacuate and Secure: Evacuate non-essential personnel from the immediate area.
-
Ventilate: Ensure the area is well-ventilated.
-
Containment: For solid spills, carefully sweep up the material to avoid generating dust and place it in a labeled hazardous waste container.[3] For liquid spills, use an inert absorbent material (e.g., vermiculite, sand) to contain the spill, then collect the absorbed material into a hazardous waste container.
-
Decontamination: Decontaminate the spill area with a suitable laboratory detergent and water. Collect all cleaning materials as hazardous waste.
-
Report: Report the spill to your laboratory supervisor and EHS department.
V. Experimental Workflow and Logical Relationships
The following diagrams illustrate the decision-making process for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
Caption: Logical relationships in the safe disposal of this compound.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. 3,4-Dimethoxycinnamyl alcohol | TargetMol [targetmol.com]
- 3. WERCS Studio - Application Error [assets.thermofisher.com]
- 4. fishersci.com [fishersci.com]
- 5. datasheets.scbt.com [datasheets.scbt.com]
- 6. Coniferyl Alcohol | C10H12O3 | CID 1549095 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. fishersci.es [fishersci.es]
- 8. datasheets.scbt.com [datasheets.scbt.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
